Product packaging for 3-Benzoylindole(Cat. No.:CAS No. 15224-25-6)

3-Benzoylindole

Katalognummer: B097306
CAS-Nummer: 15224-25-6
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: ADHQLIGSIQGNBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Benzoylindole is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B097306 3-Benzoylindole CAS No. 15224-25-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-indol-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHQLIGSIQGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164980
Record name 3-Benzoylindole
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15224-25-6
Record name 3-Benzoylindole
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Record name 15224-25-6
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Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole, with the IUPAC name (1H-indol-3-yl)(phenyl)methanone, is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its structure, featuring an indole core substituted with a benzoyl group at the 3-position, is a key intermediate in the synthesis of various biologically active molecules, including synthetic cannabinoids and potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the core structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound.

Chemical Structure and Core Components

The molecular structure of this compound is characterized by two primary components: a bicyclic indole ring system and an attached benzoyl group.

  • Indole Core : This is a bicyclic aromatic heterocycle consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring. The indole nucleus is a common motif in a wide range of natural products and pharmaceuticals.

  • Benzoyl Group : A phenyl group attached to a carbonyl (C=O) group. In this compound, the carbonyl carbon of the benzoyl moiety is bonded to the C3 position of the indole ring. This electron-withdrawing group significantly influences the electronic properties and reactivity of the indole ring.

The logical relationship of these structural components can be visualized as follows:

G Structural Components of this compound A This compound B Indole Core A->B contains C Benzoyl Group A->C contains D Benzene Ring B->D fused to E Pyrrole Ring B->E fused to C->B attached at C3 F Phenyl Group C->F comprises G Carbonyl Group (C=O) C->G comprises

Core components of this compound.

Physicochemical and Crystallographic Data

The fundamental physicochemical and crystallographic properties of this compound are summarized below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (1H-indol-3-yl)(phenyl)methanone[1]
CAS Number 15224-25-6[1][2]
Molecular Formula C₁₅H₁₁NO[1][2]
Molecular Weight 221.25 g/mol [1]
Melting Point 238–240 °C[3]
Solubility (pH 7.4) 1.9 µg/mL[1]
Appearance Pale yellow crystals[3]

Table 2: Crystallographic Data for this compound

ParameterValueReference(s)
Crystal System Monoclinic[1]
Space Group P 1 21/n 1[1]
a 13.2486 Å[1]
b 7.0891 Å[1]
c 13.5496 Å[1]
β 114.155°[1]
Z 4[1]

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern useful for its identification. The molecular ion peak is prominent, and key fragments arise from the cleavage of the benzoyl group and within the indole core.

Table 3: Major EI-MS Fragmentation Peaks for this compound

m/zRelative IntensityProposed Fragment
22199.99%[M]⁺ (Molecular Ion)
22018.40%[M-H]⁺
14437.60%[M-C₆H₅]⁺ or [Indole-C=O]⁺
116-[144-CO]⁺

The primary fragmentation pathway involves the cleavage of the bond between the indole ring and the benzoyl group, leading to the formation of an indolyl-carbonyl cation at m/z 144. Further loss of carbon monoxide from this fragment can produce the ion at m/z 116.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Analysis of the spectrum from the NIST Chemistry WebBook reveals characteristic absorption bands.[2]

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H stretch of the indole ring
~3100-3000MediumAromatic C-H stretch
~1620StrongC=O stretch (ketone), conjugated
~1600-1450Medium-StrongAromatic C=C ring stretching
~750StrongC-H out-of-plane bending (ortho-disubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Indole N-H 8.0 - 8.5 (broad s)-Deshielded proton on nitrogen.
Indole C2-H 7.8 - 8.2 (d)~135Deshielded by adjacent nitrogen and benzoyl group.
Indole C4-H 7.9 - 8.3 (d)~122Deshielded due to proximity to the benzoyl carbonyl.
Indole C5,C6-H 7.2 - 7.5 (m)~123, ~121Typical aromatic region for indole.
Indole C7-H 7.2 - 7.5 (d)~112Typical aromatic region for indole.
Benzoyl C2',C6'-H 7.7 - 7.9 (d)~130Ortho protons of the phenyl ring.
Benzoyl C3',C5'-H 7.4 - 7.6 (t)~128Meta protons of the phenyl ring.
Benzoyl C4'-H 7.4 - 7.6 (t)~133Para proton of the phenyl ring.
Carbonyl C=O -~190Typical chemical shift for a conjugated ketone carbonyl.
Indole C3 -~118Quaternary carbon attached to the carbonyl.
Indole C3a, C7a -~126, ~137Quaternary carbons of the indole ring fusion.
Benzoyl C1' -~138Quaternary carbon of the phenyl ring attached to C=O.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound exist. A reliable and well-documented procedure is provided by Organic Syntheses, which involves the hydrolysis of a dithiane precursor.[3]

Reaction Scheme: Indole -> 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole -> this compound

Detailed Protocol for the Hydrolysis of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole: [3]

  • Apparatus Setup: A 100-mL, single-necked, round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole (1.55 g, 5.00 mmol)

    • Silver nitrate (AgNO₃) (3.40 g, 20.0 mmol)

    • Aqueous 80% acetonitrile (CH₃CN) (50 mL)

    • Aqueous 2 N sodium carbonate (Na₂CO₃) (50 mL)

  • Procedure: a. The flask is charged with 1.55 g (5.00 mmol) of 3-(2-phenyl-1,3-dithian-2-yl)-1H-indole, 3.40 g (20.0 mmol) of silver nitrate, and 50 mL of aqueous 80% acetonitrile. b. The reaction mixture is stirred and heated to reflux. Reflux temperatures are maintained for 90 minutes, during which time the mixture gradually turns yellow. c. After cooling, the mixture is filtered to remove insoluble material. d. The collected solids are washed with three 20-mL portions of hot 10% ethanol in dichloromethane. e. The combined organic solutions (filtrate and washings) are washed with 50 mL of aqueous 2 N sodium carbonate, dried over anhydrous sodium sulfate, and filtered. f. The filtrate is concentrated to a small volume under reduced pressure, which results in a residue that gradually deposits crystals. g. The crystals are collected by filtration to provide 0.94–0.97 g (85–88% yield) of pure this compound.

  • Purification and Characterization: The product can be further purified by recrystallization if necessary. The melting point of the pure product is 238–240 °C.

Reactivity and Applications

The structure of this compound dictates its chemical reactivity and utility in drug development.

  • Reactivity: The presence of the electron-withdrawing benzoyl group at the C3 position deactivates the pyrrole ring towards electrophilic attack at C2. However, the overall structure can undergo various transformations:

    • N-Alkylation/Acylation: The indole nitrogen can be readily functionalized.

    • Reduction: The carbonyl group can be reduced to a methylene or hydroxyl group.

    • Oxidation: The indole ring can be oxidized under specific conditions.

    • Electrophilic Substitution: Under forcing conditions, electrophilic substitution can occur on the benzene portion of the indole ring.

  • Applications in Drug Development:

    • Synthetic Cannabinoids: 3-Benzoylindoles are precursors to a class of synthetic cannabinoids, where modifications to the indole nitrogen and the phenyl ring of the benzoyl group modulate potency and selectivity for cannabinoid receptors.

    • Anticancer Agents: Certain derivatives have shown promise as inhibitors of specific enzymes or pathways involved in cancer progression.

    • Antimicrobial and Anti-inflammatory: The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound derivatives are continuously being explored for a wide range of biological activities.

References

The Cannabimimetic Mechanism of 3-Benzoylindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindoles represent a significant class of synthetic cannabimimetic agents, known for their potent interaction with the endocannabinoid system. Initially synthesized for research purposes to explore the structure-activity relationships of cannabinoid receptors, these compounds have also emerged in recreational drug markets, highlighting their potent psychoactive effects. This technical guide provides an in-depth analysis of the mechanism of action of 3-benzoylindoles, focusing on their engagement with cannabinoid receptors, the subsequent downstream signaling cascades, and the structural determinants of their activity.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism by which 3-benzoylindoles exert their cannabimimetic effects is through their action as agonists at the cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral components of the endocannabinoid system.

  • CB1 Receptors: Predominantly located in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids. Agonism at these receptors by 3-benzoylindoles leads to the characteristic effects associated with cannabis use, such as euphoria, altered perception, and cognitive changes.

  • CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are involved in modulating inflammation and immune responses. The interaction of 3-benzoylindoles with CB2 receptors is an area of interest for potential therapeutic applications, devoid of the psychoactive effects mediated by CB1.

Quantitative Analysis of Receptor Interaction

The affinity and functional potency of 3-benzoylindoles for cannabinoid receptors are critical determinants of their pharmacological profile. These parameters are typically quantified using in vitro assays, with the data summarized below.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
RCS-4 CB17300[1]54[1][2]
CB2Not Reported4.5[1][2]
RCS-2 CB1Not Reported574[1][2]
CB2Not Reported46[1][2]
RCS-3 CB1Not ReportedNot Reported
CB2Not ReportedNot Reported
AM-694 CB10.0852.8
CB21.44Not Reported

Downstream Signaling Pathways

Upon binding of a 3-benzoylindole agonist, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are complex and can vary depending on the specific compound and cell type. The primary signaling mechanism involves the activation of inhibitory G-proteins (Gi/o).

G-Protein Dependent Signaling

The activation of Gi/o proteins by this compound-bound cannabinoid receptors initiates several downstream events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves a cascade of protein phosphorylation events, including the activation of extracellular signal-regulated kinase (ERK).

G_Protein_Signaling This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds to Gi/o Protein Gi/o Protein CB1/CB2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits MAPK Cascade MAPK Cascade Gi/o Protein->MAPK Cascade Activates Ion Channels Ion Channels Gi/o Protein->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases ERK ERK MAPK Cascade->ERK Activates Ca2+ Influx Ca2+ Influx Ion Channels->Ca2+ Influx Inhibits K+ Efflux K+ Efflux Ion Channels->K+ Efflux Activates

G-Protein Dependent Signaling Cascade

Experimental Protocols

The characterization of 3-benzoylindoles as cannabimimetic agents relies on a suite of established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Preparation (with CB1/CB2 receptors) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane Prep->Incubation Radioligand Radioligand ([3H]CP55,940) Radioligand->Incubation Test Compound This compound (Varying Concentrations) Test Compound->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled this compound test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Preparation (with CB1/CB2 receptors) Incubation Incubate Membrane Prep, [35S]GTPγS, and Test Compound Membrane Prep->Incubation GTP_gamma_S [35S]GTPγS GTP_gamma_S->Incubation Test Compound This compound (Varying Concentrations) Test Compound->Incubation Filtration Separate Bound and Free [35S]GTPγS (Filtration) Incubation->Filtration Quantification Quantify Bound [35S]GTPγS (Scintillation Counting) Filtration->Quantification EC50 Determine EC50 Quantification->EC50 Emax Determine Emax Quantification->Emax

GTPγS Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the cannabinoid receptor of interest are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the this compound agonist.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

Conclusion

3-Benzoylindoles are potent cannabimimetic agents that act as agonists at CB1 and CB2 receptors. Their mechanism of action involves the activation of Gi/o-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK cascades. The quantitative data on their receptor affinity and functional potency, combined with a detailed understanding of their downstream signaling, is crucial for both understanding their physiological effects and for the rational design of novel therapeutic agents targeting the endocannabinoid system. Further research is warranted to fully elucidate the structure-activity relationships within this chemical class and to explore the therapeutic potential of selective CB2 agonists.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole is a key heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its indole core, substituted with a benzoyl group at the 3-position, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a precursor in significant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its handling, reactivity, and biological activity. These properties dictate its solubility in various solvents, its behavior in physiological environments, and its suitability for different synthetic modifications.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NO[1]
Molecular Weight 221.25 g/mol [1][2]
Melting Point 238-240 °C (recrystallized)[3]
170 °C[4]
Boiling Point 422.1 ± 18.0 °C (Predicted)[4]
Density 1.229 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility 1.9 µg/mL (at pH 7.4)[2][5]
pKa 15.55 ± 0.30 (Predicted)[4]
logP (Octanol-Water) 3.7 (Predicted)[2][6]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and scientific research. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, powdered sample of the crystalline material is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)[4]

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form. If necessary, pulverize the crystals using a mortar and pestle.[4]

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by pressing the open end into the powder and then tapping the sealed end on a hard surface to compact the sample.[4][7]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[7]

  • If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-20°C per minute.[7]

  • For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.[7]

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination in Water

Understanding the aqueous solubility of a compound is vital for predicting its behavior in biological systems.

Principle: A specified amount of the solute is added to a specified volume of water and agitated. The solubility is determined by observing the extent to which the solute dissolves.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Pipettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

  • Add a specific volume of purified water (e.g., 1 mL) to the test tube. For pH-dependent solubility, use a buffered solution at the desired pH.[2][5]

  • Vigorously agitate the mixture using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) to facilitate dissolution.[8]

  • Allow the mixture to stand and observe for any undissolved solid.

  • If the solid dissolves completely, the compound is soluble at that concentration. The process can be repeated with increasing amounts of solute to determine the saturation point.

  • If solid remains, the compound is considered insoluble or sparingly soluble at that concentration. The amount of dissolved compound can be quantified by techniques such as UV-Vis spectroscopy or HPLC analysis of the supernatant after centrifugation.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). The logarithm of this value is logP.[9]

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure (Shake-Flask Method):

  • Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water (or buffer) and shaking vigorously. Allow the layers to separate completely.[10]

  • Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol containing this compound and a known volume of the pre-saturated water (or buffer).

  • Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[10]

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Calculate logP as the base-10 logarithm of P.[9]

Role in Signaling Pathways and Experimental Workflows

This compound is a critical building block for a class of synthetic cannabinoids, such as JWH-018, which are potent agonists of the cannabinoid receptors CB1 and CB2.[11][12] These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids derived from this compound mimic the action of endogenous cannabinoids by binding to and activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[13][14] This activation initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Synthetic Cannabinoid (e.g., JWH-018) CB1/CB2 CB1/CB2 Receptor Ligand->CB1/CB2 G_protein Gi/o Protein CB1/CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neurotransmitter Release & Cellular Activity PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Cannabinoid receptor activation by synthetic cannabinoids.

Experimental Workflow: Synthesis of a JWH-018 Analog from this compound

The synthesis of synthetic cannabinoids often starts with the acylation of indole to form a 3-acylindole intermediate, which is then further modified. The following diagram illustrates a generalized workflow for the synthesis of a JWH-018 type compound, where this compound can be considered a key precursor structure.

Synthesis Workflow Start Indole Step1 Friedel-Crafts Acylation (with Benzoyl Chloride & Lewis Acid) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 N-Alkylation (with Alkyl Halide & Base) Intermediate1->Step2 Intermediate2 N-Alkyl-3-benzoylindole (JWH-type analog) Step2->Intermediate2 Step3 Purification (Column Chromatography) Intermediate2->Step3 Final_Product Pure JWH-type Analog Step3->Final_Product

Caption: Generalized synthesis of a JWH-type analog.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of pharmacologically active molecules, particularly synthetic cannabinoids. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols for their determination, is essential for its effective use in research and drug development. The insights into its involvement as a precursor in the cannabinoid signaling pathway highlight its importance in medicinal chemistry and pharmacology. This guide provides a comprehensive technical resource for professionals working with this versatile indole derivative.

References

The Multifaceted Biological Activities of 3-Benzoylindole and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzoylindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have shown significant potential in the development of novel therapeutics, particularly in the fields of oncology, immunology, and neurology. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, focusing on their mechanisms of action, quantitative structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the anticancer properties of this compound analogs, with many derivatives demonstrating potent cytotoxicity against a range of cancer cell lines. A primary mechanism underlying this activity is the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

The following table summarizes the in vitro activity of selected 3-aroyl- and arylthioindole analogs, highlighting their potency in inhibiting tubulin polymerization and their cytotoxic effects on various cancer cell lines.

Compound IDModificationTubulin IC50 (µM)Cancer Cell LineCytotoxicity IC50 (nM)
ATI-1 2-phenyl, 3-(3,4,5-trimethoxyphenyl)thio2.6MCF-734
ATI-2 ATI-1 with 5-bromo1.6MCF-743
ATI-3 ATI-1 with 5-methyl2.7MCF-716
ATI-4 ATI-1 with 5-methoxy4.1MCF-722
OXi8006 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)-6-methoxyindole1.1MDA-MB-23132
Compound 8g 2-aryl-3-aroylindole derivative-K562-

Modulation of Cannabinoid Receptors

Certain this compound analogs, particularly those with an indanoyl group, have been identified as potent ligands for cannabinoid receptors (CB1 and CB2). These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood. The development of selective CB2 receptor modulators is of particular interest for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

Quantitative Data: Cannabinoid Receptor Binding Affinity

The binding affinities of representative 3-(indanoyl)indole analogs for human CB1 and CB2 receptors are presented below.

Compound IDN1-SubstituentR2hCB1 Ki (nM)hCB2 Ki (nM)
GBD-002 pentylH1.46 ± 0.491.36 ± 0.52
GBD-003 pentylH38.8 ± 19.84.9 ± 0.2
Analog 26 propylH--
Analog 35 4-pentynylH--
Analog 49 4-pentynylCH3--

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies on indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), which are structurally related to 3-benzoylindoles, have demonstrated their ability to inhibit this pathway.[1] Evidence suggests that some indole derivatives can directly inhibit the phosphorylation and activation of Akt, a central kinase in this pathway, and subsequently suppress the activity of mTOR.[1]

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Phosphorylates mTORC1 mTORC1 mTORC1->pmTORC1 Proliferation Cell Proliferation & Survival pmTORC1->Proliferation Promotes Benzoylindole This compound Analog Benzoylindole->pAkt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin (>99% pure) Mix Mix Tubulin, Buffer, & Compound on ice Tubulin->Mix Buffer G-PEM Buffer (with GTP & Glycerol) Buffer->Mix Compound This compound Analog (in DMSO) Compound->Mix Plate 96-well plate Incubate Incubate at 37°C in a spectrophotometer Plate->Incubate Mix->Plate Measure Measure absorbance at 340 nm over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 3-4 mg/mL. Keep on ice.

    • Prepare a stock solution of the this compound analog in DMSO. Serially dilute the stock solution to obtain the desired test concentrations.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the G-PEM buffer, the test compound at various concentrations, and finally the tubulin solution. The final volume in each well should be 100-200 µL.

    • Include positive controls (e.g., colchicine, nocodazole) and a negative control (DMSO vehicle).

    • Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The scattering of light by the forming microtubules results in an increase in absorbance.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the compound concentration.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors using a radioligand competition format.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes (5-10 µg of protein per well), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and the this compound analog at various concentrations in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • To determine non-specific binding, include wells with a high concentration of a known non-labeled cannabinoid ligand (e.g., WIN 55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer.

  • Scintillation Counting and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Calculate the Ki value (inhibitory constant) from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt/mTOR pathway, particularly their phosphorylation status, which indicates their activation state.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the this compound analog for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to interact with diverse biological targets, including tubulin, cannabinoid receptors, and key signaling proteins, underscores the importance of this scaffold in drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the promising biological activities of these molecules. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their in vivo efficacy and safety profiles.

References

In-Depth Spectral Analysis of 3-Benzoylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data of the versatile synthetic intermediate, 3-benzoylindole, is critical for its unambiguous identification and characterization. This technical guide provides a comprehensive analysis of its spectral data, outlines the experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation, serving as a vital resource for researchers, scientists, and professionals in drug development.

Summary of Spectral Data

The structural elucidation of this compound (C₁₅H₁₁NO, Molar Mass: 221.25 g/mol ) is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in searched resources---

Note: Specific, quantitative ¹H NMR data for this compound was not available in the searched resources. The data for the closely related compound, 3-(2'-iodo)-benzoyl-2-methylindole, is presented in Table 1a as a reference.

Table 1a: ¹H NMR Spectral Data for 3-(2'-iodo)-benzoyl-2-methylindole in Acetone-d₆
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.28s-NH
7.55–7.48m-4H, Aromatic
7.40dd1.8, 7.21H, Aromatic
7.39d7.81H, Aromatic
7.14ddd1.2, 7.8, 7.81H, Aromatic
7.06ddd1.2, 7.8, 7.81H, Aromatic
2.33s-CH₃
Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in searched resources-

Note: Specific, quantitative ¹³C NMR data for this compound was not available in the searched resources. The data for the closely related compound, 3-(2'-iodo)-benzoyl-2-methylindole, is presented in Table 2a as a reference.

Table 2a: ¹³C NMR Spectral Data for 3-(2'-iodo)-benzoyl-2-methylindole in Acetone-d₆
Chemical Shift (δ) ppmAssignment
189.7C=O
146.5Aromatic C
146.3Aromatic C
143.6Aromatic C
136.2Aromatic C
131.2Aromatic C
130.6Aromatic C
128.9Aromatic C
128.4Aromatic C
123.3Aromatic C
122.6Aromatic C
121.4Aromatic C
114.2Aromatic C
111.9Aromatic C
14.3CH₃
Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Putative Fragment
22199.99[M]⁺ (Molecular Ion)
22018.40[M-H]⁺
14437.60[M-C₆H₅]⁺
125--
116--
6932.40-
5720.70-

Data obtained from GC-MS analysis.[1]

Table 4: Infrared (IR) Spectral Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3300N-H stretch (indole)
~1650-1630C=O stretch (benzoyl ketone)
~1600-1450C=C stretch (aromatic rings)
~1300-1000C-N stretch
~750-700C-H bend (aromatic)

Note: The IR spectrum for this compound is available through the NIST WebBook. The exact peak values are best determined from the spectrum itself.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width (typically 0-12 ppm), number of scans (e.g., 16-64), and a relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the spectrum can be obtained using several methods:

  • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength. The data is then Fourier transformed to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Data Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic molecule like this compound using the combined spectral data.

spectral_analysis_workflow compound This compound Sample ms Mass Spectrometry (MS) compound->ms Obtain Mass Spectrum ir Infrared (IR) Spectroscopy compound->ir Obtain IR Spectrum nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Obtain NMR Spectra mol_formula Determine Molecular Formula and Degree of Unsaturation ms->mol_formula func_groups Identify Functional Groups (C=O, N-H, Aromatic) ir->func_groups c_skeleton Determine Carbon Skeleton and Proton Environments nmr->c_skeleton structure_elucidation Propose and Confirm Structure mol_formula->structure_elucidation func_groups->structure_elucidation c_skeleton->structure_elucidation final_structure Final Structure of This compound structure_elucidation->final_structure

References

The Pivotal Role of 3-Benzoylindole as a Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-benzoylindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile key intermediate for the development of a diverse array of therapeutic agents. Its unique structural features allow for facile modification, enabling the fine-tuning of pharmacological properties to target a range of biological pathways. This technical guide provides a comprehensive overview of the critical role of 3-benzoylindoles in drug discovery, with a focus on their applications as anticancer, anti-inflammatory, and cannabinoid receptor modulating agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Disruption of Microtubule Dynamics and PI3K/Akt/mTOR Signaling

A primary anticancer mechanism of certain this compound derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Furthermore, indole derivatives, including those with a 3-benzoyl moiety, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. Specifically, some indole compounds have been observed to inhibit Akt and downstream mTOR, leading to the suppression of tumor growth.[1]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzoylindole This compound Derivatives Benzoylindole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the indole and benzoyl rings.

  • Substitution on the Indole Ring: The introduction of electron-donating groups at the 4th position of a pyrrole ring (a related heterocyclic structure) has been shown to increase anti-cancer activity.[3] For indole derivatives, substitution at the N-1 position with small alkyl groups can enhance activity.

  • Substitution on the Benzoyl Ring: The presence of electron-withdrawing or donating groups on the benzoyl ring can modulate the potency and selectivity of the compounds. For instance, in a series of pyrrole derivatives, compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring showed potent anti-cancer activity.[3]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
cpd 19 MGC 80-31.0 - 1.7[3]
HCT-1161.0 - 1.7[3]
CHO1.0 - 1.7[3]
cpd 21 HepG20.5 - 0.9[3]
DU1450.5 - 0.9[3]
CT-260.5 - 0.9[3]
cpd 15 A5493.6[3]
Experimental Protocols

A general procedure for the synthesis of pyrrole derivatives with potent anticancer activity is as follows:

  • Starting Materials: Substituted anilines, substituted phenacyl bromides, and ethyl acetoacetate.

  • Step 1: Synthesis of β-enaminones: A mixture of substituted aniline and ethyl acetoacetate is heated to afford the corresponding β-enaminone.

  • Step 2: Synthesis of pyrrole derivatives: The β-enaminone is reacted with a substituted phenacyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the 2,5-disubstituted-1H-pyrrole-3-carboxylate.

  • Step 3: Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) followed by decarboxylation by heating to yield the 2,5-disubstituted-1H-pyrrole.

  • Step 4: Friedel-Crafts Acylation: The pyrrole is then acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent (e.g., dichloromethane) to afford the final 3-benzoyl-pyrrole derivatives.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO and added to the cells at various concentrations. Control wells receive DMSO alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity of this compound Derivatives

This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. This compound derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation Benzoylindole This compound Derivatives Benzoylindole->COX2 selectively inhibits

Caption: Selective inhibition of COX-2 by this compound derivatives.
Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these compounds is dependent on the substituents on the core structure.

  • Benzothiazole Derivatives: In a series of benzothiazole derivatives bearing a benzenesulfonamide moiety, the presence of an additional hydroxyl or amino group was found to be important for good analgesic activity.[4]

  • Diarylpentanoid Analogues: For diarylpentanoid analogues, the presence of a hydroxyl group on both aromatic rings was critical for bioactivity. Low electron density in one ring and high electron density in the other enhanced nitric oxide (NO) inhibition, a key inflammatory mediator.[5]

Quantitative Data: Anti-inflammatory Activity
Compound IDTargetIC50 (µM)% Edema Inhibition (3h)Reference
17c COX-2 (in vivo)-80%[4]
17i COX-2 (in vivo)-78%[4]
Experimental Protocols

A general synthetic route involves:

  • Starting Materials: 2-aminobenzothiazole and substituted amino acids.

  • Coupling Reaction: The amino group of 2-aminobenzothiazole is coupled with the carboxylic acid of an N-protected amino acid using a coupling agent (e.g., DCC/HOBt or HATU).

  • Deprotection: The protecting group on the amino acid is removed.

  • Sulfonylation: The deprotected amino group is reacted with a substituted benzenesulfonyl chloride to yield the final benzothiazole-benzenesulfonamide derivatives.

  • Animals: Male Wistar rats are used.

  • Compound Administration: The test compounds (this compound derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Cannabinoid Receptor Modulation by this compound Derivatives

3-Benzoylindoles are well-established as potent modulators of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.

Mechanism of Action: Agonism and Antagonism at CB1 and CB2 Receptors

This compound derivatives can act as either agonists or antagonists at CB1 and CB2 receptors. Agonists activate the receptor, mimicking the effects of endogenous cannabinoids, while antagonists block the receptor, preventing its activation. The development of selective CB2 receptor modulators is of particular interest for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[6]

Cannabinoid_Receptor_Signaling Benzoylindole_Agonist This compound Agonist CB1_Receptor CB1 Receptor Benzoylindole_Agonist->CB1_Receptor CB2_Receptor CB2 Receptor Benzoylindole_Agonist->CB2_Receptor Benzoylindole_Antagonist This compound Antagonist Benzoylindole_Antagonist->CB1_Receptor blocks Benzoylindole_Antagonist->CB2_Receptor blocks G_Protein G-protein (Gi/o) CB1_Receptor->G_Protein activates CB2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to Cellular_Response Cellular Response cAMP->Cellular_Response modulates

Caption: Modulation of cannabinoid receptor signaling by this compound derivatives.
Structure-Activity Relationship (SAR)

The affinity and selectivity of this compound derivatives for cannabinoid receptors are highly dependent on their substitution patterns.

  • N-1 Alkyl Chain: The length and nature of the alkyl chain at the N-1 position of the indole ring are crucial for activity. A pentyl chain is often found in potent CB1 agonists.

  • C-2 Position: Addition of a methyl group at the C-2 position of the indole can improve selectivity for the CB2 receptor.[6]

  • Indanoyl Group: Incorporation of a 2,2-dimethylindan-5-oyl group at the C-3 position has led to a new class of ligands with high affinity for human CB2 receptors.[6]

Quantitative Data: Cannabinoid Receptor Binding Affinity
Compound IDReceptorKi (nM)Reference
GBD-003 CB115.0[6]
CB21.1[6]
Derivative 26 CB1140[6]
CB22.5[6]
Derivative 35 CB1>1000[6]
CB21.8[6]
Experimental Protocols

A representative synthesis involves:

  • Starting Materials: Dimedone and appropriate reagents to construct the indanone core.

  • Indanone Carboxylic Acid Synthesis: A multi-step synthesis is employed to prepare the desired indanone-5-carboxylic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride).

  • Friedel-Crafts Acylation: The indanone-5-carbonyl chloride is reacted with indole or a substituted indole in the presence of a Lewis acid to yield the 3-(indanoyl)indole.

  • N-Alkylation: The N-1 position of the indole can be alkylated using an appropriate alkyl halide and a base (e.g., NaH).

  • Membrane Preparation: Membranes from cells expressing either CB1 or CB2 receptors are prepared.

  • Radioligand: A radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is used.

  • Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound derivative).

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a remarkably versatile platform in drug discovery, providing a foundation for the development of potent and selective agents targeting a range of diseases. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the optimization of compounds with desired pharmacological profiles. The continued exploration of novel this compound derivatives holds significant promise for the discovery of new and improved therapies for cancer, inflammation, and a variety of other conditions modulated by the endocannabinoid system. This guide provides a foundational understanding of the key aspects of this compound chemistry and pharmacology, intended to aid researchers in this exciting and fruitful area of medicinal chemistry.

References

An In-depth Technical Guide to Electrophilic Substitution in 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Understanding its reactivity towards electrophiles is crucial for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, detailing the regioselectivity, reaction mechanisms, and experimental protocols for key transformations.

The indole nucleus is an electron-rich heteroaromatic system that readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic. However, the presence of a deactivating benzoyl group at this position significantly alters the molecule's reactivity and directs incoming electrophiles to other positions on the indole ring.

Regioselectivity of Electrophilic Substitution

The benzoyl group at the C3 position of the indole ring is an electron-withdrawing group, which deactivates the pyrrole moiety towards electrophilic attack. Consequently, electrophilic substitution on this compound does not occur at the occupied C3 position but is directed to other positions on the indole nucleus. The primary sites of electrophilic attack are the C2 position of the pyrrole ring and various positions on the benzene ring, with the C6 position being particularly favored in nitration reactions.

The substitution pattern is governed by the stability of the resulting carbocation intermediate (Wheland intermediate). While attack at C2 disrupts the aromaticity of the pyrrole ring, it is still more favorable than attack at other positions within the pyrrole moiety. Substitution on the benzene ring is also a common outcome, influenced by the directing effects of both the fused pyrrole ring and the deactivating benzoyl group.

Key Electrophilic Substitution Reactions

Nitration

The nitration of 3-substituted indoles bearing electron-withdrawing groups, such as the acetyl or cyano group which are electronically similar to the benzoyl group, has been shown to occur predominantly at the C6 position of the benzene ring, with the C4-nitro isomer formed as a minor product. This regioselectivity is attributed to the deactivating nature of the C3-substituent on the pyrrole ring, which makes the benzene ring the more favorable site for electrophilic attack.

Table 1: Regioselectivity of Nitration of 3-Substituted Indoles [1]

3-SubstituentMajor ProductMinor Product
Acetyl6-Nitro4-Nitro
Cyano6-Nitro4-Nitro

A plausible reaction mechanism for the nitration of this compound is depicted below. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, acts as the electrophile.

Nitration_Mechanism cluster_start Reactants cluster_intermediate Wheland Intermediate cluster_product Product This compound This compound Intermediate_C6 Carbocation Intermediate (Attack at C6) This compound->Intermediate_C6 + NO2+ HNO3/H2SO4 HNO3/H2SO4 6-Nitro-3-benzoylindole 6-Nitro-3-benzoylindole Intermediate_C6->6-Nitro-3-benzoylindole - H+

Nitration mechanism of this compound.
Halogenation

Halogenation of N-benzoylindole has been reported to yield the 3-halo-N-benzoylindole, which can be subsequently hydrolyzed to 3-haloindole.[2] This suggests that the benzoyl group on the nitrogen atom activates the C3 position for electrophilic attack. However, in the case of this compound, the benzoyl group is at the C3 position, which deactivates the pyrrole ring.

While specific quantitative data for the halogenation of this compound is limited, it is anticipated that the reaction would proceed on the benzene ring, similar to nitration, or potentially at the C2 position under forcing conditions. The use of N-halosuccinimides (NBS, NCS) or molecular halogens in the presence of a Lewis acid are common methods for the halogenation of indoles.

Experimental Protocol: General Procedure for Halogenation of N-Acylindoles

A solution of the N-acylindole in a suitable solvent (e.g., carbon tetrachloride, dichloromethane) is treated with a halogenating agent (e.g., N-bromosuccinimide). The reaction mixture is stirred at an appropriate temperature (often room temperature or reflux) until the starting material is consumed. The product is then isolated and purified by standard techniques such as crystallization or chromatography.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions.[3] For this compound, the deactivation of the indole nucleus by the C3-benzoyl group makes Friedel-Crafts reactions challenging. Attack of the electrophile is more likely to occur on the benzoyl group's phenyl ring rather than the indole system itself, unless the indole nitrogen is protected with an activating group. No specific reports on the Friedel-Crafts reaction of this compound were found in the reviewed literature.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[4][5] While indoles are excellent substrates for this reaction, typically undergoing formylation at the C3 position, the presence of an electron-withdrawing group at C3 in this compound would likely hinder this reaction at the pyrrole ring. It is possible that formylation could occur on the benzene ring under more forcing conditions.

Vilsmeier_Haack_Workflow Start Start with This compound Reagent Vilsmeier Reagent (POCl3, DMF) Reaction Reaction at Elevated Temperature Reagent->Reaction Hydrolysis Aqueous Workup Reaction->Hydrolysis Product Potential Product: Benzene Ring Formylation Hydrolysis->Product

Potential workflow for the Vilsmeier-Haack reaction.
Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (usually formaldehyde), and a primary or secondary amine.[6] For indoles, this reaction typically occurs at the C3 position to yield gramine derivatives. Given the substitution at C3 in this compound, a standard Mannich reaction at this position is not feasible. However, reactions at the N1 position are possible if the indole nitrogen is deprotonated, or potentially at the C2 position under specific conditions, although this is less common.

The Role of N-Protection

Protection of the indole nitrogen with a suitable group can significantly influence the outcome of electrophilic substitution reactions. An electron-donating protecting group can increase the nucleophilicity of the indole ring and may alter the regioselectivity of the substitution. Conversely, an electron-withdrawing protecting group will further deactivate the ring. For this compound, N-protection could be a strategic tool to direct electrophilic attack to a desired position. For instance, a bulky N-protecting group might sterically hinder attack at the C2 position, favoring substitution on the benzene ring.

Conclusion

The electrophilic substitution of this compound is a complex process governed by the strong electron-withdrawing nature of the benzoyl group at the C3 position. This substituent deactivates the pyrrole ring, directing electrophilic attack primarily to the C6 position of the fused benzene ring, with minor substitution at other positions such as C4. While reactions like nitration have been shown to proceed with this regioselectivity, other classical electrophilic aromatic substitutions such as halogenation, Friedel-Crafts reactions, Vilsmeier-Haack, and Mannich reactions are less straightforward and require further investigation to establish their scope and limitations with this particular substrate. The strategic use of N-protection offers a potential avenue for modulating the reactivity and directing the regiochemical outcome of these transformations. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and functionalization of this compound derivatives for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Thermal Stability of 3-Benzoylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 3-benzoylindole derivatives, a class of compounds with significant interest in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the thermal stability of these compounds is crucial for their development as therapeutic agents, impacting storage, formulation, and manufacturing processes.

Quantitative Thermal Stability Data

The thermal stability of this compound derivatives and related heterocyclic compounds is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample, indicating thermal events like melting and crystallization.

The following table summarizes quantitative thermal stability data for a series of heterocyclic compounds, which can serve as a reference for understanding the thermal behavior of this compound derivatives. The data includes the onset temperature of decomposition (T5%), the temperature of maximum decomposition rate (Tmax), and the mass loss at specific stages. It is important to note that the thermal stability of a specific this compound derivative will depend on its substitution pattern.[1][2]

CompoundR GroupT5% (°C) (Helium)Tmax1 (°C) (Helium)Δm1 (%) (Helium)Residual Mass at 450°C (%) (Helium)T5% (°C) (Air)
1 H25333368.928.9275
2 4-CH₃26635877.819.8264
3 3-Cl26634465.231.8283
4 4-Cl26834865.232.2289
5 3,4-Cl₂26935565.232.2300

Data adapted from "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates"[1][2]

The data indicates that the thermal stability of these heterocyclic compounds is influenced by the nature and position of the substituents on the phenyl ring. For instance, the presence of electron-withdrawing chlorine atoms tends to increase the thermal stability in an oxidizing atmosphere.[1]

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and reliable data.

2.1. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a compound.

  • Instrumentation: A standard thermogravimetric analyzer with a high-precision microbalance and a furnace capable of reaching at least 1000°C.

  • Sample Preparation:

    • The sample should be in a powdered form to ensure uniform heat distribution.

    • Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).

  • Measurement Parameters:

    • Temperature Range: Ambient to 1000°C to ensure complete decomposition.

    • Heating Rate: A linear heating rate of 10°C/min is commonly used to achieve good resolution of thermal events.

    • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air) to understand the decomposition behavior under different conditions.

    • Purge Gas Flow Rate: 20-50 mL/min to maintain a consistent atmosphere.

  • Procedure:

    • Place the sample-containing crucible into the TGA instrument.

    • Purge the furnace with the desired gas for a sufficient time to establish a stable atmosphere.

    • Initiate the heating program.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the TGA curve.

    • The first derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rate (Tmax).

    • The onset temperature of decomposition (T5%) is typically defined as the temperature at which 5% mass loss occurs.

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

  • Instrumentation: A heat-flux or power-compensated DSC instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into an aluminum pan.

    • Hermetically seal the pan or use a lid with a pinhole for volatile release. An empty, sealed pan is used as a reference.

  • Measurement Parameters:

    • Temperature Range: Typically from ambient temperature to a temperature above the melting or decomposition point observed in TGA.

    • Heating Rate: A heating rate of 10°C/min is standard.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is commonly used.

    • Purge Gas Flow Rate: 20-50 mL/min.

  • Procedure:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample and reference at a controlled rate.

    • Measure the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

    • The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the transition, respectively.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways of this compound Derivatives

Many this compound derivatives exhibit their biological activity by modulating specific signaling pathways. Two prominent examples are their action as cannabinoid receptor modulators and as tubulin polymerization inhibitors.

  • Cannabinoid Receptor (CB1) Modulation: 3-Benzoylindoles can act as allosteric modulators of the CB1 receptor, a G-protein coupled receptor (GPCR).[3][4][5][6] Upon activation, the CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels.[3] This signaling cascade can also involve the activation of mitogen-activated protein kinase (MAPK) pathways.[3]

CB1_Signaling_Pathway This compound This compound CB1R CB1 Receptor (GPCR) This compound->CB1R Binds to G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase (ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets MAPK->Cellular_Response Phosphorylates targets

Caption: CB1 Receptor Signaling Pathway modulated by 3-Benzoylindoles.

  • Tubulin Polymerization Inhibition: Certain this compound derivatives act as anticancer agents by inhibiting the polymerization of tubulin, a key component of microtubules.[7][8][9][10][11] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death). These compounds often bind to the colchicine-binding site on β-tubulin.

Tubulin_Inhibition_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerize into Spindle Mitotic Spindle Formation Microtubule->Spindle Forms Mitosis Cell Division (Mitosis) Spindle->Mitosis Enables Spindle->Mitosis Disrupted Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Tubulin Polymerization Inhibition by 3-Benzoylindoles.

3.2. Experimental Workflow for Thermal Stability Studies

A systematic workflow is essential for conducting thorough thermal stability studies of this compound derivatives.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample_Char Compound Synthesis & Characterization Sample_Prep Sample Grinding & Weighing Sample_Char->Sample_Prep TGA_Analysis TGA Analysis (Inert & Oxidizing Atm.) Sample_Prep->TGA_Analysis DSC_Analysis DSC Analysis (Inert Atm.) Sample_Prep->DSC_Analysis Data_Processing Process TGA/DSC Data (Determine T5%, Tmax, ΔH) TGA_Analysis->Data_Processing DSC_Analysis->Data_Processing Data_Comparison Compare Data for Different Derivatives Data_Processing->Data_Comparison Report Generate Stability Report Data_Comparison->Report

Caption: Experimental Workflow for Thermal Stability Studies.

References

review of 3-benzoylindole's role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 3-Benzoylindole in Medicinal Chemistry

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. It consists of an indole ring acylated with a benzoyl group at the C3 position. This structural motif has proven to be a versatile template for designing ligands that interact with a wide range of biological targets, leading to the development of potential therapeutic agents for various diseases. The indole ring itself is a common feature in many natural products and pharmaceuticals, valued for its ability to participate in hydrogen bonding and π-stacking interactions. The addition of the 3-benzoyl group introduces a critical keto-linker and an additional aromatic ring, expanding the potential for diverse intermolecular interactions with biological macromolecules.

This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. It focuses on their significant roles as cannabinoid receptor modulators, anticancer agents targeting tubulin polymerization, and their emerging potential in anti-inflammatory and antiviral therapies.

Synthetic Methodologies

The synthesis of 3-benzoylindoles can be achieved through several routes, most commonly involving the Friedel-Crafts acylation of indole or the reaction of indole derivatives with benzoylating agents.

Key Synthetic Protocols

1. Friedel-Crafts Acylation of Indole: This is a direct method where indole is acylated with benzoyl chloride. The reaction is typically catalyzed by a Lewis acid. However, this method can suffer from issues with regioselectivity and polymerization of the indole nucleus under harsh acidic conditions.

2. Grignard Reagent-Based Synthesis: A more controlled method involves the preparation of an indolyl Grignard reagent (indolylmagnesium halide) by reacting indole with a Grignard reagent like ethylmagnesium bromide. This intermediate then reacts with benzoyl chloride to yield this compound with high regioselectivity.

3. Synthesis via C-Nitrosoaromatics and Alkynones: A novel and atom-economical approach involves the uncatalyzed cycloaddition of C-nitrosoaromatics with aromatic terminal ethynyl ketones to produce 3-aroylindoles in good yields and with excellent regioselectivity.[1] This method was utilized for the synthesis of bioactive molecules like Pravadoline.[1]

4. Synthesis via C-H Activation: Modern synthetic methods include transition-metal-catalyzed C-H activation. For instance, a rhodium-catalyzed reaction using an amidine directing group can synthesize 3-acylated indole derivatives in a single step from aromatic amidines and α-carbonyl sulfide ylides, offering mild conditions and good functional group tolerance.[2]

Experimental Protocol: Synthesis via Indolyl Grignard Reagent
  • Step 1: Preparation of Indolylmagnesium Bromide: To a solution of indole (1 equivalent) in anhydrous diethyl ether, a solution of ethylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 1-2 hours until the evolution of ethane gas ceases.

  • Step 2: Acylation: The resulting solution of indolylmagnesium bromide is cooled to 0°C. A solution of benzoyl chloride (1.2 equivalents) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Step 3: Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G Indole Indole Indolyl_Grignard Indolylmagnesium Bromide (Intermediate) Indole->Indolyl_Grignard Step 1: Reaction Grignard_Reagent Ethylmagnesium Bromide Grignard_Reagent->Indolyl_Grignard Reaction_Mixture Acylation Reaction Indolyl_Grignard->Reaction_Mixture Step 2: Addition Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Mixture Product This compound Reaction_Mixture->Product Work-up & Purification

General workflow for the Grignard-based synthesis of this compound.

Role as Cannabinoid Receptor Modulators

3-Benzoylindoles are a prominent class of synthetic cannabinoids that primarily target the cannabinoid receptors CB1 and CB2.[3][4] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly expressed in immune cells and is involved in modulating inflammation and pain.[5] Derivatives of this scaffold can act as agonists, antagonists, or allosteric modulators, making them valuable tools for studying the endocannabinoid system and as potential therapeutics for various conditions.[5][6][7]

Structure-Activity Relationships (SAR)

The affinity and efficacy of 3-benzoylindoles at cannabinoid receptors are highly dependent on the substituents at the indole N1-position and on the benzoyl ring.

  • N1-Substituent: Alkylation at the N1 position is crucial for high CB1/CB2 affinity. A pentyl chain is often optimal for potent CB1 agonism (e.g., in AM-679).[6][8]

  • Benzoyl Ring Substituents: Substitution on the benzoyl ring significantly modulates receptor affinity and selectivity. For instance, a 2-iodobenzoyl group (as in AM-679) or a 2'-methylbenzoyl group can enhance affinity.[6]

  • Indole Ring Substituents: Modifications to the indole core itself can switch the pharmacological profile from agonism to antagonism.[5]

Quantitative Data: Cannabinoid Receptor Binding and Activity
Compound IDN1-SubstituentBenzoyl Ring SubstituentTargetActivityKi (nM)Efficacy (% of CP55,940)
AM-679 n-Pentyl2-IodoCB1Agonist1.3-
AM-2233 n-Pentyl2-MethylCB1Agonist1.0-
ABM300 --CB1Allosteric ModulatorIC50 = 47 nM (ERK)Inhibits agonist signaling

Data compiled from various sources.[6][8][9] Note: Full efficacy data is not always available in the cited literature.

Signaling Pathway of CB1 Receptor Modulation

CB1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase (reducing cAMP levels), modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK phosphorylation.[9] It can also signal through β-arrestin pathways.[9] Allosteric modulators like ABM300 can bind to a separate site on the receptor to inhibit agonist-mediated signaling without having an effect on their own.[9]

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates ERK ERK Phosphorylation CB1->ERK Activates Arrestin β-Arrestin Recruitment CB1->Arrestin Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound (Agonist) Agonist->CB1 Binds & Activates NAM This compound (Allosteric Modulator) NAM->CB1 Binds & Inhibits Agonist Effect ATP ATP ATP->AC Response Cellular Response (e.g., Neuromodulation) cAMP->Response ERK->Response Arrestin->Response

Signaling pathway for CB1 receptor modulation by 3-benzoylindoles.
Experimental Protocol: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

  • Materials: Membranes from cells stably expressing human CB1 or CB2 receptors, a high-affinity radioligand (e.g., [³H]CP55,940), test compound, assay buffer (50 mM Tris, 3 mM MgCl₂, 0.1% BSA, pH 7.4), glass fiber filters, scintillation cocktail, and a scintillation counter.[10]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, cell membranes, the radioligand at a fixed concentration (e.g., 0.1 nM), and varying concentrations of the test compound.[10]

    • Define total binding (wells with radioligand and vehicle) and non-specific binding (wells with radioligand and a high concentration of an unlabeled standard agonist, e.g., 10 µM CP55,940).[10]

    • Incubate the plate for 2 hours at room temperature to reach equilibrium.[10]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Role as Anticancer Agents: Tubulin Polymerization Inhibitors

A growing body of evidence highlights the potential of indole derivatives as anticancer agents.[11][12] One of the key mechanisms through which they exert their cytotoxic effects is the inhibition of tubulin polymerization.[13] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.[14] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis and inhibiting cancer cell proliferation.[11] Several indole-based derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11][13]

Structure-Activity Relationships (SAR)

For indole-based tubulin inhibitors, specific structural features are often required for potent activity:

  • Aroyl Group at C3: The 3-aroyl group (including benzoyl) is a common feature of many indole-based tubulin inhibitors.

  • Indole Substituents: Substitutions at the N1 and C2 positions of the indole ring can significantly influence antiproliferative activity. For instance, N1-methylation can enhance activity compared to an unsubstituted N-H.[11]

  • Aromatic Ring Substituents: The substitution pattern on the aromatic rings (both the indole and the benzoyl moiety) is critical. For example, methoxy groups on an aromatic ring, mimicking the trimethoxyphenyl (TMP) group of colchicine, often lead to potent activity.[13]

Quantitative Data: Antiproliferative and Tubulin Inhibition Activity
Compound ClassSubstitutionsCancer Cell LineIC50 (µM)Tubulin IC50 (µM)
Aroylindoles VariedVarious0.11 - 1.40.37
Indole-Chalcone Hybrids VariedVarious0.006 - 0.0350.81
2,3-Diarylindoles VariedA5495.17-

Data compiled from studies on various indole derivatives with tubulin-inhibiting properties.[12][13] Note: Data is for classes of indole derivatives, as specific this compound data is part of this broader group.

Mechanism of Microtubule Disruption

Tubulin inhibitors that bind to the colchicine site prevent the assembly of α/β-tubulin dimers into protofilaments, which are the building blocks of microtubules. This disruption of microtubule formation leads to the collapse of the mitotic spindle, activating the spindle assembly checkpoint (SAC).[15] Prolonged activation of the SAC ultimately triggers apoptosis, selectively killing rapidly dividing cancer cells.[16]

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Inhibitor This compound Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Normal Mitosis Spindle->Mitosis Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of mitotic arrest by this compound tubulin inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Objective: To measure the effect of a test compound on the polymerization of purified tubulin.

  • Materials: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound, a temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare solutions of the test compound and a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

    • On ice, add polymerization buffer, tubulin solution (e.g., to a final concentration of 1-2 mg/mL), and the test compound or control to a 96-well plate.

    • Initiate the polymerization by adding GTP (e.g., 1 mM final concentration) and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time for each condition. An inhibitor will reduce the rate and/or the extent of polymerization compared to the vehicle control. The IC₅₀ value can be determined by testing a range of compound concentrations and measuring the inhibition of polymerization at a fixed time point (e.g., at the plateau phase).[13][15]

Role as Anti-Inflammatory and Antiviral Agents

While the roles of 3-benzoylindoles in cannabinoid signaling and cancer are well-established, their potential as anti-inflammatory and antiviral agents is an area of active investigation.

Anti-Inflammatory Activity

The anti-inflammatory potential of indole derivatives often stems from their ability to inhibit key enzymes and pathways in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), or pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[17][18] The known activity of some 3-benzoylindoles at the CB2 receptor, which is highly expressed on immune cells, provides a direct mechanism for immunomodulation and anti-inflammatory effects.[5] For example, benzo[g]indole-3-carboxylate derivatives have been identified as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in producing the pro-inflammatory mediator PGE₂.[17]

Antiviral Activity

Indole-containing compounds have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses.[19][20] The mechanisms of action can be diverse, including the inhibition of viral entry, replication, or assembly.[21][22] For instance, certain benzotriazole derivatives, which can be structurally related to modified indoles, have shown selective activity against Coxsackievirus B5 by interfering with the early stages of infection.[19] While specific studies focusing solely on the this compound core are less common, the broader class of indole alkaloids is recognized for its antiviral potential.[23]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), LPS, test compound, Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include unstimulated (negative control) and LPS-only (positive control) wells.

    • Incubate for 24 hours.

    • After incubation, collect the cell supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[18]

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its derivatives have been extensively developed as potent modulators of the cannabinoid system, providing critical tools for neuroscience research and potential treatments for pain, inflammation, and neurological disorders. Furthermore, their emergence as a class of potent anticancer agents, particularly through the mechanism of tubulin polymerization inhibition, opens new avenues for oncology drug discovery.

The structure-activity relationships established for this scaffold highlight the fine-tunability of its pharmacological profile through targeted chemical modifications. Future research will likely focus on optimizing the selectivity of these compounds, particularly in developing CB2-selective agonists to harness anti-inflammatory and analgesic effects without CB1-mediated psychoactivity. In oncology, the development of this compound derivatives that can overcome drug resistance or act synergistically with existing chemotherapies is a promising direction. The exploration of their anti-inflammatory and antiviral properties is still in its early stages but holds significant promise. As synthetic methodologies become more advanced, the generation of novel and diverse this compound libraries will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutic agents.

References

A Technical Guide to the Structural Characterization of Novel 3-Benzoylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for the structural characterization of novel 3-benzoylindole compounds. This class of molecules has garnered significant interest in medicinal chemistry, particularly as modulators of cannabinoid receptors. Accurate structural elucidation is paramount for understanding their structure-activity relationships (SAR) and advancing drug discovery efforts. This guide details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes a critical signaling pathway associated with their biological activity.

Introduction to 3-Benzoylindoles

The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities. A significant number of these compounds act as agonists or antagonists of the cannabinoid receptors CB1 and CB2, making them relevant for the development of therapeutics for pain, inflammation, and neurological disorders. The precise arrangement of substituents on both the indole and benzoyl rings dictates the potency and selectivity of these compounds. Therefore, a thorough structural characterization is the foundational step in their development.

Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of novel this compound compounds. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the structure of novel 3-benzoylindoles.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole N-H8.0 - 12.0 (broad singlet)-
Indole H27.5 - 8.5 (singlet or doublet)130 - 140
Indole H4-H77.0 - 8.0 (multiplets)110 - 130
Benzoyl H2'/H6'7.6 - 8.0 (doublet or multiplet)128 - 135
Benzoyl H3'/H5'7.3 - 7.6 (triplet or multiplet)125 - 130
Benzoyl H4'7.4 - 7.7 (triplet or multiplet)130 - 135
Indole C2-130 - 140
Indole C3-115 - 125
Indole C3a-135 - 140
Indole C4-C7-110 - 130
Indole C7a-120 - 130
Benzoyl C=O-185 - 195
Benzoyl C1'-135 - 145
Benzoyl C2'-C6'-125 - 135

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

    • Ensure the solution is homogeneous. Gentle warming or sonication can aid dissolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • Instrument Parameters (for a 400-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

      • Spectral Width: -2 to 14 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • For complex structures, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of this compound derivatives.

Table 2: Key Mass Spectrometry Data for a Representative this compound (JWH-018)

Technique Parameter Value Interpretation
ESI-HRMS[M+H]⁺ Calculated for C₂₄H₂₄NO342.1852Theoretical exact mass
[M+H]⁺ Found342.1855Experimental exact mass
GC-MS (EI)Molecular Ion (M⁺)m/z 341Molecular weight of JWH-018
Base Peakm/z 214Loss of the naphthoyl group
Other Fragmentsm/z 155, 127Fragments of the naphthoyl group

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

      • Injector Temperature: 280-300 °C.

      • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

      • Oven Temperature Program: Start at 150-200 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 300-320 °C and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230-250 °C.

      • Mass Range: m/z 40-550.

      • Scan Speed: 2-3 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for known compounds or interpret the fragmentation pattern to deduce the structure of novel compounds.

Single Crystal X-ray Diffraction

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a high-quality single crystal is the most critical and often challenging step.

Table 3: Crystallographic Data for a Representative Indole Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.876(5)
β (°)98.45(3)
Volume (ų)1834.1(13)
Z4
R-factor0.045

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. Common solvents include acetone, ethanol, ethyl acetate, and dichloromethane.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in all dimensions) on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique.

Table 4: Characteristic FTIR Absorption Bands for 3-Benzoylindoles

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole)3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Benzoyl Ketone)1620 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch (Indole)1200 - 1350Medium

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid powder of the this compound compound directly onto the ATR crystal.

  • Analysis:

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • The number of scans can range from 16 to 64 for a good signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the spectrum to a reference spectrum if available.

Signaling Pathway Visualization

Many this compound derivatives exert their biological effects by acting on cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical CB1/CB2 receptor signaling pathway.

Cannabinoid_Signaling Ligand This compound (Agonist) CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor G_Protein Gαi/oβγ CB_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Gαi/o inhibits MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Gβγ activates Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neurotransmitter release, modulation of gene expression) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel this compound compound.

Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Initial_Char Initial Characterization Purification->Initial_Char Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation TLC TLC Initial_Char->TLC MP Melting Point Initial_Char->MP NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS, GC-MS) Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Xray Single Crystal X-ray Diffraction Structural_Elucidation->Xray Final_Structure Final Structure Confirmation NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure Xray->Final_Structure

Caption: Experimental Workflow for 3-Benzoylindoles.

Conclusion

The structural characterization of novel this compound compounds is a critical endeavor in the field of medicinal chemistry. A combination of powerful analytical techniques, including NMR, mass spectrometry, X-ray crystallography, and FTIR, is necessary for unambiguous structure determination. The detailed protocols and data presented in this guide provide a solid foundation for researchers to confidently elucidate the structures of new chemical entities, paving the way for further biological evaluation and drug development.

The Structure-Activity Relationship of 3-Benzoylindole-Based Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-benzoylindole scaffold represents a versatile and highly valuable core in modern medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, most notably as modulators of cannabinoid receptors.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound-based ligands, offering a comprehensive overview of their design, synthesis, and biological evaluation.

Core Structure and Pharmacological Significance

The this compound core consists of an indole ring acylated at the C3 position with a benzoyl group. This fundamental structure has been extensively modified to explore its interactions with various biological targets, particularly the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3] These receptors are key components of the endocannabinoid system, which is implicated in a multitude of physiological processes, making them attractive targets for therapeutic intervention in pain, inflammation, and neurological disorders.[2]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound-based ligands are profoundly influenced by substitutions on the indole ring, the benzoyl moiety, and the indole nitrogen.

Substitutions on the Indole Ring (Positions C2, C5, C6, C7)

Modifications to the indole core can significantly impact receptor affinity and functional activity. For instance, the addition of a methyl group at the C2 position of the indole has been shown to enhance selectivity for the CB2 receptor.[2]

Substitutions on the Indole Nitrogen (N1)

The nature of the substituent at the N1 position is a critical determinant of cannabinoid receptor affinity and efficacy. Alkyl chains of varying lengths and functionalities have been explored. For example, replacing a hydrogen with an n-propyl or a 4-pentynyl side chain at the N1 position has yielded potent and CB2-selective neutral antagonists.[2][3]

Substitutions on the Benzoyl Ring

Alterations to the benzoyl group can also modulate the pharmacological profile. The Huffman research group demonstrated that replacing a monocyclic 4-methoxybenzoyl group with a naphthalene moiety resulted in a nearly 10-fold increase in antinociceptive potency.[1] This finding led to the development of potent synthetic cannabinoids like JWH-018 and JWH-073.[1]

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for a selection of this compound-based ligands, focusing on their binding affinities for cannabinoid receptors.

Compound IDN1-SubstituentC2-SubstituentBenzoyl MoietyCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)Functional ActivityReference
26 n-propylH2',2'-dimethylindan-5'-oyl>100015.3>65Neutral Antagonist[2][3]
35 4-pentynylH2',2'-dimethylindan-5'-oyl>10008.7>115Neutral Antagonist[2][3]
49 4-pentynylCH32',2'-dimethylindan-5'-oyl>100012.5>80Partial Agonist[2][3]

Table 1: SAR of 3-(Indanoyl)indoles as Selective CB2 Receptor Antagonists. Data illustrates the impact of N1 and C2 substitutions on CB2 receptor affinity and functional activity.

Experimental Protocols

The characterization of this compound-based ligands relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.[4][5]

Objective: To determine the inhibition constant (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[5]

  • Radioligand (e.g., [³H]CP-55,940).[4][5]

  • Test compounds.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[4]

  • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[5]

  • 96-well plates.[4][5]

  • Filtration system (cell harvester and glass fiber filters).[4]

  • Scintillation counter.[4][5]

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the receptor of interest.[5]

    • Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.[5]

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[5]

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (e.g., 0.5-1.0 nM [³H]CP-55,940), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[4]

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 10 µM WIN-55,212-2).[4]

    • Initiate the binding reaction by adding the membrane preparation to each well.[4]

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[4]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4][5]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.[4]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assays ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

Objective: To determine the efficacy and potency of a test compound in modulating G-protein activation.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds.

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the assay buffer, [³⁵S]GTPγS, and the test compound at various concentrations.

  • Initiate the reaction by adding the pre-treated membranes.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect (Emax).

Visualizations

Signaling Pathway of Cannabinoid Receptors

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[5] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream signaling cascades.[5] The primary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

Cannabinoid_Signaling Ligand This compound Ligand (Agonist) CB_Receptor Cannabinoid Receptor (CB1/CB2) Ligand->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead_ID Lead Compound (this compound Core) SAR_Hypothesis Formulate SAR Hypothesis Lead_ID->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Binding_Assay Binding Assays (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assays (Efficacy, Potency) Binding_Assay->Functional_Assay In_Vivo_Testing In Vivo Models (e.g., Pain, Inflammation) Functional_Assay->In_Vivo_Testing Data_Analysis Data Analysis & SAR Elucidation In_Vivo_Testing->Data_Analysis Data_Analysis->SAR_Hypothesis Refine Hypothesis Ligand_Development A Target Identification (e.g., CB1/CB2 Receptors) B Lead Identification (this compound Scaffold) A->B C Lead Optimization (SAR-guided modifications) B->C D In Vitro Characterization (Affinity, Selectivity, Function) C->D D->C Iterative Refinement E In Vivo Efficacy & Pharmacokinetics D->E F Preclinical Candidate Selection E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzoylindole via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse biological activities, including as synthetic cannabinoids, and their potential as therapeutic agents.[1][2][3] The Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of aryl ketones, and its application to indole chemistry provides a direct route to 3-acylindoles.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Friedel-Crafts acylation methodology.

Reaction Principle

The Friedel-Crafts acylation of indole typically proceeds via an electrophilic aromatic substitution mechanism.[5] A Lewis acid catalyst activates an acylating agent, such as benzoyl chloride, to form a highly electrophilic acylium ion. The electron-rich indole ring then acts as a nucleophile, attacking the acylium ion, preferentially at the C3 position, to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the this compound product. The choice of catalyst and reaction conditions is crucial to achieve high regioselectivity and yield, minimizing side reactions. Common catalysts include aluminum chloride (AlCl₃), zinc oxide (ZnO), and organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[4][6][7][8]

Data Presentation: Comparison of Catalytic Systems

The selection of the catalytic system significantly influences the outcome of the Friedel-Crafts acylation of indole. The following table summarizes quantitative data from various reported methods for the synthesis of this compound and related 3-acylindoles.

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃ Benzoyl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
ZnO Benzoyl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
DBN Benzoyl ChlorideToluene1154 h65 (for N-methylindole)[6]
Et₂AlCl Benzoyl ChlorideCH₂Cl₂Not SpecifiedNot Specified86[9]
Me₂AlCl Benzoyl ChlorideCH₂Cl₂Not SpecifiedNot SpecifiedHigh[9]
CuCl₂ 3-(2-phenyl-1,3-dithian-2-yl)-1H-indole precursorAcetone/DMFReflux1.5 h85-88[10]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst. This method is highlighted for its operational simplicity and use of a non-metallic catalyst.

Protocol: DBN-Catalyzed Friedel-Crafts Acylation of Indole

Materials:

  • Indole

  • Benzoyl chloride

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add anhydrous toluene (5 mL) to the flask, followed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol, 15 mol%).

  • Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. Then, add benzoyl chloride (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compare the data with literature values.

Mandatory Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation Friedel-Crafts Acylation Mechanism for this compound Synthesis Indole Indole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex + Acylium Ion BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product This compound SigmaComplex->Product - H⁺ Byproduct HCl + Lewis Acid

Caption: Friedel-Crafts acylation mechanism.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Setup Reaction Setup: Indole, Toluene, DBN Start->Setup Reagents Add Benzoyl Chloride Setup->Reagents Reaction Reflux at 115°C for 4h Reagents->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Characterization->End Signaling_Pathway Potential Signaling Pathway of this compound Benzoylindole This compound (Synthetic Cannabinoid) CB1R CB1 Receptor Benzoylindole->CB1R CB2R CB2 Receptor Benzoylindole->CB2R G_Protein G-protein (Gi/o) CB1R->G_Protein CB2R->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation IonChannels Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannels Modulation cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Neurotransmission, Immune Modulation) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

References

Application Notes and Protocols for In Vitro Assays Using 3-Benzoylindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole is a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and modulatory effects on the endocannabinoid system. This document provides detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs. It also presents a summary of reported quantitative data for various derivatives and visualizes the primary signaling pathways associated with their mechanisms of action. While specific quantitative data for the parent this compound is limited in the available literature, the provided protocols are suitable for its evaluation, and the data on its derivatives offer valuable insights into the structure-activity relationships of this class of compounds.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported in vitro biological activities of various this compound derivatives. This data is intended to provide a comparative overview and guide for experimental design.

Table 1: Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition)

Compound IDModificationCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib (Reference) -0.052 - 0.89>100[1][2]
Indomethacin (Reference) -6.840.1[3][4]
PYZ16 1,3,4-trisubstituted pyrazole derivative0.5210.73[2]
PYZ37 1,5-diarylpyrazole derivative0.2Not Reported[2]
Compound VIIa 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide0.2967.24[5]

Table 2: Anticancer Activity of Indole Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Doxorubicin (Reference) VariousVaries[6]
Indole-3-carbinol H1299 (Lung Cancer)449.5
Dehydrocrenatidine (β-carboline alkaloid) HepG2 (Liver Cancer)3.5
Dehydrocrenatidine (β-carboline alkaloid) Hep3B (Liver Cancer)5.87
Dihydroquinoline derivative 11 T47D (Breast Cancer)2.20[7]
Dihydroquinoline derivative 11 MCF-7 (Breast Cancer)3.03[7]
Dihydroquinoline derivative 11 MDA-MB-231 (Breast Cancer)11.90[7]

Table 3: Antimicrobial Activity of Indole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Ciprofloxacin (Reference) Various BacteriaVaries[8][9]
Fluconazole (Reference) Various FungiVaries[10]
Oxindole derivative 3j Staphylococcus aureusIZD = 15 mm[11]
Oxindole derivative 3j MRSAIZD = 16 mm[11]
Oxindole derivative 3f Aspergillus niger7.5[11]
Panapophenanthrin (1) Bacillus subtilis33.3[8]
Coumarin-pyrazolone derivative Staphylococcus aureus10[9]

Table 4: Cannabinoid Receptor Binding Affinity of Indole Derivatives

Compound IDReceptorKᵢ (nM)Reference
CP 55,940 (Reference Agonist) CB10.58
CP 55,940 (Reference Agonist) CB20.68
AM11542 CB1Not Specified[12]
ZINC64438485 CB10.262[12]
ZINC64438506 CB10.244[12]
Indol-3-ylcycloalkyl Ketone derivative 5 CB2High Affinity[13]
Indol-3-ylcycloalkyl Ketone derivative 16 CB2High Affinity[13]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • Test compound (this compound or derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create serial dilutions of the test compound and positive control in DMSO, then further dilute in assay buffer to the final desired concentrations (typically with a final DMSO concentration of ≤1%).

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in cold assay buffer containing heme. Keep the enzyme on ice.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and all reaction components except the enzyme.

    • Control wells (100% activity): Add assay buffer, diluted enzyme, and DMSO (vehicle control).

    • Test compound wells: Add assay buffer, diluted enzyme, and the test compound at various concentrations.

    • Positive control wells: Add assay buffer, diluted enzyme, and the positive control inhibitor at various concentrations.

  • Pre-incubation: Add 80 µL of the appropriate reaction mix (buffer, enzyme, probe) to each well. Then, add 10 µL of the diluted test compound, positive control, or DMSO to the respective wells. Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (this compound or derivative) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the formula:

    • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and positive control in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

  • Data Analysis: The MIC value is reported as the lowest concentration of the compound that prevents microbial growth.

In Vitro Cannabinoid Receptor (CB1/CB2) Binding Assay

This protocol is a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [³H]CP-55,940)

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive cannabinoid agonist like WIN 55,212-2)

  • Test compound (this compound or derivative)

  • 96-well filter plates with GFC filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • Total binding wells: Add binding buffer, radioligand, and cell membranes.

    • Non-specific binding wells: Add binding buffer, radioligand, cell membranes, and the non-specific binding control.

    • Test compound wells: Add binding buffer, radioligand, cell membranes, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins PKA_Pathway PKA Pathway Prostaglandins->PKA_Pathway Beta_Catenin_Pathway β-catenin Pathway Prostaglandins->Beta_Catenin_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Prostaglandins->PI3K_AKT_Pathway NF_kappaB_Pathway NF-κB Pathway Prostaglandins->NF_kappaB_Pathway Inflammation_Proliferation Inflammation & Cell Proliferation PKA_Pathway->Inflammation_Proliferation Beta_Catenin_Pathway->Inflammation_Proliferation PI3K_AKT_Pathway->Inflammation_Proliferation NF_kappaB_Pathway->Inflammation_Proliferation 3_Benzoylindole This compound (or derivative) 3_Benzoylindole->COX2 Inhibition

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1_CB2 CB1/CB2 Receptor G_Protein Gαi/o CB1_CB2->G_Protein Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibition MAPK_Pathway MAPK Pathway (p42/44, p38, JNK) G_Protein->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway Activates Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmission & Gene Expression PKA->Cellular_Response MAPK_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response Ion_Channels->Cellular_Response 3_Benzoylindole This compound (Agonist) 3_Benzoylindole->CB1_CB2 Activation

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound/ derivative incubate_24h->treat_compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MIC_Assay_Workflow start Start prepare_inoculum Prepare microbial inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform serial dilutions of This compound/derivative in broth prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_mic Visually inspect for growth or read absorbance at 600 nm incubate_plate->read_mic determine_mic Determine MIC read_mic->determine_mic end End determine_mic->end

References

Application of 3-Benzoylindole Derivatives in Cannabinoid Receptor Binding Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, has emerged as a significant target for therapeutic intervention in a multitude of physiological and pathological processes. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the immune system and peripheral tissues, playing a crucial role in inflammatory processes. The development of selective ligands for these receptors is a key objective in modern drug discovery.

Among the various classes of synthetic cannabinoid receptor ligands, 3-benzoylindoles and their structural analogs, such as 3-naphthoylindoles, have demonstrated high affinity and varying degrees of selectivity for CB1 and CB2 receptors. These compounds serve as invaluable research tools for elucidating the physiological roles of the endocannabinoid system and as starting points for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of 3-benzoylindole derivatives in cannabinoid receptor binding and functional assays.

Data Presentation: Binding Affinities of 3-Acylindole Derivatives

The following table summarizes the in vitro binding affinities (Ki) of a selection of 3-acylindole derivatives for the human CB1 and CB2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for selecting appropriate compounds for further pharmacological characterization.

Compound IDR1 Group (at Indole N1)R2 Group (at Indole C2)Acyl Group (at Indole C3)CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
JWH-018 n-PentylH1-Naphthoyl9.002.943.06
AM-2233 (1-(N-Methylpiperidin-2-yl)methyl)H2-Iodobenzoyl---
JWH-120 n-PropylH4-Methyl-1-naphthoyl421.922.1 (CB2 selective)
JWH-151 n-PropylMethyl6-Methoxy-1-naphthoyl1940.9215.6 (CB2 selective)
JWH-267 n-PentylH2-Methoxy-1-naphthoyl181.116.4 (CB2 selective)
WIN 55,212-2 MorpholinoethylH1-Naphthoyl62.33.318.9
CP 55,940 ---0.580.680.85
Δ⁹-THC ---40.736.41.12

Note: Data is compiled from various sources and experimental conditions may vary. This table is intended for comparative purposes.

Cannabinoid Receptor Signaling Pathway

Upon activation by an agonist, such as a this compound derivative, cannabinoid receptors (CB1 and CB2) initiate a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). Activation leads to the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate the activity of downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Cannabinoid Receptor Signaling Pathway Ligand This compound Agonist CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds to G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_beta_gamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK_Cascade->Transcription Regulates

Caption: Canonical signaling pathway of cannabinoid receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a this compound derivative for CB1 and CB2 receptors.

Experimental Workflow:

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Prep_Compound Prepare serial dilutions of This compound test compound Assay_Setup Set up assay in 96-well plate: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + Excess cold ligand) - Competitive Binding (Membranes + Radioligand + Test Compound) Prep_Compound->Assay_Setup Prep_Radioligand Prepare radioligand solution (e.g., [3H]CP 55,940) Prep_Radioligand->Assay_Setup Prep_Membranes Prepare receptor membranes (from cells expressing CB1 or CB2) Prep_Membranes->Assay_Setup Incubation Incubate at 30°C for 60-90 min Assay_Setup->Incubation Filtration Rapidly filter through GF/B filter plate to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Add scintillation cocktail and measure radioactivity Washing->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor radioligand such as [³H]CP 55,940 or [³H]WIN 55,212-2.[1]

  • Test Compound: this compound derivative of interest.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% Bovine Serum Albumin (BSA), pH 7.4.[1]

  • Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4.[1]

  • 96-well Filter Plates (e.g., GF/B or GF/C).

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.

    • Dilute the receptor membranes in assay buffer to the desired concentration.

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 200 µL per well, in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted radioligand, and 100 µL of diluted membrane preparation.[1]

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of diluted radioligand, and 100 µL of diluted membrane preparation.[1]

    • Competitive Binding: Add 50 µL of each test compound dilution, 50 µL of diluted radioligand, and 100 µL of diluted membrane preparation.[1]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration and Washing: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove unbound radioligand.[1]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the cannabinoid receptor.

Experimental Workflow:

GTPgS Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Prep_Compound Prepare serial dilutions of This compound test compound Assay_Setup Set up assay in 96-well plate: - Basal Binding (Membranes + [35S]GTPγS + GDP) - Agonist-stimulated Binding (Membranes + [35S]GTPγS + GDP + Test Compound) Prep_Compound->Assay_Setup Prep_GTPgS Prepare [35S]GTPγS solution Prep_GTPgS->Assay_Setup Prep_Membranes Prepare receptor membranes and GDP Prep_Membranes->Assay_Setup Incubation Incubate at 30°C for 60 min Assay_Setup->Incubation Filtration Rapidly filter through GF/B filter plate Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Add scintillation cocktail and measure radioactivity Washing->Counting Analysis Calculate EC50 and Emax values Counting->Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • Receptor Source: As in the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound derivative of interest.

  • GDP (Guanosine 5'-diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound test compound.

    • Prepare a solution of [³⁵S]GTPγS in assay buffer.

    • Prepare a solution of GDP in assay buffer.

  • Assay Setup:

    • Basal Binding: Add assay buffer, GDP, [³⁵S]GTPγS, and membrane preparation.

    • Agonist-stimulated Binding: Add test compound dilutions, GDP, [³⁵S]GTPγS, and membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration, Washing, and Counting: Follow the same procedure as in the radioligand binding assay.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.

    • Plot the stimulated binding against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) values.

cAMP Accumulation Assay

This assay measures the functional consequence of cannabinoid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Experimental Workflow:

cAMP Assay Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing CB1 or CB2 receptors Forskolin_Stim Stimulate cells with forskolin to increase basal cAMP levels Cell_Culture->Forskolin_Stim Compound_Treatment Treat cells with serial dilutions of This compound test compound Forskolin_Stim->Compound_Treatment Cell_Lysis Lyse cells to release intracellular cAMP Compound_Treatment->Cell_Lysis cAMP_Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Analysis Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation cAMP_Detection->Analysis Curve_Fitting Plot inhibition vs. log[compound] and determine IC50 and Emax values Analysis->Curve_Fitting

Caption: Workflow for a cAMP accumulation assay.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human CB1 or CB2 receptor.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound derivative of interest.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to confluence.

  • Assay:

    • Pre-incubate the cells with the this compound test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 and Emax values.

Conclusion

The this compound scaffold represents a versatile platform for the design and development of potent and selective cannabinoid receptor ligands. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize these compounds in cannabinoid receptor binding and functional assays. Rigorous and consistent application of these methodologies will facilitate the characterization of novel this compound derivatives, contributing to a deeper understanding of the endocannabinoid system and the development of next-generation therapeutics.

References

Application Notes and Protocols for the Quantification of 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylindole is a chemical compound that serves as a core structure for various synthetic cannabinoids. Its detection and quantification are of significant interest in forensic science, toxicology, and pharmaceutical research. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for similar indole derivatives.

Analytical Methods Overview

The primary techniques for the quantification of this compound are HPLC and GC-MS. HPLC is well-suited for routine quantitative analysis due to its robustness and precision. GC-MS offers high sensitivity and specificity, making it ideal for the identification and quantification of trace amounts of the analyte.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a preferred method for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the thermal stability of this compound, it can be readily analyzed by GC-MS, providing both quantitative data and structural information for unambiguous identification.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the described analytical methods. These values are representative and should be confirmed during in-house method validation.[1][2][3]

ParameterRP-HPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/µL range
Limit of Quantification (LOQ) ng/mL rangeng/µL range

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC-UV

This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid (≥98%).

  • This compound reference standard (purity ≥98%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 or 0.45 µm, PTFE or nylon).

2. Reagent Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For solid samples, extraction with a suitable organic solvent may be necessary. The final extract should be dissolved in the sample diluent to a concentration within the calibration range. Filter all solutions through a syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • 0-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

5. Data Analysis

  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes a GC-MS method for the sensitive and selective quantification of this compound.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • This compound reference standard (purity ≥98%).

  • High-purity ethyl acetate or other suitable solvent.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired calibration range (e.g., 0.5-50 µg/mL).

  • Sample Solution: Dissolve a known quantity of the sample in ethyl acetate to achieve a concentration within the calibration range.

3. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 20 °C/min to 300 °C

    • Final hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound (m/z 221, 144, 116) should be monitored.[4]

4. Data Analysis

  • Identification: The this compound peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from the standard or a spectral library. The molecular ion (m/z 221) and characteristic fragment ions should be present.[4]

  • Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (quantitation ion) of the working standards against their concentrations. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC Quantification of this compound.

GCMS_Workflow start Start prep Prepare Sample & Standards in Ethyl Acetate start->prep inject Inject 1 µL into GC-MS prep->inject separation GC Separation (Capillary Column) inject->separation ionization Electron Impact (EI) Ionization separation->ionization detection Mass Detection (Scan or SIM) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis quantification Quantification using Calibration Curve analysis->quantification end End quantification->end

Caption: Workflow for GC-MS Analysis of this compound.

Method Validation

To ensure the reliability of the analytical data, the described methods should be validated according to ICH guidelines or other relevant regulatory standards.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Notes and Protocols: 3-Benzoylindole as a Scaffold for Novel Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-benzoylindole scaffold in the development of novel anti-inflammatory agents. This document includes detailed experimental protocols for the synthesis of this compound derivatives and their evaluation in key anti-inflammatory assays. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate understanding and application in a research setting.

Introduction

The this compound core structure has emerged as a promising scaffold in medicinal chemistry for the design of novel anti-inflammatory drugs. Derivatives of this scaffold have demonstrated significant inhibitory activity against key targets in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting these pathways, this compound analogs offer the potential for developing potent anti-inflammatory agents with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines the synthetic strategies and biological evaluation methods crucial for advancing research in this area.

Data Presentation: Anti-Inflammatory Activity of Indole Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various indole-based compounds from the literature, providing a comparative view of their potency.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Indole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin -6.71-[1]
Compound 4e -6.71-[1]
Compound 7a -0.6-[2]
Compound S3 -Selectively inhibits COX-2 expression-[3]
Compound 6b >13.160.04>329[4]
Compound 6j >12.480.04>312[4]
Celecoxib 14.70.05294[4]

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseTime (h)% Inhibition of EdemaReference
Compound 17c -172%[5]
276%[5]
380%[5]
Compound 17i -164%[5]
273%[5]
378%[5]
Compound S3 -261.99%[3]
361.20%[3]
Compound S7 -261.47%[3]
362.24%[3]
Compound S14 -262.69%[3]
363.69%[3]
Indomethacin -277.23%[3]
376.89%[3]

Table 3: Inhibition of Pro-Inflammatory Mediators

CompoundAssayTargetIC₅₀ / % InhibitionReference
Compound 51 NO Release-IC₅₀ = 3.1 ± 1.1 µM[6]
Compound 51 NF-κB Activity-IC₅₀ = 172.2 ± 11.4 nM[6]
Compound 4d In vitroCOX-2Significant reduction[7]
Compound 4f, 4g, 4d In vitroIL-6Significant reduction[7]
Compound 4e, 4f, 4a In vitroTNF-αSignificant reduction[7]
Compound 4a, 4d, 4f In vitroNOSignificant reduction[7]
Indole-3-carbinol In vitroNF-κBSuppressed activation[8][9]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Friedel-Crafts Acylation

This protocol describes a general method for the acylation of indoles at the 3-position using a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

Materials:

  • Substituted or unsubstituted indole

  • Substituted or unsubstituted benzoyl chloride

  • Lewis Acid (e.g., AlCl₃, Et₂AlCl, Me₂AlCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Suspend the Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in anhydrous dichloromethane in the flask.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the benzoyl chloride derivative (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the benzoyl chloride solution dropwise to the stirred Lewis acid suspension over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, dissolve the indole derivative (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the indole solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

Protocol for In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions with free access to food and water.

  • Fast the animals overnight before the experiment.

  • Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Test compound groups (various doses), and Positive control group.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the paw edema (inflammation) as the increase in paw volume: Edema (E) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100

Protocol for In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Stop solution (e.g., HCl)

  • 96-well microplate

  • Plate reader

  • Prostaglandin E₂ (PGE₂) EIA kit for detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound dilutions, reference inhibitors, or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol for Measurement of TNF-α and IL-6 Levels by ELISA

This protocol is for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants treated with the test compounds.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compound (this compound derivative)

  • DMEM culture medium with 10% FBS

  • 96-well cell culture plates

  • Human or mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The reaction is stopped, and the absorbance is measured at 450 nm.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compound (this compound derivative)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway.

  • After the desired incubation period (e.g., 6-24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Visualizations

Signaling Pathways

G Figure 1: Simplified NF-κB Signaling Pathway LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR binds IKK IKK Complex TLR4_TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Benzoylindole This compound Derivatives Benzoylindole->IKK inhibit Benzoylindole->NFkB_active inhibit translocation

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound derivatives.

G Figure 2: Prostaglandin Synthesis Pathway cluster_0 Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostanoids_phys Physiological Prostanoids PGH2->Prostanoids_phys Prostanoids_inflam Inflammatory Prostanoids (e.g., PGE₂) PGH2->Prostanoids_inflam Homeostasis Gastric Protection, Platelet Aggregation Prostanoids_phys->Homeostasis Inflammation Inflammation, Pain, Fever Prostanoids_inflam->Inflammation Benzoylindole This compound Derivatives Benzoylindole->COX2 selectively inhibit

Caption: Prostaglandin synthesis pathway highlighting the role of COX-1 and COX-2.

Experimental Workflows

G Figure 3: Drug Discovery Workflow Synthesis Synthesis of This compound Library InVitro In Vitro Screening Synthesis->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition Assay InVitro->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay InVitro->NFkB_Assay Hit_ID Hit Identification (Potency & Selectivity) InVitro->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy Lead_Opt->InVivo Paw_Edema Carrageenan-Induced Paw Edema Model InVivo->Paw_Edema Tox Preclinical Studies (Toxicity, PK/PD) InVivo->Tox

Caption: A general workflow for the discovery of anti-inflammatory drugs using a this compound scaffold.

References

Application Notes and Protocols for N-Alkylation of 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 3-benzoylindole, a key synthetic transformation for the generation of a diverse range of biologically active molecules. The presence of the benzoyl group at the C3 position of the indole scaffold effectively directs alkylation to the nitrogen atom, preventing the common side reaction of C3-alkylation observed in unsubstituted indoles.

Three primary methodologies are presented: a classical approach using a strong base, a phase-transfer catalysis (PTC) method offering milder conditions, and a microwave-assisted synthesis for rapid reaction optimization.

Experimental Protocols

This method is a robust and widely used procedure for the N-alkylation of indoles. It involves the deprotonation of the indole nitrogen with a strong base, sodium hydride (NaH), to form the highly nucleophilic indolide anion, which then reacts with an alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous DMF or THF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of this compound.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-alkyl-3-benzoylindole.

Phase-transfer catalysis offers a milder and often more environmentally friendly alternative to the use of strong, moisture-sensitive bases.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it deprotonates the indole.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Toluene or Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in toluene or DCM.

  • Add the alkylating agent (1.2-1.5 eq) to the mixture.

  • With vigorous stirring, add 50% aqueous NaOH or solid K₂CO₃ (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • After cooling to room temperature, add water to dissolve any inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3] This method is particularly useful for rapid library synthesis and reaction optimization.

Materials:

  • This compound

  • Alkylating agent

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the alkylating agent (1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a few drops of DMF or NMP as a high-boiling solvent to facilitate microwave heating.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a short period (e.g., 5-30 minutes). The optimal conditions should be determined for each substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes representative yields for the N-alkylation of an indole scaffold under various conditions. The data is illustrative and optimization may be required for the specific case of this compound.

EntryAlkylating AgentBaseSolventMethodTimeYield (%)
1Benzyl bromideNaHDMFClassical4 h~90%
2Ethyl iodideNaHTHFClassical6 h~85%
3Propyl bromideK₂CO₃ / TBABToluenePTC12 h~88%
4Benzyl chloride50% NaOH / TBABDCMPTC8 h~92%
5Methyl iodideCs₂CO₃DMF (drops)Microwave10 min~95%
6Allyl bromideK₂CO₃NMP (drops)Microwave15 min~93%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction_setup Reaction Setup (Inert Atmosphere, Temp. Control) start->reaction_setup reagents Alkylating Agent Base Solvent reagents->reaction_setup stirring Stirring & Monitoring (TLC) reaction_setup->stirring quench Quenching stirring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification product N-Alkyl-3-benzoylindole purification->product

Caption: General experimental workflow for the N-alkylation of this compound.

reaction_pathway indole This compound indolide 3-Benzoylindolide Anion indole->indolide + Base - H⁺ product N-Alkyl-3-benzoylindole indolide->product + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct NaX or KX

Caption: Reaction pathway for the N-alkylation of this compound.

References

High-Throughput Screening Assays for 3-Benzoylindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of 3-benzoylindole derivatives. These compounds have shown promise in various therapeutic areas, including oncology, by modulating key cellular processes. The following sections describe biochemical and cell-based assays suitable for identifying and characterizing the biological activity of these derivatives.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have been identified as potent inhibitors of tubulin polymerization and modulators of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells. High-throughput screening is an essential tool for efficiently interrogating large libraries of these derivatives to identify lead compounds for further drug development.

Application Note 1: Biochemical Assay for Tubulin Polymerization Inhibition

Principle:

Tubulin is a key protein in the formation of microtubules, which are essential for cell division. The inhibition of tubulin polymerization is a clinically validated anti-cancer strategy. This biochemical assay measures the effect of this compound derivatives on the in vitro polymerization of purified tubulin. Polymerization is monitored by the increase in turbidity (light scattering) as microtubules form, which can be measured spectrophotometrically.

Data Presentation:

The following table summarizes hypothetical quantitative data for a series of this compound derivatives screened for tubulin polymerization inhibition.

Compound IDStructureIC50 (µM) for Tubulin Polymerization
BZD-001[Image of BZD-001 structure]0.58
BZD-002[Image of BZD-002 structure]1.23
BZD-003[Image of BZD-003 structure]0.25
Colchicine (Control)[Image of Colchicine structure]0.89
Paclitaxel (Control)[Image of Paclitaxel structure]N/A (Promoter)
Experimental Protocol: Turbidity-Based Tubulin Polymerization HTS Assay

Materials:

  • Tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • This compound derivatives dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells for positive and negative controls.

  • Reagent Preparation:

    • Prepare a "Tubulin Master Mix" on ice containing tubulin polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

    • Just before initiating the assay, add purified tubulin to the master mix to a final concentration of 3-5 mg/mL.

  • Assay Initiation:

    • Pre-warm the microplate reader to 37°C.

    • Dispense 49 µL of the cold Tubulin Master Mix into each well of the compound-plated 384-well plate.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Calculate the rate of polymerization (Vmax) for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each derivative.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution C Dispense Compounds A->C B Tubulin Master Mix Preparation D Dispense Tubulin Mix B->D C->D E Incubate at 37°C & Read Absorbance D->E F Calculate Vmax E->F G Normalize Data F->G H Determine IC50 G->H

Caption: Workflow for the tubulin polymerization HTS assay.

Application Note 2: Cell-Based Assay for Apoptosis Induction

Principle:

Many cytotoxic agents, including those targeting tubulin or specific signaling pathways, induce apoptosis (programmed cell death). A key event in apoptosis is the activation of caspases, a family of proteases. This cell-based HTS assay utilizes a luminogenic substrate for caspases 3 and 7. Upon caspase activation in apoptotic cells, the substrate is cleaved, generating a luminescent signal that is proportional to the number of apoptotic cells.

Data Presentation:

The table below presents hypothetical data for this compound derivatives screened for their ability to induce apoptosis in a cancer cell line.

Compound IDStructureEC50 (µM) for Caspase-3/7 ActivationGI50 (µM) in Cell Viability Assay
BZD-001[Image of BZD-001 structure]0.350.12
BZD-002[Image of BZD-002 structure]0.980.45
BZD-003[Image of BZD-003 structure]0.150.05
Staurosporine (Control)[Image of Staurosporine structure]0.080.02
Experimental Protocol: Caspase-Glo® 3/7 HTS Assay

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • This compound derivatives dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Caspase-Glo® 3/7 Assay Reagent

  • White, opaque-walled 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add 100 nL of each this compound derivative at various concentrations to the wells.

    • Include positive and negative controls.

    • Incubate for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 1-2 hours in the dark.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal to the controls.

    • Plot the relative luminescence units (RLU) against compound concentration to determine the EC50 value.

Signaling Pathway Diagram:

G This compound Derivative This compound Derivative Tubulin Tubulin This compound Derivative->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptotic Signaling Cascade Apoptotic Signaling Cascade Mitotic Arrest->Apoptotic Signaling Cascade Caspase-9 Activation Caspase-9 Activation Apoptotic Signaling Cascade->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by tubulin inhibitors.

Application Note 3: TR-FRET Assay for PI3K/Akt Pathway Modulation

Principle:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS that can be used to measure the phosphorylation of key proteins in this pathway, such as Akt. In this assay, a terbium-labeled antibody recognizes total Akt, while a fluorescently labeled antibody recognizes phosphorylated Akt (p-Akt). When both antibodies bind to p-Akt, FRET occurs, and the signal is measured. Inhibition of the PI3K/Akt pathway by this compound derivatives will lead to a decrease in p-Akt and a corresponding decrease in the TR-FRET signal.

Data Presentation:

The following table shows hypothetical data for this compound derivatives targeting the PI3K/Akt pathway.

Compound IDStructureIC50 (µM) for Akt Phosphorylation
BZD-101[Image of BZD-101 structure]0.09
BZD-102[Image of BZD-102 structure]0.21
BZD-103[Image of BZD-103 structure]1.5
GDC-0941 (Control)[Image of GDC-0941 structure]0.05
Experimental Protocol: Akt Phosphorylation TR-FRET Assay

Materials:

  • Cancer cell line with an active PI3K/Akt pathway

  • Cell lysis buffer

  • TR-FRET Akt phosphorylation assay kit (containing terbium-labeled anti-Akt antibody and fluorescently labeled anti-p-Akt antibody)

  • This compound derivatives in DMSO

  • Positive control inhibitor (e.g., GDC-0941)

  • 384-well white plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 96-well plate and treat with compounds as described in the Caspase-Glo® assay.

    • After treatment, lyse the cells by adding lysis buffer and incubate on ice.

  • Assay Assembly:

    • Transfer 15 µL of cell lysate to a 384-well white assay plate.

    • Prepare an antibody master mix containing the terbium-labeled and fluorescently labeled antibodies according to the kit instructions.

    • Add 5 µL of the antibody master mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data and plot the ratio against compound concentration to determine the IC50.

Signaling Pathway Diagram:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p-Akt p-Akt PDK1->p-Akt Akt -> p-Akt Akt Akt Akt->p-Akt mTORC1 mTORC1 p-Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Application Notes and Protocols: Synthesis and Evaluation of 3-Aroylindoles for Cannabimimetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-aroylindoles and their evaluation as cannabimimetic agents. Detailed protocols for chemical synthesis, receptor binding assays, and functional assays are provided to guide researchers in the exploration of this important class of cannabinoid receptor modulators.

Introduction

3-Aroylindoles represent a significant class of synthetic cannabinoids that have been extensively studied for their potent interactions with the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and is involved in inflammatory responses. The therapeutic potential of targeting these receptors has driven the development of novel ligands, with 3-aroylindoles emerging as a versatile scaffold.

This document outlines the synthetic strategies for preparing 3-aroylindoles, methods to characterize their binding affinity for CB1 and CB2 receptors, and protocols to assess their functional activity as agonists.

Data Presentation: Cannabinoid Receptor Binding Affinities and Functional Potencies

The following tables summarize the in vitro pharmacological data for a selection of 3-aroylindoles and reference cannabinoid ligands. Binding affinity is presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand that inhibits 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity. Functional potency is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that produces 50% of the maximal response.

Table 1: Binding Affinities (Kᵢ, nM) of 3-Aroylindoles and Reference Compounds for Human CB1 and CB2 Receptors

CompoundR¹ (N-Alkyl)Aroyl GroupKᵢ (nM) - CB1Kᵢ (nM) - CB2Reference(s)
JWH-018 n-Pentyl1-Naphthoyl9.00 ± 5.002.94 ± 2.65[1]
JWH-073 n-Butyl1-Naphthoyl8.938.3[2][3]
WIN-55,212-2 Morpholinoethyl1-Naphthoyl1.962.3[4]
CP 55,940 --0.580.68[5]
Δ⁹-THC--4136[4]

Note: Data are presented as mean ± SEM where available. Kᵢ values can vary between different studies and assay conditions.

Table 2: Functional Potencies (EC₅₀, nM) of Selected Cannabinoid Agonists

CompoundAssayEC₅₀ (nM) - CB1EC₅₀ (nM) - CB2Reference(s)
JWH-018 [³⁵S]GTPγS102133[1]
WIN-55,212-2 [³⁵S]GTPγS--[6][7]
CP 55,940 cAMP Inhibition1.832.89[8]

Note: Functional assay methodologies can influence EC₅₀ values.

Experimental Protocols

Protocol 1: Synthesis of 1-Alkyl-3-(1-naphthoyl)indoles (e.g., JWH-018)

This protocol describes a common two-step synthesis for N-alkyl-3-(1-naphthoyl)indoles, exemplified by the synthesis of JWH-018.

Step 1: Synthesis of 3-(1-Naphthoyl)indole

  • To a cooled (0 °C) solution of indole (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere, slowly add a solution of methylmagnesium bromide (1.05 equivalents) in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add a solution of 1-naphthoyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Allow the resulting mixture to warm to room temperature and stir for an additional 2 hours.

  • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: N-Alkylation to Yield 1-Pentyl-3-(1-naphthoyl)indole (JWH-018)

  • To a solution of 3-(1-naphthoyl)indole (1 equivalent) in dimethylformamide (DMF), add powdered potassium hydroxide (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield JWH-018.

Protocol 2: Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]CP 55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP 55,940).

  • Test compounds (3-aroylindoles) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]CP 55,940 (at a concentration near its Kₑ), and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at 30 °C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3: Functional Activity Assay (cAMP Accumulation)

This protocol describes a functional assay to determine the agonist activity of 3-aroylindoles by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing CB1 or CB2 receptors.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (3-aroylindoles) at various concentrations.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37 °C.

  • Add the test compounds at various concentrations to the wells and incubate for 10-15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37 °C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Generate dose-response curves by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.

  • Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.

Visualizations

Signaling Pathways

The activation of cannabinoid receptors (CB1 and CB2) by 3-aroylindoles initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 3-Aroylindole 3-Aroylindole CB1/CB2 Receptor CB1/CB2 Receptor 3-Aroylindole->CB1/CB2 Receptor Binds G-Protein (αiβγ) G-Protein (αiβγ) CB1/CB2 Receptor->G-Protein (αiβγ) Activates Gαi Gαi G-Protein (αiβγ)->Gαi Gβγ Gβγ G-Protein (αiβγ)->Gβγ Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular Response Cellular Response PKA->Cellular Response MAPK Pathway MAPK Pathway MAPK Pathway->Cellular Response Ion Channels Ion Channels Ion Channels->Cellular Response Gαi->Adenylyl Cyclase Inhibits Gβγ->MAPK Pathway Activates Gβγ->Ion Channels Modulates

Caption: Canonical signaling pathway of CB1/CB2 receptors.

Experimental Workflows

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indole Indole Acylation Acylation Indole->Acylation 1-Naphthoyl Chloride 1-Naphthoyl Chloride 1-Naphthoyl Chloride->Acylation 3-(1-Naphthoyl)indole 3-(1-Naphthoyl)indole Acylation->3-(1-Naphthoyl)indole N-Alkylation N-Alkylation 3-(1-Naphthoyl)indole->N-Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylation 3-Aroylindole Product 3-Aroylindole Product N-Alkylation->3-Aroylindole Product Receptor Binding Assay Receptor Binding Assay 3-Aroylindole Product->Receptor Binding Assay Functional (cAMP) Assay Functional (cAMP) Assay 3-Aroylindole Product->Functional (cAMP) Assay Data Analysis Data Analysis Receptor Binding Assay->Data Analysis Functional (cAMP) Assay->Data Analysis Kᵢ Value Kᵢ Value Data Analysis->Kᵢ Value EC₅₀ Value EC₅₀ Value Data Analysis->EC₅₀ Value

Caption: Workflow for synthesis and evaluation of 3-aroylindoles.

References

Application Notes: 3-Benzoylindole Derivatives in the Development of Cannabinoid Receptor 2 (CB2) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2) has emerged as a significant therapeutic target for a spectrum of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily located in the immune system and peripheral tissues. This distribution makes selective CB2 receptor antagonists attractive candidates for drug development, offering the potential for therapeutic benefits without centrally-mediated side effects. The 3-benzoylindole scaffold has been explored as a promising chemical starting point for the generation of potent and selective CB2 receptor ligands. This document provides an overview of the application of this scaffold in the development of CB2 antagonists, complete with experimental protocols and data presentation.

The this compound Scaffold and Structure-Activity Relationships (SAR)

The this compound core structure offers a versatile platform for chemical modification to achieve high affinity and selectivity for the CB2 receptor. Structure-activity relationship (SAR) studies on related compounds, such as 3-indanoylindoles, have provided valuable insights. Key modifications influencing antagonist activity include:

  • N1-Alkyl Substitution: The nature and length of the alkyl chain at the N1 position of the indole ring are critical for both affinity and functional activity.

  • Indole C2-Substitution: Introduction of small alkyl groups, such as a methyl group, at the C2 position can enhance selectivity for the CB2 receptor.

  • Benzoyl Ring Substitution: Modifications to the benzoyl moiety can modulate binding affinity and selectivity.

A notable example from a closely related series of 3-carbonylindoles are the 3-(2',2'-dimethylindan-5'-oyl)indoles, which have been developed as potent and selective CB2 receptor neutral antagonists.[1][2]

Data Presentation: Binding Affinities and Functional Activities

The following tables summarize quantitative data for representative 3-indanoylindole derivatives, which serve as a pertinent example for the development of this compound-based CB2 antagonists.

Table 1: CB1 and CB2 Receptor Binding Affinities of Representative 3-Indanoylindole Derivatives

Compound IDR¹ (N1-substituent)R² (C2-substituent)hCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Selectivity Index (Kᵢ CB1/Kᵢ CB2)
1 n-PentylH2.8 ± 0.52.2 ± 0.41.3
2 n-PropylH22 ± 41.4 ± 0.216
3 4-PentynylH19 ± 30.8 ± 0.124
4 n-PentylCH₃28 ± 51.1 ± 0.225
5 4-PentynylCH₃35 ± 60.5 ± 0.170

Data adapted from Fulo, H. F., et al. (2021).[1][2]

Table 2: Functional Activity of Representative 3-Indanoylindole Derivatives at the CB2 Receptor

Compound IDFunctional Assay TypeActivity Profile
1 cAMP AccumulationNeutral Antagonist
2 cAMP AccumulationNeutral Antagonist
3 cAMP AccumulationNeutral Antagonist
4 cAMP AccumulationNeutral Antagonist
5 cAMP AccumulationPartial Agonist

Data adapted from Fulo, H. F., et al. (2021).[1][2] This table highlights how subtle structural changes (e.g., C2-methylation in compound 5) can shift a compound's functional activity from antagonistic to agonistic.

Experimental Protocols

Detailed methodologies for key experiments in the characterization of this compound derivatives as CB2 receptor antagonists are provided below.

Protocol 1: Radioligand Competition Binding Assay for CB2 Receptor

This protocol details the determination of the binding affinity (Kᵢ) of a test compound for the human CB2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[3][4]

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[3][4]

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[3][4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[3][5]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3][5]

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.[3][5]

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[3]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and receptor membranes.[3]

    • Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.[3]

    • Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound.[3]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[4][6]

  • Harvesting: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Radioactivity Measurement: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[3]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: cAMP Functional Assay for CB2 Receptor Antagonism

This protocol describes how to assess the functional antagonist activity of a this compound derivative by measuring its ability to inhibit the effect of a CB2 agonist on adenylyl cyclase activity.

Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing the human CB2 receptor.[7]

  • Test Compound: this compound derivative.

  • Reference Agonist: A known CB2 receptor agonist (e.g., CP-55,940).[7]

  • Forskolin: An adenylyl cyclase activator.[7]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.[7]

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor).[8]

Procedure:

  • Cell Preparation: Seed the cells into a 384-well white assay plate and incubate overnight.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist) and the reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.[7]

  • Antagonist Pre-incubation: Remove the culture medium and add the diluted test compounds to the wells. Incubate for 15-30 minutes at 37°C.[8]

  • Agonist Stimulation: Add the reference agonist at a concentration that produces a submaximal response (typically EC₈₀) to all wells except the basal control. Also add forskolin to all wells to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.[8]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[7][8]

  • Data Analysis:

    • The signal from the cAMP detection assay is typically inversely proportional to the amount of cAMP produced.

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using non-linear regression. This IC₅₀ value represents the potency of the compound as a CB2 receptor antagonist.[8]

Visualizations

CB2 Receptor Signaling Pathway

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gαi/o CB2->Gi G_beta_gamma Gβγ CB2->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Antagonist This compound Antagonist Antagonist->CB2 Blocks Agonist Agonist (e.g., 2-AG) Agonist->CB2 Activates Gi->AC Inhibits MAPK MAPK/ERK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Immune Function) PKA->Response MAPK->Response Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assay b1 Prepare CB2 Receptor Membranes and Radioligand ([³H]CP-55,940) b2 Incubate with Serial Dilutions of this compound Compound b1->b2 b3 Filter and Measure Radioactivity b2->b3 b4 Calculate Kᵢ from IC₅₀ b3->b4 f1 Seed CB2-Expressing Cells in Assay Plate f2 Pre-incubate with this compound Compound f1->f2 f3 Stimulate with CB2 Agonist and Forskolin f2->f3 f4 Measure Intracellular cAMP Levels f3->f4 f5 Calculate IC₅₀ for Antagonist Activity f4->f5 start Start: Synthesized this compound Derivatives cluster_binding cluster_binding start->cluster_binding end_node End: Lead Candidate for Further Development cluster_functional cluster_functional cluster_binding->cluster_functional cluster_functional->end_node

References

Application Notes and Protocols for Assessing the Anticancer Properties of 3-Benzoylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anticancer potential of novel 3-benzoylindole compounds. The protocols outlined below detail the necessary steps to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.

Introduction

This compound derivatives have emerged as a promising class of compounds with potential anticancer activities. Their core structure provides a versatile scaffold for medicinal chemists to develop novel therapeutic agents. A systematic evaluation of their biological effects is crucial to identify lead candidates for further preclinical and clinical development. This document outlines a panel of in vitro assays to characterize the anticancer properties of these compounds.

Data Presentation: Summary of Cytotoxic Activity

The initial assessment of anticancer potential involves determining the cytotoxic effects of the this compound compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. Below are representative tables summarizing the IC50 values for various indole derivatives, which can be adapted for new this compound compounds.

Table 1: Cytotoxicity of 3-Aroylindole Analogs in Human Cancer Cell Lines [1]

CompoundH460 (Lung) IC50 (nM)HT-29 (Colon) IC50 (nM)KB (Oral) IC50 (nM)
Analog 9 9.0 ± 1.09.1 ± 0.62.5 ± 0.1
Analog 10 0.04 ± 0.010.35 ± 0.20.24 ± 0.05
Analog 29 1.92 ± 0.68104.4 ± 4.82.2 ± 0.7

Table 2: Cytotoxicity of Pyrrole Derivatives (structurally related to 3-benzoylindoles) in Various Cancer Cell Lines [2]

CompoundMGC 80-3 (Gastric) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)DU145 (Prostate) IC50 (µM)CT-26 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
Compound 15 >504.8>5025.412.33.6
Compound 19 1.01.74.34.15.28.7
Compound 21 2.12.50.50.90.94.1

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • 6-well plates

  • Cancer cell lines

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the DNA content, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • PBS

  • 6-well plates

  • Cancer cell lines

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds for 24-48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, showing the distribution of cells in the different phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins and Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in apoptosis and key signaling pathways, such as the PI3K/Akt/mTOR pathway.[9][10] This can provide mechanistic insights into how this compound compounds exert their anticancer effects.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Treat cells with the this compound compounds. Lyse the cells in RIPA buffer, and determine the protein concentration.[9]

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies This compound Compound This compound Compound Cancer Cell Lines Cancer Cell Lines This compound Compound->Cancer Cell Lines Treatment MTT Assay MTT Assay Cancer Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Select active compounds Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) IC50 Determination->Cell Cycle Analysis (PI Staining) Western Blot Western Blot IC50 Determination->Western Blot Mechanistic Insights Mechanistic Insights Apoptosis Assay (Annexin V/PI)->Mechanistic Insights Cell Cycle Analysis (PI Staining)->Mechanistic Insights Western Blot->Mechanistic Insights

Caption: Experimental workflow for assessing anticancer properties.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_0 Apoptosis Induction This compound This compound Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

References

Pharmaceutical Applications of Substituted Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted indole derivatives represent a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The versatility of the indole scaffold allows for structural modifications that lead to compounds with potent and selective therapeutic effects. This document provides detailed application notes on the anticancer, anti-inflammatory, and neuroprotective properties of substituted indole derivatives, complete with quantitative data, experimental protocols, and visual diagrams of signaling pathways and workflows.

Anticancer Applications

Indole derivatives have emerged as significant anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1][2][3] Several indole-based drugs, such as Vincristine and Vinblastine, are already in clinical use for cancer chemotherapy.[4][5]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted indole derivatives against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Indole-AcrylamideCompound 1Huh7 (Hepatocellular Carcinoma)5.0[1][6]
Methoxy-Substituted Indole CurcuminCompound 27HeLa (Cervical Cancer)4[1][6]
Methoxy-Substituted Indole CurcuminCompound 27Hep-2 (Laryngeal Carcinoma)12[1][6]
Methoxy-Substituted Indole CurcuminCompound 27A549 (Lung Cancer)15[1][6]
Pyrazolinyl-IndoleCompound 17Leukemia>10 (78.76% growth inhibition)[6]
Indole-ChalconeFC77NCI-60 Panel (Various Cancers)~6 (GI50)[5]
Aglycone Indole AlkaloidsIso-vallesiachotamineH1299 (Human Lung Cancer)3.79[5]
Aglycone Indole AlkaloidsVallesiachotamineH1299 (Human Lung Cancer)4.24[5]
Key Signaling Pathway: Tubulin Polymerization Inhibition

Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][6] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_cell Cancer Cell Indole_Derivative Substituted Indole Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine- binding site Microtubule Microtubule Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Substituted Indole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of substituted indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Start step1 Seed cancer cells in a 96-well plate and incubate for 24h. start->step1 step2 Treat cells with varying concentrations of the indole derivative. step1->step2 step3 Incubate for 48-72h. step2->step3 step4 Add MTT solution to each well and incubate for 4h. step3->step4 step5 Remove MTT solution and add DMSO to dissolve formazan crystals. step4->step5 step6 Measure absorbance at 570 nm using a microplate reader. step5->step6 end Calculate IC50 value step6->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the substituted indole derivative in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Anti-inflammatory Applications

Substituted indole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as potent inhibitors of key inflammatory mediators.[1] Indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), is a well-established example.[7]

Quantitative Data for Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of novel indole derivatives.

Compound ClassSpecific DerivativeAssay% InhibitionReference
Indole Schiff BaseCompound S7 (3,4-dimethoxyphenyl substitution)Carrageenan-induced paw edema (3h)62.24[8]
Indole Schiff BaseCompound S14 (2,4,5-trimethoxyphenyl substitution)Carrageenan-induced paw edema (3h)63.69[8]
Indole Derivative4dcSTING inhibition in RAW-Lucia™ ISG cells (IC50)0.14 µM[9]
Indole Derivative4dcSTING inhibition in THP1-Dual™ cells (IC50)0.39 µM[9]
Key Signaling Pathway: NF-κB and COX-2 Inhibition

A common mechanism of anti-inflammatory action for indole derivatives involves the inhibition of the NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory enzymes like COX-2.[1]

G cluster_cell Inflamed Cell cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene Binds to promoter Indole_Derivative Substituted Indole Derivative Indole_Derivative->IKK Inhibits COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the NF-κB Pathway by Substituted Indole Derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[10]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test indole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Neuroprotective Applications

Substituted indole derivatives have shown promise in the treatment of neurodegenerative diseases by protecting neurons from various insults, including oxidative stress and excitotoxicity.[11][12] Melatonin, an endogenous indoleamine, is a well-known neuroprotective agent.[11]

Quantitative Data for Neuroprotective Activity

The following table highlights the neuroprotective effects of certain indole derivatives.

Compound ClassSpecific DerivativeAssayNeuroprotection (%)Concentration (µM)Reference
Diethyl-urea IndoleCompound 6MPP+ induced toxicity in SH-SY5Y cells52.621[13]
Indolyl Tetrazolopropanoic AcidCompound 17Acrylamide-induced neurotoxicity in ratsSignificant reduction in MDA and LDH50 mg/kg b. wt.[12]
Key Signaling Pathway: Antioxidant and Anti-apoptotic Mechanisms

The neuroprotective effects of many indole derivatives are attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit apoptotic pathways initiated by neuronal stress.

G cluster_neuron Neuron Oxidative_Stress Oxidative Stress (e.g., MPP+, Acrylamide) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptotic_Pathways Apoptotic Pathways (e.g., Caspase activation) Mitochondrial_Dysfunction->Apoptotic_Pathways Neuronal_Death Neuronal Death Apoptotic_Pathways->Neuronal_Death Indole_Derivative Substituted Indole Derivative Indole_Derivative->ROS Scavenges Indole_Derivative->Apoptotic_Pathways Inhibits

References

Troubleshooting & Optimization

how to improve the yield of 3-benzoylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 3-benzoylindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-benzoylindoles, and what are its main challenges?

The most prevalent method for synthesizing 3-benzoylindoles is the Friedel-Crafts acylation of indole with benzoyl chloride or benzoic anhydride. This reaction is an electrophilic aromatic substitution where a Lewis acid catalyst promotes the formation of an acylium ion, which then attacks the electron-rich indole ring. The C-3 position of the indole is the most nucleophilic and, therefore, the primary site of acylation.[1][2]

The main challenges that often lead to low yields include:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be easily deactivated.[3]

  • Side Reactions: The high nucleophilicity of the indole ring can lead to side reactions.[2] Over-acylation or reaction at other positions can occur, especially under harsh conditions.

  • Substrate Decomposition: Indoles can be unstable in the presence of strong acids, leading to polymerization or degradation.

  • Product Complexation: The this compound product can form a stable complex with the Lewis acid catalyst, which may require more than a stoichiometric amount of the catalyst to drive the reaction to completion.[3]

Q2: My Friedel-Crafts acylation reaction is giving a very low yield. What are the most common causes?

Low yields in the Friedel-Crafts acylation of indole are typically due to a few common issues:

  • Presence of Moisture: Any water in the reaction system will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃). It is crucial to use anhydrous solvents, freshly opened or purified reagents, and flame- or oven-dried glassware.[3]

  • Deactivated Indole Ring: If the indole starting material has strongly electron-withdrawing groups, it will be deactivated towards electrophilic substitution, hindering the reaction.[3]

  • Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it.[3] Often, stoichiometric amounts of the catalyst are required.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Some reactions require heating to proceed, while excessively high temperatures can cause decomposition of the starting material or product.[3] A systematic optimization of the temperature is often necessary.[4][5]

Q3: Are there alternatives to traditional AlCl₃ for the Friedel-Crafts acylation of indoles?

Yes, several other Lewis acids have been used effectively and can offer milder reaction conditions or improved yields. These include:

  • Tin(IV) chloride (SnCl₄)[1]

  • Zirconium(IV) chloride (ZrCl₄)[1]

  • Diethylaluminum chloride (Et₂AlCl)[1][6]

  • Indium(III) triflate (In(OTf)₃)[1]

Milder Lewis acids can minimize the decomposition of sensitive indole substrates.[1]

Q4: Can I improve my yield using alternative energy sources?

Microwave-assisted organic synthesis (MAOS) is an excellent technique for improving yields and dramatically reducing reaction times in the synthesis of indole derivatives.[7][8][9] Microwave irradiation can lead to rapid and uniform heating, often resulting in cleaner reactions and higher yields compared to conventional heating methods.[7][10]

Q5: How does the choice of solvent affect the reaction yield?

The solvent can significantly impact the reaction's efficiency.[5] Solvents like dichloromethane (DCM) are commonly used.[1] In some cases, using ionic liquids as both the solvent and catalyst has been shown to create a robust system for Friedel-Crafts acylations.[11] The optimal solvent often needs to be determined experimentally.[5]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Problem 2: Formation of Multiple Products / Impurities

  • Issue: Thin Layer Chromatography (TLC) shows multiple spots, indicating side products.

  • Cause: The high reactivity of indole can lead to diacylation or polymerization, especially with highly active catalysts or at elevated temperatures.

  • Solutions:

    • Lower the Reaction Temperature: Perform the reaction at 0°C or room temperature to increase selectivity.

    • Use a Milder Lewis Acid: Switch from AlCl₃ to a milder catalyst like SnCl₄ or ZrCl₄.[1]

    • Protect the Indole Nitrogen: Introducing a protecting group on the indole nitrogen (e.g., tosyl, Boc) can prevent N-acylation and other side reactions, though this adds extra steps to the synthesis.[4]

    • Control Reagent Addition: Add the acylating agent dropwise to the indole/catalyst mixture to maintain a low concentration and minimize side reactions.[12]

Data Presentation: Comparison of Catalysts and Conditions

The following table summarizes reported yields for the acylation of indole using different catalysts and conditions.

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃CH₃COClLow[1]
SnCl₄ CH₃COCl DCM 95 [1]
ZrCl₄CH₃COClDCM69[1]
In(OTf)₃(CH₃CO)₂O52[1]
Et₂AlClCH₃COCl86[1]
Rhodium DimerPhenacylthioylide1,2-DCE8080-85[13]

Note: Yields are for 3-acetylindole in some cases but demonstrate the relative efficacy of different Lewis acids for 3-acylation.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using SnCl₄

This protocol is adapted from methods reported to give high yields for 3-acylation of indole.[1]

  • Materials:

    • Indole

    • Benzoyl chloride

    • Tin(IV) chloride (SnCl₄)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂), add indole (1.0 eq) and anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add SnCl₄ (1.1 eq) to the stirred solution.

    • In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM.

    • Add the benzoyl chloride solution dropwise to the reaction mixture at 0°C over 20-30 minutes.

    • Allow the reaction to stir at 0°C and monitor its progress using TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This generalized protocol leverages the benefits of microwave heating for rapid and efficient synthesis.[7][10]

  • Materials:

    • Indole

    • Benzoyl chloride

    • Lewis Acid Catalyst (e.g., ZrCl₄ or a solid-supported catalyst)

    • High-boiling point solvent (e.g., 1,2-dichloroethane or solvent-free)

  • Procedure:

    • In a dedicated microwave reaction vessel, combine indole (1.0 eq), benzoyl chloride (1.2 eq), and the chosen catalyst.

    • If using a solvent, add a minimal amount to ensure efficient stirring.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). Note: Power, temperature, and time parameters must be optimized for the specific instrument and scale.

    • After the reaction, cool the vessel to room temperature before opening.

    • Work up the reaction mixture as described in Protocol 1 (quenching, extraction, drying).

    • Purify the product using standard methods.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3-benzoylindole in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and why is it so low?

A1: this compound exhibits very low solubility in aqueous buffers. The experimentally determined solubility is approximately 1.9 µg/mL at a pH of 7.4[1]. This poor solubility is attributed to the molecule's predominantly hydrophobic structure, characterized by the indole and benzoyl rings, which have limited favorable interactions with polar water molecules.

Q2: I'm observing precipitation of my this compound compound in my aqueous assay buffer. What are the immediate troubleshooting steps?

A2: Precipitation is a common indicator that the concentration of this compound has exceeded its solubility limit in your buffer. Here are some immediate steps to consider:

  • Visual Inspection: Carefully examine your solution for any visible particles or cloudiness.

  • Concentration Reduction: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • pH Adjustment: Although this compound is not strongly ionizable, slight pH adjustments can sometimes influence the solubility of indole-containing compounds. However, be cautious as extreme pH values may lead to compound degradation.

  • Solubility Enhancement Techniques: If lowering the concentration is not feasible for your experimental design, you will need to employ solubility enhancement strategies. The most common methods include the use of co-solvents, cyclodextrins, or surfactants.

Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound for my experiments? What are the potential risks?

A3: Yes, DMSO is a powerful and commonly used organic solvent for initially dissolving hydrophobic compounds like this compound. However, it is crucial to be aware of the following:

  • Co-solvent Final Concentration: For many cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), to avoid solvent-induced toxicity and off-target effects.

  • Precipitation upon Dilution: A stock solution of this compound in 100% DMSO may show precipitation when diluted into an aqueous buffer. To avoid this, it is often necessary to use a mixture of co-solvents or other solubilizing agents in the final formulation.

Q4: My this compound solution has developed a yellow or brownish tint. What does this indicate?

A4: A change in color of an indole-containing solution often suggests degradation, primarily through oxidation. Indole rings are susceptible to oxidation, which can lead to the formation of colored byproducts. To mitigate this:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.

  • Minimize Air Exposure: Use tightly sealed containers. For long-term storage, consider preparing aliquots under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Consider Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your stock solution might help prevent oxidative degradation.

Troubleshooting Solubilization Strategies

This section provides a detailed breakdown of the most effective methods for solubilizing this compound, complete with experimental protocols and comparative data.

Strategy 1: Co-solvents

The use of water-miscible organic solvents, or co-solvents, is a widely adopted technique to increase the solubility of hydrophobic compounds. These solvents reduce the polarity of the aqueous medium, thereby facilitating the dissolution of nonpolar molecules.

Co-solvent System (v/v)Estimated Solubility of this compound (µg/mL)Notes
100% Water (pH 7.4)~1.9Baseline aqueous solubility.
10% DMSO / 90% Water> 100Significant solubility enhancement.
10% Ethanol / 90% Water> 50Good solubility improvement.
10% PEG 300 / 90% Water> 100High solubilizing capacity.
5% DMSO / 40% PEG 300 / 55% Saline> 1000A common formulation for in vivo studies.

Note: The solubility values in co-solvent mixtures are estimates based on the known properties of this compound and typical behavior of similar compounds. Exact solubility should be determined empirically for your specific experimental conditions.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to facilitate dissolution.

  • Prepare the Co-solvent/Aqueous Buffer Mixture: In a separate sterile tube, prepare your desired co-solvent/aqueous buffer mixture. For example, to make a 10% DMSO final solution, you would add 1 part DMSO to 9 parts of your aqueous buffer.

  • Serial Dilution: Perform serial dilutions of your this compound stock solution into the co-solvent/aqueous buffer mixture to achieve your desired final concentrations.

  • Final Dilution into Assay Medium: Add a small volume of the serially diluted this compound in the co-solvent mixture to your final assay medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% DMSO for many cell cultures).

  • Vortex and Inspect: Vortex the final solution gently and visually inspect for any signs of precipitation before use.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

HP-β-CD Concentration (w/v)Estimated Solubility of this compound (µg/mL)Notes
0%~1.9Baseline aqueous solubility.
1%> 20Noticeable increase in solubility.
5%> 100Significant improvement in solubility.
10%> 250High level of solubilization.

Note: The formation of inclusion complexes is a dynamic equilibrium. The actual solubility enhancement will depend on the specific conditions, including temperature and pH.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Weighing Components: Accurately weigh the required amounts of this compound and HP-β-CD.

  • Kneading: Place the powders in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of this compound into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Dissolution: The resulting powder is the this compound:HP-β-CD inclusion complex, which should be readily dissolvable in your aqueous buffer.

Strategy 3: Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds like this compound.

SurfactantTypeTypical Concentration Range (% w/v)Notes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2.0Commonly used in pharmaceutical formulations, low toxicity.
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2.0Similar to Tween 80, often used in biological assays.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1.0A powerful solubilizing agent, but can denature proteins.
Cremophor® ELNon-ionic0.5 - 5.0Often used for intravenous drug formulations.
  • Prepare Surfactant Solution: Prepare a stock solution of your chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Prepare this compound Stock: Dissolve this compound in a small amount of a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Addition to Surfactant Solution: Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing or stirring vigorously. The surfactant micelles will encapsulate the this compound molecules as they are introduced into the aqueous environment.

  • Equilibration: Allow the solution to stir for a period of time (e.g., 1-2 hours) to ensure complete encapsulation and equilibration.

  • Filtration (Optional): If any undissolved material is visible, the solution can be filtered through a 0.22 µm syringe filter to remove any non-encapsulated precipitate. The filtrate will contain the solubilized this compound.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in understanding the methodologies and potential biological context of this compound, the following diagrams have been generated.

G Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_methods Solubilization Methods cluster_cosolvent Co-solvent cluster_cyclo Cyclodextrin cluster_surfactant Surfactant cluster_final Final Preparation stock Weigh this compound dissolve Dissolve in 100% DMSO stock->dissolve cosolvent_dilute Dilute Stock into Mixture dissolve->cosolvent_dilute cyclo_complex Form Inclusion Complex dissolve->cyclo_complex surfactant_disperse Disperse Stock into Solution dissolve->surfactant_disperse cosolvent_prep Prepare Co-solvent/ Buffer Mixture final_dilution Final Dilution into Assay Medium cosolvent_dilute->final_dilution cyclo_prep Prepare HP-β-CD Solution cyclo_complex->final_dilution surfactant_prep Prepare Surfactant Solution surfactant_disperse->final_dilution vortex Vortex & Inspect final_dilution->vortex experiment Ready for Experiment vortex->experiment

Caption: A flowchart illustrating the general steps for preparing a solubilized this compound solution for experimental use.

G Potential Signaling Pathway Modulation by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ahr Aryl Hydrocarbon Receptor (AhR) Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AhR Aryl Hydrocarbon Receptor (AhR) ARNT ARNT AhR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Indole This compound Indole->PI3K Inhibition? Indole->AhR Activation?

References

troubleshooting common side reactions in 3-benzoylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common side reactions encountered during the synthesis of 3-benzoylindole, a crucial scaffold in medicinal chemistry and materials science. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to navigate challenges in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in this compound synthesis, typically performed via Friedel-Crafts acylation of indole, can arise from several factors. These include suboptimal reaction conditions, degradation of starting materials or products, and competing side reactions.[1][2] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and amount of Lewis acid catalyst are critical.[1][3] It is advisable to perform small-scale trial reactions to identify the optimal parameters.

  • Purity of Reagents and Solvents: Impurities in indole, benzoyl chloride, or the solvent can lead to undesired side products and lower yields.[1][2][4] Ensure all reagents are of high purity and solvents are anhydrous, as many Lewis acids are moisture-sensitive.[3]

  • Atmospheric Moisture: The presence of moisture can deactivate the Lewis acid catalyst.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common issue in the Friedel-Crafts acylation of indoles due to the nucleophilic nature of the indole ring.

Common Side Reactions:

  • N-Acylation and 1,3-Diacylation: The nitrogen atom of the indole ring is also nucleophilic and can compete with the C3 position for the acylating agent, leading to the formation of 1-benzoylindole and 1,3-dibenzoylindole.[5]

  • Polymerization: The acidic conditions of the Friedel-Crafts reaction can induce the polymerization of indole, resulting in complex mixtures and reduced yields of the desired product.[5]

  • Polysubstitution: More than one benzoyl group can be introduced onto the indole ring, especially if the reaction conditions are too harsh.[3]

To minimize these side reactions, consider using a protecting group on the indole nitrogen, such as a Boc or tosyl group, to prevent N-acylation.[2] Careful control of stoichiometry and reaction temperature can also help to reduce the formation of diacylated and polymeric byproducts.

Troubleshooting Guides

Issue 1: Low Yield and Formation of N-Acylated Byproducts

This guide provides a systematic approach to troubleshoot low yields and the formation of N-acylated and di-acylated side products during the synthesis of this compound.

Troubleshooting Workflow:

G A Low Yield or Multiple Products Observed B Analyze Crude Product by 1H NMR / LC-MS A->B C Significant N-Acylation or Di-acylation? B->C D Implement N-Protection Strategy C->D Yes E Optimize Reaction Conditions (Temperature, Time, Stoichiometry) C->E No H Problem Resolved D->H F Check Reagent Purity and Dryness E->F G Consider Alternative Acylation Methods F->G G->H

Caption: Troubleshooting workflow for low yield and side reactions.

Detailed Steps:

  • Analyze Byproducts: Characterize the side products using techniques like 1H NMR and LC-MS to confirm the presence of N-acylated or di-acylated species.

  • Nitrogen Protection: If N-acylation is significant, protect the indole nitrogen prior to acylation. The use of a tert-butyloxycarbonyl (Boc) group is a common strategy.

  • Optimize Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reagents. A lower temperature may favor C3 acylation over N-acylation.

  • Reagent Quality: Ensure the purity and dryness of indole, benzoyl chloride, and the solvent. Use freshly distilled solvents and high-purity reagents.

  • Alternative Methods: If issues persist, consider alternative acylation methods that may offer better regioselectivity.

Experimental Protocols

Protocol 1: N-Protection of Indole with Boc Anhydride

This protocol describes the protection of the indole nitrogen with a Boc group, which can then be used in the Friedel-Crafts acylation to prevent N-acylation.

  • Dissolve indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-Boc-indole by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of N-Boc-Indole

This protocol details the acylation of N-Boc-indole at the C3 position.

  • Dissolve N-Boc-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid, such as AlCl3 or SnCl4 (1.2 eq), portion-wise.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent and purify the crude product by column chromatography to obtain 3-benzoyl-1-Boc-indole.

  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final this compound.

Data on Reaction Condition Optimization

The following table summarizes the effect of different Lewis acids and solvents on the yield of this compound from the acylation of indole.

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl3CS20 - RT475Fictional Data
2SnCl4DCM0 - RT682Fictional Data
3ZnCl2DioxaneReflux865Fictional Data
4BF3·OEt2DCMRT1250Fictional Data

Note: The data in this table is illustrative and may not represent actual experimental outcomes. It is intended to demonstrate how reaction parameters can be systematically varied and recorded.

Reaction Pathways

Main Reaction and Side Reactions:

G Indole Indole BenzoylChloride Benzoyl Chloride + Lewis Acid SideProduct3 Polymer Indole->SideProduct3 Acid-catalyzed Polymerization Product This compound (Desired Product) BenzoylChloride->Product C3-Acylation SideProduct1 1-Benzoylindole (N-Acylation) BenzoylChloride->SideProduct1 N-Acylation SideProduct2 1,3-Dibenzoylindole (Di-acylation) SideProduct1->SideProduct2 Further Acylation

Caption: Pathways for the formation of this compound and common side products.

References

Technical Support Center: Optimization of 3-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-nitroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indole to form 3-nitroindole challenging?

The direct nitration of indole is often problematic due to the high electron density and acid-sensitive nature of the indole nucleus. The C-3 position is the most nucleophilic and prone to electrophilic attack. However, under strongly acidic conditions, such as with nitric acid and sulfuric acid, the indole ring is susceptible to acid-catalyzed polymerization, which leads to low yields and the formation of complex, often insoluble tars.[1][2][3] Protonation at the C-3 position can also deactivate the pyrrole ring, leading to nitration on the benzene ring, typically at the C-5 and C-6 positions.[1]

Q2: What are the advantages of using non-acidic and non-metallic conditions for 3-nitroindole synthesis?

Non-acidic and non-metallic conditions offer several advantages over traditional methods that use strong acids.[4][5][6] These modern protocols are generally milder and more environmentally friendly.[4][5][6] They often provide higher yields and better regioselectivity for the desired 3-nitro product, with improved compatibility with a wider range of functional groups.[4][6] For instance, a method utilizing ammonium tetramethylnitrate and trifluoroacetic anhydride has been shown to be highly efficient.[4][5][6]

Q3: How does the choice of solvent affect the yield of 3-nitroindole?

The choice of solvent can significantly impact the reaction yield. In a study optimizing the synthesis of N-Boc-3-nitroindole, acetonitrile was found to dramatically increase the yield to 97%, whereas other solvents like dichloromethane (DCM) resulted in lower yields.[4][6] It is crucial to select a solvent that is compatible with the specific nitrating agent and reaction conditions.

Q4: What is the effect of temperature on the synthesis of 3-nitroindole?

Temperature is a critical parameter that must be carefully controlled. For the synthesis of N-Boc-3-nitroindole using ammonium tetramethylnitrate and trifluoroacetic anhydride, the optimal temperature range was found to be 0-5 °C.[7] Reducing the temperature to -20 °C resulted in almost no reaction, while increasing it to 25 °C led to only trace amounts of the product.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Acid-catalyzed polymerization of indole: This is common with strong acids like HNO₃/H₂SO₄.[1][2] - Inappropriate reaction temperature: The reaction is highly sensitive to temperature.[4][6] - Incorrect choice of reagents: The type of ammonium salt and anhydride can significantly affect the outcome.[4][6]- Avoid strong acidic conditions.[1] Utilize milder, non-acidic nitrating agents.[4][5][6] - Strictly control the reaction temperature within the optimized range (e.g., 0-5 °C for the ammonium tetramethylnitrate method).[4][6][7] - Use the recommended combination of reagents, such as tetramethylammonium nitrate with trifluoroacetic anhydride, which has been shown to give high yields.[4][6]
Formation of Multiple Regioisomers - Reaction conditions favoring nitration at other positions: Strong acids can lead to nitration on the benzene ring.[1]- To specifically target the C-3 position, employ non-acidic conditions that favor electrophilic attack at the most nucleophilic site.[1][4]
Formation of Dark, Insoluble Tar - Polymerization of the indole starting material: This is often induced by overly acidic conditions or high temperatures.[1]- Maintain the recommended low temperature throughout the reaction. - Use highly pure, degassed solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Over-Nitration (Dinitro-Products) - Excess of nitrating agent: Using too much of the nitrating agent can lead to multiple nitrations.- Carefully control the stoichiometry of the nitrating agent, using only a minimal excess.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Nitration of N-Boc-Indole [4][6][7]

EntryAmmonium SaltAnhydrideSolventTemperature (°C)Yield (%)
1NMe₄NO₃(CF₃CO)₂ODCM0-578
2KNO₃(CF₃CO)₂ODCM0-5Trace
3NBu₄NO₃(CF₃CO)₂ODCM0-556
4NMe₄NO₃(Ac)₂ODCM0-5NR
5NMe₄NO₃(CF₃CO)₂O (2 equiv.)DCM0-585
6NMe₄NO₃(CF₃CO)₂OAcetonitrile0-597
7NMe₄NO₃(CF₃CO)₂OAcetonitrile-20Almost no reaction
8NMe₄NO₃(CF₃CO)₂OAcetonitrile25Trace

NR: No Reaction

Experimental Protocols

Key Experiment: Regioselective Synthesis of 3-Nitroindoles under Non-Acidic Conditions [4][7]

This protocol describes the nitration of N-Boc-indole using ammonium tetramethylnitrate and trifluoroacetic anhydride.

Materials:

  • N-Boc-indole (1.0 mmol)

  • Ammonium tetramethylnitrate (1.1 mmol)

  • Trifluoroacetic anhydride (2.0 mmol)

  • Acetonitrile (solvent)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a stirred solution of N-Boc-indole in acetonitrile at 0-5 °C, add ammonium tetramethylnitrate.

  • Slowly add trifluoroacetic anhydride to the mixture.

  • Allow the reaction to stir at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-nitroindole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-Boc-indole in Acetonitrile cool Cool to 0-5 °C start->cool add_reagents Add Ammonium Tetramethylnitrate & Trifluoroacetic Anhydride cool->add_reagents stir Stir at 0-5 °C (approx. 4h) add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with Dichloromethane quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure N-Boc-3-nitroindole purify->end_node

Caption: Workflow for the non-acidic synthesis of N-Boc-3-nitroindole.

troubleshooting_logic start Low Yield or No Product q1 Are you using strong acids (e.g., HNO₃/H₂SO₄)? start->q1 a1_yes High chance of polymerization. q1->a1_yes Yes q2 Is the temperature strictly controlled at 0-5 °C? q1->q2 No sol1 Switch to non-acidic method. a1_yes->sol1 success Improved Yield sol1->success a2_no Reaction is highly temperature-sensitive. q2->a2_no No q3 Are you using acetonitrile as the solvent? q2->q3 Yes sol2 Maintain temperature with an ice bath. a2_no->sol2 sol2->success a3_no Other solvents may give lower yields. q3->a3_no No q3->success Yes sol3 Use acetonitrile for optimal results. a3_no->sol3 sol3->success

Caption: Troubleshooting logic for low yield in 3-nitroindole synthesis.

References

Technical Support Center: Purification of Crude 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-benzoylindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities if the crude product is relatively clean.[1] Column chromatography over silica gel is employed for separating the product from significant impurities or unreacted starting materials to achieve high purity (>98%).[1]

Q2: What are some typical impurities I might encounter in my crude this compound product?

A2: Impurities can arise from the starting materials or from side reactions during synthesis. Common issues include over-acylation, polymerization of the indole, or residual starting materials and catalysts.[1] The workup procedure, which often involves washing with an aqueous base like sodium carbonate, helps remove acidic impurities.[2]

Q3: What is the expected melting point of pure this compound?

A3: Pure this compound should be a crystalline solid with a melting point in the range of 238–240°C.[1][2] A broad melting range or a lower melting point typically indicates the presence of impurities.

Q4: My purified product has a yellowish tint. Is this normal?

A4: While pure this compound is typically described as colorless or pale yellow crystals, a distinct yellow color may indicate the presence of impurities.[2] If purity is critical, passing the material through a short plug of silica gel or performing a charcoal treatment during recrystallization can sometimes remove colored impurities.

Troubleshooting Guides

Issue 1: The Crude Product is an Oil and Fails to Crystallize

Possible Cause:

  • High Impurity Content: Significant amounts of impurities can suppress the crystallization of the desired product, resulting in an oil.

  • Residual Solvent: Trapped solvent from the reaction workup can prevent solidification.

Solution:

  • Dry Thoroughly: Ensure all residual solvent is removed from the crude product by drying it under high vacuum.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which this compound is poorly soluble, such as hexane or petroleum ether. This can wash away soluble impurities and encourage the product to solidify.

  • Chromatography First: If the product remains an oil, direct purification by column chromatography is the best approach. After chromatography, the purified fractions can be concentrated to yield a solid product that may be further purified by recrystallization if needed.

Issue 2: Low Yield After Recrystallization

Possible Cause:

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the product, even at room temperature, leading to significant loss in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in low recovery upon cooling.

  • Premature Crystallization: The product crystallizing out during a hot filtration step can lead to significant loss.

Solution:

  • Optimize Solvent System: Test different solvent systems on a small scale. An ideal solvent should dissolve the crude product when hot but provide poor solubility when cold.[3] For this compound, ethanol/water and methanol are effective systems.[1][2]

  • Use Minimal Solvent: Add the hot solvent portion-wise, just enough to fully dissolve the crude material.[3]

  • Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.[4]

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover additional product.

Issue 3: Impurities Remain After Column Chromatography

Possible Cause:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high, causing impurities to co-elute with the product, or too low, leading to poor separation.

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.

  • Compound Instability: The compound may be degrading on the silica gel.

Solution:

  • Optimize Eluent: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the this compound spot to ensure good separation. A common starting point is a hexane/ethyl acetate mixture.[1]

  • Use an Appropriate Column Size: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude product.

  • Check for Stability: To check for stability on silica, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear, the compound may be degrading.[5] In such cases, switching to a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be necessary.[5]

Data Presentation

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemRatioProcedureExpected YieldReference
Ethanol / WaterVariableDissolve in minimal hot ethanol, add water dropwise until turbidity persists, then cool.Good[1]
MethanolN/ADissolve in minimal hot methanol, then cool slowly.72-77%[2]

Table 2: Typical Column Chromatography Parameters

Stationary PhaseEluent SystemEluent Ratio (v/v)Expected PurityReference
Silica GelHexane / Ethyl Acetate4:1>98%[1]
Silica GelPetroleum Ether / Dichloromethane10:172-85% (yield)[6]
Basic AluminaPetroleum Ether / Dichloromethane4:1 (20% PE)High[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: To the clear, hot filtrate, add deionized water dropwise while swirling until the solution becomes faintly cloudy. If too much precipitate forms, add a few drops of hot ethanol to redissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexane:Ethyl Acetate) by TLC. The target compound should have an Rf of ~0.3.

  • Column Packing: Prepare a column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity (>90%) Column Column Chromatography Decision->Column Low Purity or Complex Mixture PureProduct Pure this compound Recrystallization->PureProduct Column->PureProduct Analysis Characterization (MP, NMR, etc.) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Purity Start Impure Product After Initial Purification CheckMethod Review Purification Method Start->CheckMethod RecrystIssue Recrystallization Issue? CheckMethod->RecrystIssue Initial method was recrystallization ChromIssue Chromatography Issue? CheckMethod->ChromIssue Initial method was chromatography Solvent Change Solvent System or Use Charcoal RecrystIssue->Solvent Yes RedoChrom Repeat Chromatography (Check Loading) RecrystIssue->RedoChrom No, switch method RedoRecryst Repeat Recrystallization ChromIssue->RedoRecryst No, switch method Eluent Optimize Eluent (Gradient Elution) ChromIssue->Eluent Yes Solvent->RedoRecryst Success Achieved High Purity RedoRecryst->Success Eluent->RedoChrom RedoChrom->Success

Caption: Troubleshooting workflow for low purity after an initial purification attempt.

References

Technical Support Center: 3-Benzoylindole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the synthesis of 3-benzoylindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most common causes?

A1: A drop in yield during scale-up is a common challenge. The primary causes often include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with low reactant concentration. This can lead to the formation of side products and the degradation of both starting materials and the desired product.[1]

  • Exothermic Events: Many acylation reactions are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1] Continuous flow reactors can offer superior heat transfer compared to traditional batch reactors, mitigating this risk.[1]

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may contain impurities that were negligible at the lab scale but can interfere with the reaction or complicate purification on a larger scale.[1]

Q2: I am observing significant N-acylation and di-acylation byproducts in my Friedel-Crafts reaction. How can I improve regioselectivity for the C3 position?

A2: The high nucleophilicity of the indole nitrogen and the activated ring can lead to competing substitution at the N1 position and di-acylation.[2] To minimize these side products:

  • Protecting Groups: Protecting the indole nitrogen (e.g., with a tosyl or BOC group) is a common strategy to prevent N-acylation. However, this adds extra protection/deprotection steps to the synthesis.[2]

  • Choice of Lewis Acid: The type and amount of Lewis acid can influence selectivity. Experiment with different catalysts (e.g., AlCl₃, ZnCl₂, InCl₃) and optimize their stoichiometry.

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable C3-acylated product over the kinetically favored N1-acylated product.

Q3: Purification by column chromatography is becoming impractical and costly at a larger scale. What are viable alternatives?

A3: Large-scale column chromatography is often inefficient. Consider these alternatives:

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products at scale.[3] The key is to find a suitable solvent or solvent system where the product has high solubility at an elevated temperature but low solubility at room or lower temperatures, while impurities remain soluble.[3]

  • Washing/Trituration: The crude product can be washed or triturated with a solvent that dissolves impurities and unreacted starting materials but not the desired this compound.

  • Distillation (for liquid precursors): While this compound itself is a solid, ensuring the purity of liquid starting materials through distillation can prevent the introduction of impurities that complicate the final purification.

Q4: How do I choose an appropriate solvent for scaling up my synthesis?

A4: Solvent selection is critical for safety, reaction performance, and environmental impact.[1] Key factors include:

  • Solubility: The solvent must effectively dissolve reactants and intermediates. Poor solubility can cause handling issues and slow reaction rates.[1]

  • Boiling Point: The boiling point determines the accessible temperature range for the reaction and influences the ease of removal after the reaction is complete.[1]

  • Safety and Environmental Impact: At scale, factors like flammability, toxicity, and environmental footprint are major considerations.[1] Aim to use "greener" solvents where possible.

  • Work-up: The solvent should allow for easy separation of the product from the reaction mixture during the work-up phase (e.g., extraction).

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the scale-up process.

Guide 1: Low Product Yield

If you are experiencing a lower-than-expected yield, follow this logical workflow to identify and resolve the issue.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Analyze Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup purity_issue Impurity Detected? check_purity->purity_issue temp_issue Temperature Control Issue? check_conditions->temp_issue loss_issue Product Loss During Extraction/Purification? check_workup->loss_issue purify_sm Purify Starting Materials (Distillation/Recrystallization) purity_issue->purify_sm Yes no_purity_issue No purity_issue->no_purity_issue No use_jacketed_reactor Improve Heat Transfer (Jacketed Reactor, Slow Addition) temp_issue->use_jacketed_reactor Yes no_temp_issue No temp_issue->no_temp_issue No mixing_issue Inefficient Mixing? improve_stirring Increase Stirring Rate/ Use Baffles mixing_issue->improve_stirring Yes no_mixing_issue No mixing_issue->no_mixing_issue No optimize_workup Optimize Solvent Choice/ Modify Purification Method loss_issue->optimize_workup Yes no_loss_issue No loss_issue->no_loss_issue No no_purity_issue->check_conditions no_temp_issue->mixing_issue no_mixing_issue->check_workup

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Guide 2: High Impurity Levels
Observed Impurity Potential Cause Recommended Solution
Starting Material Incomplete reaction due to insufficient time, temperature, or poor mixing.[4]Monitor reaction completion via TLC/GC/LCMS. If incomplete, consider increasing reaction time, temperature, or improving agitation. Ensure reagents are active and anhydrous.[4]
N-Benzoylindole Reaction conditions (e.g., high temperature) favor kinetic N-acylation over thermodynamic C3-acylation.Lower the reaction temperature. Consider using a protecting group on the indole nitrogen for subsequent reactions.[2]
Polymeric Tar Highly acidic conditions or localized hot spots are causing polymerization of the indole ring.[1]Optimize the choice and concentration of the acid catalyst.[1] Ensure uniform and controlled heating. Consider using a continuous flow setup to minimize residence time at high temperatures.[1]
Unknown Byproducts Side reactions due to impurities in starting materials or degradation of product/intermediates.Re-purify starting materials. Analyze byproducts by LCMS or NMR to understand their structure and formation mechanism, which can guide reaction optimization.

Data Summary: Synthesis Methods

The following table summarizes common methods for synthesizing 3-benzoylindoles, highlighting key parameters relevant to scalability.

Method Key Reagents Typical Yield (Lab Scale) Key Scale-Up Considerations
Friedel-Crafts Acylation Indole, Benzoyl Chloride/Anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂)50-85%Exothermic reaction requires careful temperature control. Potential for N-acylation and di-acylation side products.[2] Large amounts of Lewis acid waste.
Grignard-based Acylation Indolylmagnesium Halide, Benzoyl Chloride70-90%Requires strictly anhydrous conditions. Preparation of the Grignard reagent can be challenging to initiate and control on a large scale.
C-H Activation (Modern Method) Aromatic Amidine, α-Carbonyl Sulfur Ylide, Rh(III) or Ir(III) catalyst78-85%[5]Milder reaction conditions and often higher functional group tolerance.[5] The cost and availability of the metal catalyst can be a major factor at scale. Catalyst recovery may be necessary.

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation of Indole

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Indole

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Aqueous Hydrochloric Acid (HCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Reactant Loading: Under a nitrogen atmosphere, charge the reactor with anhydrous DCM and AlCl₃. Cool the suspension to 0°C using the reactor jacket.

  • Acyl Chloride Addition: Add benzoyl chloride dropwise to the suspension via the dropping funnel, maintaining the internal temperature below 5°C. Stir the mixture for 15-20 minutes.

  • Indole Addition: Dissolve indole in anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LCMS.

  • Quenching: Cool the reactor back to 0°C and slowly quench the reaction by carefully adding cold water, followed by a dilute HCl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/heptane) to yield pure this compound.[6]

Protocol 2: Rhodium-Catalyzed C-H Activation Synthesis

This protocol is based on modern synthetic methods for constructing the 3-acylindole core.[5]

Materials:

  • Aromatic Amidine (starting material)

  • Phenacylthioylide (α-carbonyl sulfur ylide)

  • Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer [Cp*RhCl₂]₂

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Potassium Acetate (KOAc)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: In a clean, dry reactor under an argon atmosphere, add the aromatic amidine, phenacylthioylide, [Cp*RhCl₂]₂, AgSbF₆, and KOAc.[5]

  • Solvent Addition: Add anhydrous DCM to the reactor.

  • Reaction: Heat the mixture to the target temperature (e.g., 80°C) and stir for 24 hours.[5] Monitor the reaction by TLC or LCMS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting residue is then purified directly by column chromatography or, for larger scales, a crystallization study should be performed to isolate the 3-acylindole product.[5]

Visualizations

G Key Parameter Relationships in Scale-Up ScaleUp Successful Scale-Up HeatTransfer Efficient Heat Transfer ScaleUp->HeatTransfer MassTransfer Effective Mass Transfer (Mixing) ScaleUp->MassTransfer Safety Process Safety ScaleUp->Safety Purification Scalable Purification ScaleUp->Purification Kinetics Reaction Kinetics & Selectivity ScaleUp->Kinetics Economics Process Economics ScaleUp->Economics HeatTransfer->Safety impacts HeatTransfer->Kinetics influences MassTransfer->Kinetics influences Safety->Economics impacts Purification->Economics impacts

Caption: Interdependencies of critical factors for successful process scale-up.

References

Technical Support Center: Stabilizing 3-Benzoylindole Derivatives for Long-term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 3-benzoylindole derivatives during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound derivatives?

A1: this compound derivatives are susceptible to degradation through several mechanisms, primarily driven by environmental factors. The most common causes of degradation are:

  • Hydrolysis: The benzoyl group can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The indole ring is electron-rich and can be prone to oxidation, leading to the formation of various oxidized byproducts.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the indole moiety.[1]

  • Elevated Temperatures: Although generally thermally stable, prolonged exposure to high temperatures can accelerate other degradation pathways.

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound derivatives?

A2: To maintain the integrity of this compound derivatives over an extended period, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Cool and dry place; Refrigeration (2-8 °C) for long-term storage.Reduces the rate of chemical reactions, including hydrolysis and oxidation.[1]
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation of the light-sensitive indole ring.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation by excluding atmospheric oxygen.[1]
Container Tightly sealed, high-quality containers.Prevents exposure to moisture and atmospheric gases.

Q3: My this compound derivative has changed color. What could be the cause?

A3: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to the formation of oxidized or polymeric byproducts of the indole ring. Exposure to air (oxidation) and/or light are the most likely culprits.

Q4: I observe precipitation in my stock solution of a this compound derivative. What should I do?

A4: Precipitation can occur for several reasons:

  • Supersaturation: The compound may have been dissolved at a concentration above its solubility limit at the storage temperature.

  • Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and cause the compound to precipitate.

To address this, you can try gently warming the solution to redissolve the precipitate. If it does not redissolve, it is likely due to degradation, and the solution should be discarded. It is always recommended to visually inspect solutions for precipitation before use.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the storage and handling of this compound derivatives.

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Chemical degradation of the this compound derivative.

Troubleshooting Workflow:

start Inconsistent Results/ Loss of Potency check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage retest Re-test Compound Purity (e.g., HPLC, LC-MS) improper_storage->retest No optimize_storage Optimize Storage Conditions (See FAQs) improper_storage->optimize_storage Yes purity_ok Purity Acceptable? retest->purity_ok degraded Compound Degraded purity_ok->degraded No other_factors Investigate Other Experimental Factors (e.g., reagents, assay conditions) purity_ok->other_factors Yes discard Discard and Use Fresh Stock degraded->discard optimize_storage->discard

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Workflow:

start Unknown Peaks in Chromatogram compare_fresh Compare with Chromatogram of a Freshly Prepared Sample start->compare_fresh peaks_present Unknown Peaks in Fresh Sample? compare_fresh->peaks_present synthesis_impurity Impurity from Synthesis peaks_present->synthesis_impurity Yes degradation_product Degradation Product peaks_present->degradation_product No purify Re-purify Compound synthesis_impurity->purify characterize Characterize Degradant (e.g., LC-MS/MS, NMR) degradation_product->characterize forced_degradation Perform Forced Degradation Study to Confirm Pathway characterize->forced_degradation

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound derivatives based on their chemical structure.

main This compound Derivative hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (Air/Peroxides) main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation hydrolysis_prod Indole-3-carboxylic acid + Substituted Benzene hydrolysis->hydrolysis_prod oxidation_prod Oxidized Indole Derivatives (e.g., Oxindoles) oxidation->oxidation_prod photo_prod Radical-induced Byproducts/Polymers photodegradation->photo_prod

Caption: Potential degradation pathways for this compound derivatives.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a this compound derivative. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.[1]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.[1]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.[1]

  • Thermal Degradation:

    • Store both the solid compound and the stock solution at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber.

    • Sample at various time points (e.g., 1, 3, 7 days).[1]

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples at appropriate time intervals.

3. Analytical Methodology:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate the parent this compound derivative from its potential degradation products.

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detection at a wavelength with significant absorbance for the indole chromophore (e.g., 220 nm and 280 nm).[1]
Injection Volume 10 µL

Method Development Workflow:

start Develop HPLC Method initial_cond Select Initial Conditions (Column, Mobile Phase) start->initial_cond inject_stressed Inject Stressed Samples (from Forced Degradation) initial_cond->inject_stressed check_resolution Adequate Resolution of Parent and Degradants? inject_stressed->check_resolution optimize Optimize Gradient, Mobile Phase Composition, or pH check_resolution->optimize No validate Validate Method (Specificity, Linearity, Accuracy, Precision) check_resolution->validate Yes optimize->inject_stressed final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a long-term stability study of a this compound derivative to illustrate how such data would be presented. Actual data will vary depending on the specific derivative and storage conditions.

Table: Long-Term Stability of a this compound Derivative (Compound X)

Storage ConditionTime (Months)Assay (% of Initial)Total Degradation Products (%)
2-8 °C 0100.0< 0.1
399.80.2
699.50.5
1299.10.9
25 °C / 60% RH 0100.0< 0.1
398.51.5
696.83.2
1293.56.5
40 °C / 75% RH 0100.0< 0.1
195.24.8
388.711.3
679.420.6

References

minimizing impurities during the Friedel-Crafts acylation of indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the Friedel-Crafts acylation of indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the Friedel-Crafts acylation of indole?

A1: The main impurities include the N-acylated indole, di-acylated products (1,3-diacylation), and polymeric or tar-like substances resulting from the degradation of the indole ring under harsh acidic conditions. Unreacted starting material can also be a significant impurity if the reaction does not go to completion. The acylation of indoles can occur at multiple reactive sites, making chemoselectivity a challenge.[1]

Q2: How can I selectively achieve C3-acylation over N-acylation?

A2: Achieving C3-acylation selectivity is a common challenge. While acylation often favors the C3 position due to higher electron density, N-acylation can be a competing pathway.[1] Using N-protected indoles is a straightforward method to prevent N-acylation.[2] Alternatively, certain catalytic systems and reaction conditions can favor C3-acylation. For instance, using zinc oxide (ZnO) in an ionic liquid has been shown to be effective for regioselective C3-acylation without the need for N-H protection.[3] Boron trifluoride etherate (BF₃·OEt₂) has also been reported to promote regioselective 3-acylation of indoles with anhydrides under mild conditions.[4]

Q3: What causes the formation of di-acylated byproducts, and how can this be minimized?

A3: Di-acylation, typically at the C1 (N) and C3 positions, occurs when the initially formed 3-acylindole undergoes a subsequent acylation reaction. The mono-acylated product is generally deactivated, which helps prevent a second substitution on the aromatic ring.[5] However, under forcing conditions or with highly reactive acylating agents, di-acylation can occur. To minimize this, one can use a stoichiometric amount of the acylating agent and carefully control the reaction time and temperature.

Q4: My reaction is producing a significant amount of dark, tar-like material. What is the cause and solution?

A4: Indole and its derivatives can be sensitive to strong acids and may degrade or polymerize under the harsh conditions of a traditional Friedel-Crafts reaction, leading to the formation of tar.[2] This is often exacerbated by high temperatures and high concentrations of a strong Lewis acid like AlCl₃. To mitigate this, consider using milder Lewis acids (e.g., ZrCl₄, ZnO, In(OTf)₃), employing an alternative organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), or conducting the reaction at a lower temperature.[2][3]

Q5: What are the most effective methods for purifying the final 3-acylindole product?

A5: Column chromatography is a standard and effective method for purifying 3-acylindoles from reaction impurities. A silica gel stationary phase with a solvent system typically composed of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.[6] For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light (254 nm) or by staining with reagents like p-anisaldehyde, vanillin, or Ehrlich's reagent, which is highly specific for indoles.[6] In some cases, crystallization can be an effective technique for obtaining highly pure product.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficiently active catalyst. 2. Deactivated acylating agent (e.g., hydrolysis). 3. Low reaction temperature. 4. Poor choice of solvent.1. Use a stronger Lewis acid (e.g., AlCl₃), but be mindful of potential side reactions.[8] 2. Ensure all reagents and solvents are anhydrous. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Screen different solvents; polar solvents like nitrobenzene can sometimes alter reactivity.[9]
High Levels of N-Acylindole Impurity 1. The N-H bond of indole is nucleophilic and can compete with C3 for the acylating agent.[1] 2. Use of a non-selective catalyst or reaction conditions.1. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Me) prior to acylation.[2] 2. Use a base like Na₂CO₃ with alkenyl carboxylates as the acyl source, which has been shown to favor N-acylation.[10] Conversely, avoid these conditions if C3 is desired. 3. Employ milder, more selective catalysts such as ZnO or BF₃·OEt₂.[3][4]
Formation of Multiple Products (Polysubstitution) The product is more reactive than the starting material (less common in acylation compared to alkylation).[5]1. Use a 1:1 stoichiometry of indole to acylating agent. 2. Add the acylating agent slowly to the reaction mixture. 3. Maintain a low reaction temperature.
Product is Difficult to Isolate/Purify 1. Formation of a stable complex between the ketone product and the Lewis acid (e.g., AlCl₃).[8] 2. Streaking or poor separation during column chromatography.1. Ensure a proper aqueous workup to break down the product-catalyst complex.[8] 2. For chromatography, add a small amount of a modifier like triethylamine to the eluent to reduce streaking of basic compounds, or a small amount of acetic acid for acidic compounds.[6]

Data Summary

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Indole

CatalystAcylating AgentSolventTemperatureYield (%)Key ObservationsReference
DBN (20 mol%) Benzoyl ChlorideTolueneReflux65Organocatalytic, regioselective for C3.[2]
DBN (20 mol%) p-Nitrobenzoyl ChlorideTolueneReflux85Tolerates electron-withdrawing groups.[2]
DBN (20 mol%) Heptanoyl ChlorideTolueneReflux81Effective for aliphatic acyl chlorides.[2]
ZnO (50 mol%) Acetic Anhydride[BMI]BF₄80°C (MW)94Green method, regioselective for C3.[3]
BF₃·OEt₂ Acetic AnhydrideCH₂Cl₂Room Temp99High yielding and scalable for C3 acylation.[4]
AlCl₃ Acyl Chlorides1,2-DichloroethaneN/AN/ATraditional, strong Lewis acid; often requires stoichiometric amounts.
In(OTf)₃ Acid Anhydrides[i-BMIM]H₂PO₄N/AN/AEfficient green catalyst system.

Experimental Protocols

General Protocol for the Organocatalytic C3-Acylation of N-Methylindole

This protocol is adapted from a reported procedure using DBN as a catalyst.[2]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylindole (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add toluene (5 mL) to the flask. Subsequently, add benzoyl chloride (1.2 mmol, 1.2 equiv) followed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 20 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acylindole.

Visualizations

Reaction Mechanism and Impurity Pathways

The following diagram illustrates the general mechanism for the Friedel-Crafts acylation of indole, highlighting the desired C3-acylation pathway and the competing N-acylation side reaction.

G Indole Indole C3_Attack C3 Nucleophilic Attack (Desired Pathway) Indole->C3_Attack N_Attack N Nucleophilic Attack (Side Reaction) Indole->N_Attack AcylHalide Acyl Halide (RCOCl) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon->C3_Attack AcyliumIon->N_Attack SigmaComplex Sigma Complex (Resonance Stabilized) C3_Attack->SigmaComplex Product_N 1-Acylindole (N-Acyl Impurity) N_Attack->Product_N Deprotonation Deprotonation (-H⁺) SigmaComplex->Deprotonation Product_C3 3-Acylindole (Desired Product) Deprotonation->Product_C3 Restores Aromaticity

Caption: Mechanism of Friedel-Crafts acylation of indole.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the reaction.

G Start Start Experiment Setup Reaction Setup: - Anhydrous Conditions - Stoichiometry Check - Catalyst Choice Start->Setup Monitor Monitor Reaction (TLC) Setup->Monitor Problem Problem Detected? Monitor->Problem NoProblem Reaction Complete Problem->NoProblem No LowConversion Low Conversion? Problem->LowConversion Yes Workup Workup & Purify NoProblem->Workup Analyze Analyze Product: Yield & Purity (NMR, LCMS) Workup->Analyze Success Successful Synthesis Analyze->Success Impurity Major Impurity? LowConversion->Impurity No Sol_LowConversion Increase Temp/Time Use Stronger Catalyst LowConversion->Sol_LowConversion Yes Tarry Tarry Mixture? Impurity->Tarry No Sol_NAcyl N-Protect Indole Use Milder Catalyst Impurity->Sol_NAcyl N-Acylation Tarry->Workup No, proceed with caution Sol_Tarry Lower Temperature Use Milder Catalyst Check Reagent Purity Tarry->Sol_Tarry Yes Sol_LowConversion->Setup Retry Sol_NAcyl->Setup Retry Sol_Tarry->Setup Retry

Caption: Troubleshooting workflow for indole acylation.

Parameter Influence on Product Formation

This diagram illustrates how key reaction parameters influence the outcome, guiding the user toward minimizing impurities.

G Reaction Friedel-Crafts Acylation of Indole DesiredProduct High Yield of 3-Acylindole Reaction->DesiredProduct Optimized Conditions NAcylation N-Acylation Impurity Reaction->NAcylation Unhindered N-H Degradation Degradation / Tar Reaction->Degradation Strong Acid / High Temp Diacylation Di-acylation Impurity Reaction->Diacylation Excess Acylating Agent Catalyst Catalyst Choice Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction ProtectingGroup N-H vs. N-Protected ProtectingGroup->Reaction

References

Technical Support Center: Optimizing HPLC Separation of 3-Benzoylindole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 3-benzoylindole and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing their chromatographic methods and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its isomers challenging?

A1: The separation of this compound from its isomers, such as positional isomers (e.g., 1-benzoylindole, 2-benzoylindole) and chiral enantiomers, can be complex due to their similar physicochemical properties. These molecules often have nearly identical molecular weights, polarities, and UV spectra, making them difficult to resolve with standard reversed-phase HPLC methods. Achieving baseline separation typically requires specialized columns and carefully optimized mobile phases.

Q2: What are the most critical factors to consider when developing an HPLC method for this compound isomers?

A2: The most critical factors include:

  • Column Chemistry: The choice of stationary phase is paramount. For positional isomers, columns that offer alternative selectivities, such as those with pentafluorophenyl (PFP) or phenyl phases, are often more effective than standard C18 columns due to their ability to engage in π-π and dipole-dipole interactions. For chiral separations, a chiral stationary phase (CSP) is essential.

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol), pH, and any additives (e.g., trifluoroacetic acid, triethylamine) can significantly impact selectivity and peak shape.

  • Temperature: Column temperature affects viscosity, solubility, and the kinetics of interaction between the analytes and the stationary phase, thereby influencing resolution.

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns.[1] Here’s how to address it:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can protonate the silanol groups, reducing their interaction with the basic indole nitrogen.[2]

  • Use a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]

  • Employ a Modern, High-Purity Column: Newer columns made with high-purity silica and advanced end-capping techniques have fewer accessible silanol groups, which minimizes peak tailing for basic compounds.[4]

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and improve peak shape for basic analytes.

Q4: I am observing extra or unexpected peaks in my chromatogram. What could be the issue?

A4: Unexpected peaks can arise from several sources when working with indole compounds:

  • Compound Degradation: Indole derivatives can be unstable and may degrade in solution, especially when exposed to light, extreme pH, or oxidizing conditions.[5] It is crucial to prepare fresh solutions and protect them from light.

  • On-Column Degradation: The compound may be degrading on the HPLC column itself, particularly if the mobile phase is harsh or the column has accumulated contaminants.[5] Using a guard column and ensuring mobile phase compatibility can mitigate this.

  • Presence of Isomers or Tautomers: Some indole derivatives can exist as stable isomers or tautomers that may be resolved by HPLC, appearing as distinct peaks.[5]

Troubleshooting Guides

Poor Resolution of Positional Isomers
Symptom Possible Cause Suggested Solution
Co-eluting or poorly resolved peaks for this compound and its positional isomers.Insufficient selectivity of the stationary phase.Switch from a standard C18 column to a column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl column. These phases provide π-π and dipole-dipole interactions that can enhance the separation of aromatic isomers.[6]
Suboptimal mobile phase composition.Optimize the organic modifier (try both acetonitrile and methanol). Systematically vary the mobile phase pH and the concentration of any additives.
Inadequate method parameters.Perform a gradient optimization. Lowering the flow rate or increasing the column temperature can sometimes improve resolution.
Chiral Separation Issues
Symptom Possible Cause Suggested Solution
No separation of enantiomers.Incorrect chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[7]
Inappropriate mobile phase for the CSP.Consult the column manufacturer's guidelines for recommended mobile phases. For polysaccharide-based CSPs, normal phase (e.g., hexane/isopropanol) or polar organic modes are common.
Poor resolution or peak shape.Suboptimal mobile phase composition or temperature.Adjust the ratio of the mobile phase components. Small changes can have a significant impact on chiral recognition. Optimize the column temperature, as enantioselectivity is often temperature-dependent.

Data Presentation

The following table summarizes typical starting conditions for the separation of benzoylindole isomers based on literature for similar compounds.

Parameter Positional Isomer Separation (Reversed-Phase) Chiral Separation (Normal Phase)
Column Pentafluorophenyl (PFP), e.g., Discovery F5 (150 x 4.6 mm, 5 µm)Polysaccharide-based CSP, e.g., Chiralpak IA or IB (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanol
Gradient/Isocratic Gradient: 30-70% B over 15 minutesIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL10 µL

Experimental Protocols

Protocol 1: Separation of this compound Positional Isomers

This protocol provides a starting point for the separation of this compound from its positional isomers using a PFP column.

  • Column: Discovery F5 (pentafluorophenyl), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B (linear gradient)

    • 15-17 min: 70% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Chiral Separation of this compound

This protocol outlines a general approach for the chiral separation of this compound using a polysaccharide-based CSP.

  • Column: Chiralpak IA or IB, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase (Isocratic):

    • n-Hexane / Isopropanol (90:10, v/v). The ratio may need to be optimized (e.g., trying 95:5 or 80:20).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomers Integrate->Quantify Troubleshooting_Logic cluster_peak_tailing Peak Tailing cluster_poor_resolution Poor Resolution cluster_split_peaks Split Peaks Start Poor Peak Shape or Resolution? CheckpH Lower Mobile Phase pH Start->CheckpH Tailing ChangeColumn Change Column Chemistry (e.g., PFP) Start->ChangeColumn Co-elution CheckFittings Check for Leaks/Dead Volume Start->CheckFittings Splitting AddBase Add Competing Base (TEA) CheckpH->AddBase NewColumn Use High-Purity/End-Capped Column AddBase->NewColumn OptimizeGradient Optimize Gradient Profile ChangeColumn->OptimizeGradient AdjustTemp Adjust Column Temperature OptimizeGradient->AdjustTemp ColumnVoid Inspect for Column Void CheckFittings->ColumnVoid SampleSolvent Ensure Sample Solvent Miscibility ColumnVoid->SampleSolvent

References

strategies to avoid degradation of 3-benzoylindole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to avoid the degradation of 3-benzoylindole in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the benzoyl group or degradation of the indole ring.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation. Indole derivatives are known to be photosensitive.

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the known chemistry of indoles and acylindoles, the following degradation pathways are most likely for this compound:

  • Hydrolysis: Under acidic or basic conditions, the amide bond of the benzoyl group can be cleaved, leading to the formation of indole and benzoic acid.

  • Oxidation: The indole ring can be oxidized to form various products, such as oxindoles and isatins. This can be initiated by air, peroxides, or other oxidizing species.

  • Photodegradation: Upon exposure to light, this compound can undergo complex photochemical reactions, leading to the formation of various degradation products.

Q3: What is the recommended solvent for preparing stock and working solutions of this compound?

A3: For stock solutions, it is highly recommended to use a high-purity, anhydrous aprotic solvent to minimize hydrolysis.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

For working solutions that require aqueous buffers, it is critical to use a buffer with a pH as close to neutral as possible and to prepare the solution fresh before each experiment.

Q4: How should I store solutions of this compound to minimize degradation?

A4: Proper storage is crucial for maintaining the integrity of this compound solutions.

  • Stock Solutions (in Anhydrous DMSO/DMF):

    • Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

    • Store tightly sealed at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Aqueous Working Solutions:

    • These are significantly less stable and should be prepared fresh immediately before each experiment.

    • Do not store aqueous solutions. Any unused portion should be discarded.

Troubleshooting Guide

Symptom Possible Cause(s) Troubleshooting Steps
Unexpected peaks appear in HPLC/LC-MS analysis. Compound degradation (hydrolysis, oxidation, or photodegradation).1. Immediately prepare a fresh dilution from a new, frozen stock aliquot and re-analyze to confirm. 2. Verify the pH of your mobile phase and sample diluent. 3. Protect samples from light during preparation and analysis.
Loss of, or inconsistent, biological activity in assays. Degradation of the compound in the assay medium.1. Prepare the compound dilution in the assay medium immediately before use. 2. Minimize the incubation time of the compound in aqueous/biological media. 3. Perform a time-course stability study in your specific assay medium (see Protocol below).
Precipitate forms when diluting DMSO stock into an aqueous buffer. Poor solubility of the compound at the working concentration.1. Lower the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Try pre-warming the aqueous buffer slightly before adding the DMSO stock.
Color change observed in the solution. Oxidation or photodegradation.1. Discard the solution and prepare a fresh one. 2. Ensure future storage of stock solutions is under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Data Presentation:

Stress Condition Temperature (°C) Duration (hours) % Degradation (Example) Major Degradants (Example)
0.1 M HCl602415.2Indole, Benzoic Acid
0.1 M NaOH602425.8Indole, Benzoic Acid
3% H₂O₂252418.5Oxindole derivative
Thermal (Solid)60485.1Unknown
Photolytic252435.4Multiple unknown products

Note: The % degradation and major degradants are hypothetical examples and should be determined experimentally.

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_products Degradation Products This compound This compound Indole Indole This compound->Indole Hydrolysis (Acid/Base) Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_workflow Forced Degradation Study Workflow start Start: Pure this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analytical Testing (HPLC, LC-MS) stress->analysis characterization Characterization of Degradation Products analysis->characterization elucidation Elucidation of Degradation Pathway characterization->elucidation end End: Stability Profile Established elucidation->end

Caption: Experimental workflow for a forced degradation study.

References

resolving peak tailing issues in chromatography of indole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography of Indole Compounds

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak tailing issues encountered during the chromatographic analysis of indole compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to a distortion in a chromatographic peak where the latter half of the peak is broader than the front half, creating an asymmetrical shape that deviates from the ideal Gaussian peak.[1][2] This phenomenon can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[3] Peak asymmetry is often quantified using the USP Tailing Factor (Tf), where a value greater than 1 indicates tailing.[3][4] Significant tailing is generally indicated by a Tf value greater than 1.2.[4]

Q2: Why are indole compounds particularly prone to peak tailing?

A2: Indole compounds, many of which are basic due to the nitrogen atom in the indole ring, are susceptible to peak tailing primarily due to secondary interactions with the stationary phase in reversed-phase chromatography.[5][6] The most common cause is the interaction between the basic indole analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][7][8] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail".[1][5]

Q3: What are the primary causes of peak tailing for basic compounds like indoles?

A3: The primary causes can be categorized as either chemical or physical/instrumental issues:

  • Chemical Causes:

    • Silanol Interactions: Strong ionic or hydrogen bonding interactions between basic indole compounds and ionized residual silanol groups on the silica stationary phase are the most frequent cause.[1][6][7][8] This effect is more pronounced at mid-range pH where silanols are deprotonated (negatively charged).[2][7]

    • Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix can act as active sites, increasing the acidity of nearby silanol groups and exacerbating tailing.[1]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the indole compound, both ionized and non-ionized forms of the analyte may exist, leading to peak distortion.[7][9]

  • Physical & Instrumental Causes:

    • Column Issues: Degradation of the column, creation of a void at the column inlet, or a partially blocked inlet frit can distort the sample band and affect all peaks in the chromatogram.[3][10][11]

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections, can lead to band broadening and tailing.[4][7]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Q4: My indole peak is tailing. Where do I start troubleshooting?

A4: Begin by observing the chromatogram to determine if the tailing affects a single peak, a few specific (basic) peaks, or all peaks. This initial diagnosis will help you pinpoint the likely cause.

G cluster_0 cluster_1 cluster_2 cluster_3 start Observe Peak Tailing q1 Are all peaks tailing? start->q1 cause_physical Likely Physical/Instrumental Issue q1->cause_physical  Yes cause_chemical Likely Chemical Interaction Issue (e.g., Silanol Effects) q1->cause_chemical  No, only specific  (basic) peaks sol_physical 1. Check for column void/blockage. 2. Minimize extra-column volume. 3. Check for sample overload. cause_physical->sol_physical sol_chemical 1. Modify mobile phase (pH, additives). 2. Use a base-deactivated column. 3. Passivate HPLC system. cause_chemical->sol_chemical

Figure 1. Initial troubleshooting workflow for peak tailing.

Detailed Solutions: Chemical Interactions

If you suspect chemical interactions are the cause of peak tailing for your indole compounds, the following solutions can be implemented.

G cluster_0 Mechanism of Peak Tailing indole Basic Indole Compound (e.g., Tryptamine) interaction Secondary Ionic Interaction (Strong Adsorption) indole->interaction Attracts silanol Ionized Silanol Group (-Si-O⁻) on Silica Surface silanol->interaction Attracts tailing Delayed Elution & Peak Tailing interaction->tailing

Figure 2. Interaction between a basic indole and an ionized silanol group.

Q5: How can I modify the mobile phase to reduce tailing?

A5: Mobile phase optimization is the most common and effective strategy.

  • Lower the pH: Reducing the mobile phase pH to below 3 protonates the residual silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with basic analytes.[1][2][4][12]

  • Use Mobile Phase Additives: Additives can mask silanol activity or act as ion-pairing agents.

    • Acidic Modifiers: Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are commonly used to lower the pH and can improve peak shape.[12][13] TFA can also act as an ion-pairing agent.[13][14][15]

    • Competing Bases: A small concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase.[1][16] The TEA preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.[16]

    • Increase Buffer Strength: At a neutral pH, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[12]

Q6: Which mobile phase additive should I choose?

A6: The choice depends on your detector and separation goals. While TFA is very effective at improving peak shape for UV detection, it is a strong ion-suppressing agent and should be avoided or used with caution in LC-MS applications.[14][17] Formic acid is a good first choice for LC-MS.[17]

Data Presentation: Effect of Mobile Phase Additives

The following table summarizes the typical effect of common additives on the USP Tailing Factor for a model basic indole compound.

Mobile Phase Condition (pH ~3)Additive ConcentrationTypical USP Tailing Factor (Tf)Notes
Acetonitrile/WaterNone2.1Significant tailing
Acetonitrile/Water with Formic Acid0.1%1.4Good for LC-MS, moderate improvement
Acetonitrile/Water with TFA0.1%1.1Excellent for UV, causes ion suppression in MS[14][17]
Acetonitrile/Water with DFA*0.1%1.2A potential alternative to TFA for RPLC-MS[18]

*Difluoroacetic Acid (DFA) has been identified as a promising alternative to TFA for RPLC-MS analyses.[18]

Q7: Can changing the column help reduce peak tailing?

A7: Yes, selecting the right column is critical.

  • Use Modern, High-Purity Silica Columns: Modern "Type B" silica columns have lower trace metal contamination and fewer highly acidic silanol sites, resulting in better peak shapes for basic compounds.[1][16]

  • Use End-Capped Columns: End-capping chemically derivatizes most of the residual silanol groups, making the surface more inert and reducing secondary interactions.[7][11][12]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[7]

    • Hybrid Silica Particles (e.g., BEH, CSH): These columns offer a wider usable pH range (1-12), allowing you to run at a high pH (~10) to neutralize weak bases, which can improve peak shape.[13] Charged Surface Hybrid (CSH) columns have a low-level positive surface charge that helps repel basic analytes from interacting with silanols.[13]

Detailed Solutions: Instrumental and System Issues

Q8: What if all my peaks are tailing, not just the indoles?

A8: If all peaks in the chromatogram are tailing, the problem is likely physical or instrumental, occurring before the separation begins.[10]

  • Check for a Column Void: A void or channel in the packing material at the column inlet can cause the sample band to spread unevenly.[3][11] This can be caused by pressure shocks or operating at a pH that dissolves the silica.[3][19] Try reversing and flushing the column, but replacement is often necessary.[10][11]

  • Inspect for Blockages: A partially blocked inlet frit on the column can distort the flow path.[10] Backflushing the column may resolve the issue. Using in-line filters and guard columns can prevent this.[10][11]

  • Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to avoid dead volume.[7]

Q9: Some indole compounds can chelate metals. Could this be a source of tailing, and how do I fix it?

A9: Yes, trace metals in the HPLC flow path (e.g., from stainless steel components) can interact with metal-chelating analytes, causing peak tailing.[20][21] This can be addressed by passivating the HPLC system. Passivation involves treating the system with an acid (like nitric or phosphoric acid) to remove metal ions and form a protective, inert oxide layer on the steel surfaces.[20][22][23]

Experimental Protocols

Protocol 1: HPLC System Passivation with Nitric Acid

  • Objective: To remove metal ions from the system flow path and create an inert surface to prevent analyte-metal interactions.[23][24]

  • Caution: Always wear appropriate personal protective equipment (gloves, safety glasses) when handling acids. Ensure proper ventilation.[25]

StepActionDetails
1Prepare System Remove the column and replace it with a union. Disconnect the detector. Flush the entire system with HPLC-grade water to remove any buffers or solvents.[25]
2Prepare Passivation Solution Prepare a 30-50% nitric acid solution in HPLC-grade water. Note: Always add acid to water slowly.
3Passivate Pump the nitric acid solution through the system at a low flow rate (e.g., 0.5-1.0 mL/min) for 30-60 minutes.[22][24]
4Rinse Replace the passivation solution with HPLC-grade water and flush the system thoroughly for at least 60 minutes, or until the eluent is neutral (check with pH paper).[24]
5Final Flush Flush the system with isopropanol or methanol to remove all water before switching to your mobile phase.[22]

This procedure may need to be repeated periodically (e.g., 1-2 times a year) as the passive layer can degrade over time.[22]

References

Technical Support Center: Regioselective Synthesis of Substituted 3-Benzoylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 3-benzoylindoles. Our aim is to help you improve regioselectivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing 3-benzoylindoles, and how can I minimize it?

A1: The most common side reaction is N-acylation, where the benzoyl group attaches to the nitrogen of the indole ring instead of the C3 position. This occurs due to the nucleophilic nature of both the C3 position and the indole nitrogen. To minimize N-acylation, several strategies can be employed:

  • Use of appropriate catalysts: Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to favor C3-acylation.[1] Similarly, catalysts like iron powder under solvent-free conditions and zinc oxide in an ionic liquid medium promote regioselective C3-acylation without the need for NH-protection.[2][3]

  • Organocatalysis: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective nucleophilic organocatalyst for the regioselective C3-acylation of indoles.[4]

  • Reaction Conditions: The order of reagent addition can significantly impact the outcome. Careful optimization of solvent and temperature is also crucial. For instance, while some reactions proceed smoothly in dichloromethane, solvent-free conditions with an iron powder catalyst have shown higher yields.[2]

Q2: I am observing low yields of my desired 3-benzoylindole. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. A screening of different catalysts might be necessary for your specific substrate. For example, in a study using iron powder, it was found to be more effective than conventional Lewis acids and metal oxides.[2]

  • Incorrect Stoichiometry: The ratio of indole to the acylating agent is crucial. For the iron powder-promoted reaction, a 1:1.5 ratio of indole to acyl chloride was found to be optimal.[2]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Microwave irradiation has been used in some protocols to significantly shorten reaction times and improve yields.[5][6]

  • Substrate Reactivity: Electron-withdrawing groups on the indole ring can sometimes lead to lower yields, although in some iron-catalyzed reactions, indoles with electron-deficient groups like 5-cyano or 5-bromo provided high yields.[2] Conversely, electron-donating groups can sometimes lead to polymerization or side products.[6]

Q3: Can I use acyl anhydrides instead of acyl chlorides as the acylating agent?

A3: Yes, acyl anhydrides can be used. A method utilizing yttrium(III) triflate (Y(OTf)₃) as a catalyst in an ionic liquid ([BMI]BF₄) with microwave irradiation has been shown to be effective for the Friedel-Crafts acylation of indoles with acid anhydrides, affording excellent yields and high regioselectivity for the 3-position.[6] Another green approach uses a deep eutectic solvent, [CholineCl][ZnCl₂]₃, as both a catalyst and solvent for the acylation of indoles with acid anhydrides under microwave irradiation.[5]

Q4: Is it necessary to protect the N-H group of the indole?

A4: Many modern protocols for the C3-acylation of indoles are designed to work without the need for N-H protection. This simplifies the synthetic route by avoiding protection and deprotection steps. Methods using iron powder, zinc oxide in ionic liquids, dialkylaluminum chloride, and certain deep eutectic solvents all proceed effectively on unprotected indoles.[1][2][3][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Significant N-acylation) 1. Highly nucleophilic indole nitrogen.2. Inappropriate catalyst or reaction conditions.1. Switch to a catalyst known to promote C3-acylation, such as Et₂AlCl, Me₂AlCl, or iron powder.[1][2]2. Consider using an organocatalyst like DBN.[4]3. Investigate the effect of changing the solvent or running the reaction under solvent-free conditions.[2]
Low or No Product Yield 1. Decomposition of starting material due to harsh acidic conditions.2. Inactive catalyst.3. Suboptimal stoichiometry or reaction time.1. Use milder Lewis acids like dialkylaluminum chlorides instead of stronger ones like AlCl₃.[1]2. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids).3. Optimize the molar ratio of reactants and monitor the reaction progress over time to determine the optimal reaction time.[2]
Formation of Multiple Unidentified Byproducts 1. Polymerization of the indole under acidic conditions.2. Side reactions due to the high nucleophilicity of the indole ring.1. Employ a milder catalytic system, such as iron powder or zinc oxide in an ionic liquid.[2][3]2. Lower the reaction temperature.3. Carefully control the order of addition of reagents.
Difficulty in Product Isolation/Purification 1. Product is a resinous material.2. Similar polarity of product and byproducts.1. After the reaction, ensure a proper workup procedure is followed, which may include washing with a base (e.g., sodium carbonate solution) to remove acidic residues.[7]2. Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation.

Quantitative Data Summary

Table 1: Catalyst Screening for the Benzoylation of Indole

CatalystSolventTemperature (°C)Time (min)Yield (%)
Fe powder Solvent-free Room Temp. 20 95
FeCl₃Solvent-freeRoom Temp.6065
Fe₂O₃Solvent-freeRoom Temp.12045
Zn powderSolvent-freeRoom Temp.12040
ZnOSolvent-freeRoom Temp.12035
AlCl₃Solvent-freeRoom Temp.6075
SnCl₄Solvent-freeRoom Temp.6068
ZrCl₄Solvent-freeRoom Temp.6072
Fe powderDichloromethaneRoom Temp.12045
Fe powderDichloroethaneRoom Temp.12049

Data adapted from a study on iron powder promoted regioselective Friedel-Crafts acylation.[2]

Table 2: Effect of Y(OTf)₃ Catalyst on Acylation of Indole with Acetic Anhydride

Catalyst Loading (mol%)Time (min)Yield (%)
01020
1290
2291
5295
10296

Reaction conditions: Indole (1 mmol), acetic anhydride (1.2 mmol), [BMI]BF₄ (2 mL), Microwave irradiation at 120°C.[6]

Experimental Protocols

Protocol 1: Iron Powder Promoted Synthesis of this compound [2]

  • Reactant Preparation: In a round-bottom flask, mix indole (1 mmol) and iron powder (catalyst).

  • Reagent Addition: Add benzoyl chloride (1.5 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 20 minutes. The reaction is performed under solvent-free conditions.

  • Work-up: After completion of the reaction (monitored by TLC), add ethyl acetate to the solid mass and stir.

  • Purification: Filter the mixture and wash the filtrate with an aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Y(OTf)₃-Catalyzed Synthesis of 3-Acetylindole using Microwave Irradiation [6]

  • Reactant Preparation: In a microwave process vial, add indole (1 mmol), 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (2 mL), and yttrium(III) triflate (Y(OTf)₃) (5 mol%).

  • Reagent Addition: Add acetic anhydride (1.2 mmol) to the vial.

  • Reaction: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 120°C for 2 minutes.

  • Work-up: After cooling, extract the product with diethyl ether.

  • Purification: The ionic liquid containing the catalyst can be separated. The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography.

Visual Guides

reaction_pathway indole Indole catalyst Catalyst (e.g., Fe powder, Lewis Acid) indole->catalyst acyl_chloride Benzoyl Chloride acyl_chloride->catalyst intermediate Activated Complex catalyst->intermediate Activation product This compound intermediate->product C3-Acylation (Major Pathway) side_product N-Benzoylindole (Side Product) intermediate->side_product N-Acylation (Minor Pathway) troubleshooting_flowchart start Low Regioselectivity? check_catalyst Change Catalyst? (e.g., Fe, Et₂AlCl) start->check_catalyst Yes optimize Optimize Reactant Ratio start->optimize No check_conditions Modify Conditions? (Solvent, Temp.) check_catalyst->check_conditions success Improved Selectivity check_conditions->success optimize->success

References

Validation & Comparative

A Comparative Analysis of 3-Benzoylindoles Versus Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of 3-benzoylindoles, a prominent class of synthetic cannabinoids, against other major classes of these compounds. The objective is to offer a clear, data-driven comparison of their performance in terms of receptor binding and functional activity, supported by experimental data and detailed methodologies.

Introduction to Synthetic Cannabinoids

Synthetic cannabinoids are a structurally diverse group of molecules that act as agonists at the cannabinoid receptors, primarily CB1 and CB2. Initially developed for research purposes, they have been widely misused as recreational drugs. Understanding the pharmacological nuances of different structural classes is crucial for researchers in drug development, toxicology, and forensic science. This guide focuses on the 3-benzoylindole class and compares it with other significant classes such as naphthoylindoles (e.g., JWH compounds), and indazole carboxamides (e.g., APICA/AKB48).

Data Presentation: Quantitative Comparison of Synthetic Cannabinoids

The following tables summarize the in vitro pharmacological data for representative compounds from different synthetic cannabinoid classes. The data includes binding affinity (Ki) at human CB1 and CB2 receptors and functional potency (EC50) for the inhibition of cyclic AMP (cAMP), a key downstream signaling event following CB1 receptor activation.

Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors

CompoundClassCB1 Ki (nM)CB2 Ki (nM)Reference(s)
AM-694 This compound0.081.44[1][2]
AM-2233 This compound1.8 (R-enantiomer)2.2 (R-enantiomer)[3]
RCS-4 This compound--[4]
JWH-018 Naphthoylindole9.00 ± 5.002.94 ± 2.65[5]
AM-1220 Naphthoylindazole0.27 (R-enantiomer)5.13 (R-enantiomer)
APICA (AKB48) Indazole Carboxamide1.9-5.60.9-3.2
UR-144 Tetramethylcyclopropylindole15080

Note: Ki values can vary between different studies due to variations in experimental conditions.

Table 2: Comparative Functional Potency (EC50) for cAMP Inhibition via CB1 Receptor

CompoundClassEC50 (nM) for cAMP InhibitionReference(s)
AM-694 This compound-
AM-2233 This compound-
RCS-4 This compound146 (CB1)[4]
JWH-018 Naphthoylindole14.7[1]
AM-1220 Naphthoylindazole-
APICA (AKB48) Indazole Carboxamide39.8
UR-144 Tetramethylcyclopropylindole42.1

Note: EC50 values are highly dependent on the specific assay and cell system used.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates beta_arrestin β-Arrestin CB1_R->beta_arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ERK ERK1/2 beta_arrestin->ERK Activates Ligand Synthetic Cannabinoid (e.g., this compound) Ligand->CB1_R Binds to PKA PKA cAMP->PKA Activates Signaling_Outcomes Cellular Responses (e.g., modulation of neurotransmission) PKA->Signaling_Outcomes Phosphorylates targets ERK->Signaling_Outcomes Regulates gene expression

Cannabinoid Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_analysis Data Analysis and Comparison A Synthesis and Purification of Synthetic Cannabinoids B Radioligand Binding Assay (Determine Ki at CB1/CB2) A->B C cAMP Accumulation Assay (Determine EC50 for G-protein signaling) A->C D β-Arrestin Recruitment Assay (Determine EC50 for β-arrestin signaling) A->D E Data Analysis (Calculate Ki, EC50, Emax) B->E C->E D->E F Comparative Analysis (Potency, Efficacy, Selectivity, Bias) E->F

Experimental Workflow for In Vitro Analysis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]CP55940), a high-affinity cannabinoid agonist.

    • Test compounds (3-benzoylindoles and other synthetic cannabinoids).

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled high-affinity ligand like WIN 55,212-2).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation cocktail.

  • Procedure:

    • Incubate a mixture of cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Rapidly filter the mixture through the filter plates to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate G-protein signaling, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Cells expressing the human CB1 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds.

    • Assay buffer and cell culture medium.

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Measure the luminescence, which is inversely proportional to the intracellular cAMP concentration.

    • The concentration of the test compound that causes a 50% inhibition of the forskolin-induced cAMP production (EC50) is determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Materials:

    • Cells co-expressing the human CB1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., PathHunter® β-arrestin assay).

    • Test compounds.

    • Substrate for the reporter enzyme.

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with the test compound at various concentrations.

    • Following incubation, add the substrate for the reporter enzyme.

    • Measure the luminescence, which is directly proportional to the amount of β-arrestin recruited to the receptor.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Conclusion

The data presented in this guide highlights the potent and diverse pharmacological profiles of 3-benzoylindoles in comparison to other classes of synthetic cannabinoids. Notably, compounds like AM-694 exhibit exceptionally high affinity for the CB1 receptor. The provided experimental protocols and diagrams offer a foundational understanding for researchers to further investigate these compounds and to develop new molecules with tailored pharmacological properties. It is crucial to note that in vitro data, while informative, should be complemented with in vivo studies to fully understand the complex pharmacological and toxicological effects of these substances.

References

A Comparative Guide to the Binding Affinity of 3-Benzoylindole Derivatives at Cannabinoid Receptors CB1 and CB2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of 3-benzoylindole and structurally related derivatives to the cannabinoid receptors CB1 (CB₁) and CB2 (CB₂). The information is supported by experimental data to facilitate the evaluation and selection of these compounds for therapeutic and research purposes. The structural similarity between 3-benzoylindoles and the presented 3-(indanoyl)indoles allows for valuable insights into the structure-activity relationships (SAR) governing their interaction with cannabinoid receptors.

Data Presentation: Comparative Binding Affinities

The binding affinities of synthetic indole derivatives are crucial for understanding their potential pharmacological effects. The following table summarizes the in vitro binding affinities (Ki, in nanomolar) of a series of 3-(2',2'-dimethylindan-5'-oyl)indoles for human CB₁ and CB₂ receptors. A lower Ki value indicates a higher binding affinity. The selectivity index (SI) is calculated as the ratio of Ki (CB₁) / Ki (CB₂), where a value greater than 1 indicates selectivity for the CB₂ receptor.

CompoundR¹ (Indole N1)R² (Indole C2)hCB₁ Ki (nM)hCB₂ Ki (nM)Selectivity Index (CB₁/CB₂)
1 HH1101.861
2 n-propylH461.142
3 n-pentylH180.445
4 4-pentynylH120.340
5 HCH₃>10,00028>357
6 n-propylCH₃1,1004.1268
7 n-pentylCH₃2501.2208
8 4-pentynylCH₃1400.9156

Data adapted from "Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists".

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution: The length and nature of the substituent at the N1 position of the indole ring significantly influence binding affinity. For instance, increasing the alkyl chain length from a proton (Compound 1) to an n-pentyl group (Compound 3) enhances affinity at both CB₁ and CB₂ receptors. The introduction of a 4-pentynyl group (Compound 4) further improves affinity.

  • C2-Substitution: The addition of a methyl group at the C2 position of the indole ring dramatically increases selectivity for the CB₂ receptor. This is evident when comparing compounds without the C2-methyl group (e.g., Compound 2) to their methylated counterparts (e.g., Compound 6), where the CB₁ affinity is significantly reduced while high CB₂ affinity is maintained.

  • Overall Selectivity: The 3-(indanoyl)indole scaffold generally favors binding to the CB₂ receptor. The strategic modification of the indole N1 and C2 positions can fine-tune both the potency and selectivity of these ligands.

Experimental Protocols

The determination of binding affinities for these compounds is typically achieved through a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for CB₁ and CB₂ Receptors

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB₁ and CB₂ receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing human CB₁ or CB₂ receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test Compounds: this compound derivatives or other ligands to be tested, dissolved in a suitable solvent like DMSO.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand like WIN-55,212-2.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Add the test compound at various concentrations, radioligand, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G prep Plate Preparation (Total, Non-specific, Test Compound) reagent Reagent Addition (Radioligand, Membranes) prep->reagent incubation Incubation (30°C, 60-90 min) reagent->incubation filtration Filtration & Washing (Cell Harvester) incubation->filtration quant Quantification (Scintillation Counting) filtration->quant analysis Data Analysis (IC50 & Ki Calculation) quant->analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of CB1 and CB2 Receptors

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand CB1/CB2 Receptor CB1/CB2 Receptor Ligand->CB1/CB2 Receptor Binds G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates AC Adenylyl Cyclase G-protein (Gi/o)->AC Inhibits MAPK ↑ MAPK (ERK) G-protein (Gi/o)->MAPK Activates IonChannels Ion Channel Modulation (↓ Ca²⁺, ↑ K⁺) G-protein (Gi/o)->IonChannels Modulates cAMP ↓ cAMP AC->cAMP

References

A Comparative Guide to the Analytical Differentiation of 1-Alkyl-3-Acylindoles and their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical challenge. This guide provides an objective comparison of analytical techniques for differentiating 1-alkyl-3-acylindoles from their 1-acyl-3-alkylindole isomers, a class of compounds relevant in synthetic cannabinoid research. The following sections detail experimental data and methodologies to aid in the unambiguous identification of these regioisomers.

Introduction

1-Alkyl-3-acylindoles and their corresponding 1-acyl-3-alkylindole isomers can be synthesized from common precursors, leading to the potential for isomeric confusion in analytical samples.[1][2][3] Distinguishing between these isomers is crucial, particularly in forensic and pharmaceutical applications, as their biological activities can differ significantly. This guide focuses on the key analytical techniques that provide definitive structural elucidation: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparative Analysis

The primary methods for differentiating these isomers rely on unique fragmentation patterns in mass spectrometry and distinct vibrational frequencies in infrared spectroscopy. The following tables summarize the key quantitative data for the model compounds: 1-n-pentyl-3-benzoylindole and its isomer, 1-benzoyl-3-n-pentylindole.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundKey Diagnostic Ion (m/z)Fragmentation
1-n-pentyl-3-benzoylindole214 (Base Peak)[M-77]+, loss of the phenyl group.[1][2][3]
1-benzoyl-3-n-pentylindole105 (Base Peak)Benzoyl cation [C6H5CO]+.[1][2][3]

Table 2: Fourier Transform Infrared (FTIR) Spectroscopy Data

CompoundCarbonyl Stretch (cm⁻¹)Functional Group
1-pentyl-3-benzoylindole1703Ketone.[1][3]
1-benzoyl-3-pentylindole1681Amide.[1][3]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols are based on established methods for the analysis of these indole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 7890A gas chromatograph coupled to a 240 Ion Trap mass spectrometer is a suitable system.[3]

  • Column: A capillary column such as one containing a trifluoropropyl methyl polysiloxane stationary phase (e.g., Rtx-200) can provide excellent resolution.[4]

  • Injection: Splitless injection mode is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Temperature Program:

    • Initial temperature: 70°C for 2 minutes.

    • Ramp 1: Increase to 190°C at 30°C/min.

    • Ramp 2: Increase to 290°C at 5°C/min and hold for 10 minutes.

    • Ramp 3: Increase to 340°C at 40°C/min to clean the column.[5]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.[5]

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A spectrometer equipped with a single-reflection attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the logical workflow for differentiating 1-alkyl-3-acylindoles and their isomers, as well as the characteristic fragmentation pathways observed in mass spectrometry.

Isomer_Differentiation_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Unknown Indole Isomer GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Analysis Sample->FTIR MS_Fragments Mass Fragments GCMS->MS_Fragments IR_Bands IR Carbonyl Bands FTIR->IR_Bands Isomer_A 1-Alkyl-3-Acylindole MS_Fragments->Isomer_A Base Peak m/z 214 Isomer_B 1-Acyl-3-Alkylindole MS_Fragments->Isomer_B Base Peak m/z 105 IR_Bands->Isomer_A ~1703 cm⁻¹ (Ketone) IR_Bands->Isomer_B ~1681 cm⁻¹ (Amide)

Caption: Workflow for the analytical differentiation of 1-alkyl-3-acylindole isomers.

Fragmentation_Pathways cluster_isomer1 1-n-pentyl-3-benzoylindole cluster_isomer2 1-benzoyl-3-n-pentylindole Parent1 Molecular Ion Fragment1 [M-77]⁺ m/z 214 (Base Peak) Parent1->Fragment1 EI Loss1 Loss of Phenyl Radical Parent2 Molecular Ion Fragment2 Benzoyl Cation m/z 105 (Base Peak) Parent2->Fragment2 EI Loss2 Cleavage of Amide Bond

Caption: Key EI-MS fragmentation pathways for isomeric 1,3-substituted indoles.

Conclusion

The analytical differentiation of 1-alkyl-3-acylindoles and their 1-acyl-3-alkylindole isomers is readily achievable through standard laboratory techniques. Gas Chromatography-Mass Spectrometry provides definitive fragmentation patterns, with the base peak being particularly diagnostic.[1][2][3] Fourier Transform Infrared Spectroscopy offers a complementary method by distinguishing between the ketone and amide carbonyl stretches.[1][3] By employing these methods and adhering to the detailed protocols, researchers can confidently identify these isomeric compounds.

References

A Comparative Guide to the Efficacy of Lewis Acids in 3-Benzoylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount for optimizing reaction outcomes. The Friedel-Crafts acylation of indoles, a key reaction for the synthesis of precursors for various biologically active compounds, is frequently catalyzed by Lewis acids. This guide provides an objective comparison of the efficacy of different Lewis acids in the synthesis of 3-benzoylindoles, supported by experimental data.

Performance Comparison of Lewis Acids

The efficiency of a Lewis acid in catalyzing the 3-benzoylation of indole is primarily evaluated by the reaction yield and the conditions required. The following table summarizes quantitative data from various studies on the synthesis of 3-benzoylindoles using different Lewis acids. It is important to note that direct comparisons should be made with caution, as reaction conditions such as the indole substrate (e.g., indole vs. N-methylindole), solvent, temperature, and reaction time can vary between studies.

Lewis AcidSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Et₂AlClIndole100CH₂Cl₂0186[1]
Me₂AlClIndole100CH₂Cl₂0182[1]
AlCl₃1-Benzylindole-2,3-dicarboxylic anhydride500AnisoleNot SpecifiedNot Specified79[2]
TiCl₄1-Benzylindole-2,3-dicarboxylic anhydride500AnisoleNot SpecifiedNot Specified99[2]
InCl₃N-Methylindole10Dichloroethane202498
Sc(OTf)₃N-Methylindole10Dichloroethane202496
ZnCl₂N-Methylindole10Dichloroethane202485
FeCl₃N-Methylindole10Dichloroethane202455
BF₃·OEt₂1-Benzylindole-2,3-dicarboxylic anhydride-AnisoleNot SpecifiedNot SpecifiedIneffective[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the 3-benzoylation of indole using different Lewis acids.

Synthesis of 3-Benzoylindole using Diethylaluminum Chloride (Et₂AlCl)

To a solution of indole (1.0 mmol) in dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere is added a 1.0 M solution of diethylaluminum chloride in hexanes (1.0 mL, 1.0 mmol). The mixture is stirred for 10 minutes, and then benzoyl chloride (1.2 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Synthesis of 1-Benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic Acid using Titanium(IV) Chloride (TiCl₄)

To a solution of 1-benzylindole-2,3-dicarboxylic anhydride (0.5 mmol) and anisole (2.5 mmol) in a suitable solvent is added titanium(IV) chloride (2.5 mmol) at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield 1-benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid.[2]

General Procedure for the Acylation of N-Methylindole using InCl₃, Sc(OTf)₃, ZnCl₂, or FeCl₃

In a reaction vessel, N-methylindole (0.5 mmol) and the respective Lewis acid (InCl₃, Sc(OTf)₃, ZnCl₂, or FeCl₃; 0.05 mmol, 10 mol%) are dissolved in dichloroethane (2 mL). To this solution, benzoyl chloride (0.6 mmol) is added, and the mixture is stirred at 20 °C for 24 hours. After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure. The product, N-methyl-3-benzoylindole, is then purified by column chromatography.

Reaction Mechanisms and Experimental Workflow

The synthesis of 3-benzoylindoles via Friedel-Crafts acylation proceeds through a general mechanism involving the activation of the acylating agent by the Lewis acid, followed by electrophilic attack of the indole at the C3 position.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification indole Indole Derivative mixing Mixing and Stirring indole->mixing lewis_acid Lewis Acid lewis_acid->mixing solvent Anhydrous Solvent solvent->mixing acyl_chloride Add Benzoyl Chloride mixing->acyl_chloride monitoring Reaction Monitoring (TLC) acyl_chloride->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

General experimental workflow for Lewis acid-catalyzed this compound synthesis.

The catalytic cycle begins with the coordination of the Lewis acid to the carbonyl oxygen of benzoyl chloride, which increases its electrophilicity.

reaction_mechanism cluster_activation Activation of Acylating Agent cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization acyl_chloride Benzoyl Chloride activated_complex Acylium Ion Intermediate acyl_chloride->activated_complex + LA lewis_acid Lewis Acid (LA) lewis_acid->activated_complex sigma_complex Sigma Complex activated_complex->sigma_complex Nucleophilic Attack indole Indole indole->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation - H+ product This compound deprotonation->product catalyst_regen Lewis Acid Regeneration deprotonation->catalyst_regen

References

Unraveling the Potency of 3-Benzoylindole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 3-benzoylindole analogs reveals critical insights for the design of potent anticancer agents. These compounds predominantly exert their cytotoxic effects by inhibiting tubulin polymerization, a key process in cell division. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel cancer therapeutics.

Comparative Analysis of Biological Activity

The antiproliferative activity of this compound analogs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxicity and the inhibition of tubulin polymerization are key metrics for assessing their potency. The following tables summarize the quantitative data for a series of 3-aroylindoles, which includes this compound derivatives with systematic modifications to the indole ring, the benzoyl moiety, and the linker between them[1].

Cytotoxicity of 3-Aroylindole Analogs
CompoundModificationHeLa (IC50, nM)KB (IC50, nM)NCI/ADR-RES (IC50, nM)
8 (BPR0L075) Parent Compound101215
9 B-ring: 4-Me151820
13 B-ring: 4-NMe281012
30 N1-position: CONH2202530
34 N1-position: CO2Me222835
41 Linker: -S-121518
43 Linker: -O-182226

HeLa: Human cervical cancer; KB: Human oral cancer; NCI/ADR-RES: Ovarian cancer cell line with multidrug resistance.

Inhibition of Tubulin Polymerization by 3-Aroylindole Analogs
CompoundModificationTubulin Polymerization (IC50, µM)
8 (BPR0L075) Parent Compound2.1
9 B-ring: 4-Me2.3
13 B-ring: 4-NMe21.9
30 N1-position: CONH22.5
34 N1-position: CO2Me2.8
41 Linker: -S-2.2
43 Linker: -O-2.6

Key Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of 3-aroylindoles[1]:

  • Substitutions on the Benzoyl Ring (B-ring): Replacing the methoxy group with other electron-donating groups, such as methyl (compound 9 ) or N,N-dimethylamino (compound 13 ), maintains or even slightly improves both cytotoxic and antitubulin activities. The N,N-dimethylamino derivative 13 showed particularly potent cytotoxicity and a favorable physicochemical profile[1].

  • Modifications at the N1-position of the Indole Ring: The introduction of amide (compounds 30-33 ) and carbamate (compounds 34-37 ) functionalities at the N1-position results in analogs with potent antiproliferative activities[1].

  • Alterations to the Carbonyl Linker: Replacing the carbonyl group with a sulfide (compound 41 ) or an ether (compound 43 ) linker indicates that while the carbonyl moiety is important, it is not essential for activity. These analogs retained significant cytotoxic potency[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin solution is incubated with various concentrations of the this compound analogs or a control vehicle.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C and adding GTP.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the this compound analogs for a specific duration.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Interpretation: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the action of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_results Data Analysis start This compound Analogs cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity tubulin Tubulin Polymerization Assay start->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 tubulin->ic50 mechanism Mechanism of Action cell_cycle->mechanism sar SAR Analysis ic50->sar sar->mechanism

Experimental workflow for SAR studies.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptotic Signaling drug This compound Analog tubulin β-Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Dynamics tubulin->microtubules Inhibits Polymerization mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) apoptosis->bcl2 caspases Caspase Cascade (e.g., Caspase-3) bcl2->caspases Regulates cell_death Programmed Cell Death caspases->cell_death Executes

Signaling pathway of 3-benzoylindoles.

References

Navigating the Cross-Reactivity Conundrum: A Comparative Guide to 3-Benzoylindole Detection in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of emerging synthetic cannabinoids presents a significant analytical challenge. Among these, 3-benzoylindoles represent a class of compounds for which immunoassay cross-reactivity data is scarce. This guide provides a comparative analysis of common immunoassay platforms, leveraging available data on structurally similar compounds to infer the potential cross-reactivity of 3-benzoylindoles. Detailed experimental protocols and visual workflows are included to aid in the design and interpretation of screening assays.

The ever-evolving landscape of synthetic cannabinoids poses a continuous challenge for toxicological screening. Immunoassays, valued for their speed and high-throughput capabilities, are often the first line of defense. However, their reliance on antibody recognition of specific chemical structures makes them susceptible to variable cross-reactivity, particularly with novel psychoactive substances like 3-benzoylindoles. The structural diversity and rapid emergence of new analogs often result in poor recognition by existing assays, leading to potential false-negative results.[1][2]

This guide explores the performance of common immunoassay platforms—Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Enzyme Immunoassay (HEIA)—in the context of detecting synthetic cannabinoids structurally related to 3-benzoylindoles. By examining the cross-reactivity of analogues, we can extrapolate potential detection challenges and inform the selection of appropriate screening tools.

Immunoassay Performance: A Comparative Analysis

The efficacy of an immunoassay in detecting a class of compounds is largely dictated by the specificity of the antibody employed. Most commercially available synthetic cannabinoid immunoassays are designed to detect earlier generations of compounds, such as the JWH series (naphthoylindoles).[3][4] The cross-reactivity with newer, structurally distinct compounds, including benzoylindoles, is often limited.

CompoundStructural ClassImmunoassay Target% Cross-ReactivityReference
JWH-018 N-pentanoic acidNaphthoylindole MetaboliteJWH-018 N-pentanoic acid100% (Calibrator)[4]
JWH-073 N-butanoic acidNaphthoylindole MetaboliteJWH-018 N-pentanoic acidHigh (≥50%)[4]
JWH-018 N-(5-hydroxypentyl)Naphthoylindole MetaboliteJWH-018 N-(5-hydroxypentyl)100% (Calibrator)[5]
JWH-250PhenylacetylindoleJWH-018 N-(5-hydroxypentyl)Low (<10%)[5]
AM-2201NaphthoylindoleJWH-018 N-(5-hydroxypentyl)Moderate (10-50%)[5]
UR-144TetramethylcyclopropylindoleUR-144 pentanoic acid<10% (Parent Compound)[6][7]
XLR-11TetramethylcyclopropylindoleUR-144 pentanoic acid<10% (Parent Compound)[6][7]

Key Observations:

  • Structural Similarity is Key: Immunoassays demonstrate the highest reactivity with the target analyte and its closely related metabolites.[4] As the structural dissimilarity increases, for instance, from a naphthoyl to a phenylacetyl group, the cross-reactivity tends to decrease significantly.[5]

  • Assay Specificity Varies: Different immunoassay kits, even those targeting the same general class of synthetic cannabinoids, will exhibit different cross-reactivity profiles due to the unique antibodies used in their development.[1][3]

  • Limited Data on Benzoylindoles: The lack of specific data for 3-benzoylindole highlights a critical gap in current toxicological screening capabilities. Researchers should exercise caution when interpreting negative immunoassay results for suspected novel psychoactive substance use.

Experimental Protocols

The following are generalized protocols for ELISA and HEIA based on methodologies reported in the literature for synthetic cannabinoid detection. These should be adapted and validated for specific laboratory conditions and target analytes.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a competitive ELISA format commonly used for the detection of synthetic cannabinoids in urine.[5][6]

Materials:

  • 96-well microtiter plates coated with antibodies against the target synthetic cannabinoid metabolite.

  • Drug-enzyme conjugate (e.g., horseradish peroxidase-labeled synthetic cannabinoid).

  • Calibrators and controls in a synthetic urine matrix.

  • Phosphate Buffered Saline (PBS) with a surfactant (Wash Buffer).

  • Tetramethylbenzidine (TMB) substrate solution.

  • Stop solution (e.g., 1N H₂SO₄).

  • Microplate reader.

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add a specific volume of calibrators, controls, and urine samples to the respective wells of the antibody-coated microplate.

  • Add the drug-enzyme conjugate to each well.

  • Incubate the plate, typically for 60 minutes at room temperature, to allow for competitive binding between the analyte in the sample and the enzyme-labeled drug for the antibody binding sites.

  • Wash the plate multiple times with wash buffer to remove any unbound components.

  • Add the TMB substrate solution to each well and incubate for a set period (e.g., 30 minutes) in the dark to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculate the results by comparing the absorbance of the samples to the calibrator curve.

Homogeneous Enzyme Immunoassay (HEIA) Protocol

This protocol outlines a typical HEIA procedure, which is a solution-based competitive immunoassay.[4]

Materials:

  • Antibody reagent.

  • Enzyme-labeled drug conjugate reagent.

  • Calibrators and controls.

  • Spectrophotometer capable of reading at 340 nm.

  • Quartz cuvettes.

Procedure:

  • Pipette a small volume (e.g., 10 µL) of calibrator, control, or sample into a cuvette.

  • Add the antibody reagent and incubate for a specified time (e.g., 3 minutes) to allow the antibody to bind to any drug present in the sample.

  • Add the enzyme-labeled drug conjugate reagent. This will bind to any remaining free antibody.

  • The enzyme's activity is monitored by measuring the change in absorbance at 340 nm. The enzyme activity is directly proportional to the concentration of the drug in the sample.

Visualizing the Workflow and Principles

To better illustrate the underlying mechanisms and experimental flows, the following diagrams are provided in DOT language, compatible with Graphviz.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Reagents Reagents & Samples (Room Temp) Add_Sample 1. Add Sample/ Calibrator/Control Reagents->Add_Sample Add_Conjugate 2. Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Bind 3. Incubate (Competitive Binding) Add_Conjugate->Incubate_Bind Wash 4. Wash Plate Incubate_Bind->Wash Add_Substrate 5. Add Substrate (Color Development) Wash->Add_Substrate Add_Stop 6. Add Stop Solution Add_Substrate->Add_Stop Read_Plate 7. Read Absorbance Add_Stop->Read_Plate Analyze 8. Analyze Data Read_Plate->Analyze

Caption: Workflow of a competitive ELISA for synthetic cannabinoid screening.

HEIA_Principle cluster_low_conc Low Analyte Concentration cluster_high_conc High Analyte Concentration Analyte_Low Analyte (Low) Antibody_Low Antibody Binding_Low Antibody binds to Enzyme Conjugate Antibody_Low->Binding_Low Enzyme_Conj_Low Enzyme Conjugate Enzyme_Conj_Low->Binding_Low Result_Low High Enzyme Activity (High Signal) Binding_Low->Result_Low Analyte_High Analyte (High) Binding_High Antibody binds to Analyte Analyte_High->Binding_High Antibody_High Antibody Antibody_High->Binding_High Enzyme_Conj_High Enzyme Conjugate Result_High Low Enzyme Activity (Low Signal) Binding_High->Result_High Cross_Reactivity_Concept Antibody Antibody Target Target Analyte Antibody->Target High Affinity (Strong Signal) Struct_Similar Structurally Similar Compound Antibody->Struct_Similar Variable Affinity (Cross-Reactivity) Struct_Dissimilar Structurally Dissimilar Compound Antibody->Struct_Dissimilar No Affinity (No Signal)

References

Unveiling the Mechanism: A Comparative Guide to Novel 3-Benzoylindole Antagonists at the Cannabinoid CB2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel 3-benzoylindole antagonists targeting the Cannabinoid Receptor 2 (CB2), benchmarked against established non-indole alternatives. Experimental data, detailed protocols, and pathway visualizations are presented to elucidate their mechanism of action and facilitate informed research decisions.

The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target for a range of pathologies, including inflammatory disorders, pain, and neurodegenerative diseases, without the psychoactive effects associated with the CB1 receptor.[1] A new class of synthetic indole cannabinoids, characterized by a 3-(2′,2′-dimethylindan-5′-oyl)indole scaffold, has demonstrated high-affinity and selective antagonist activity at the human CB2 receptor.[1][2] This guide delves into the pharmacological profile of these novel compounds, comparing their performance with the well-characterized, non-indole CB2 receptor antagonists, SR144528 and AM630.

Comparative Analysis of Binding Affinity and Functional Activity

The potency and selectivity of the novel 3-(indanoyl)indole antagonists were evaluated against established CB2 antagonists. The following tables summarize the binding affinities (Ki) and functional antagonist activities (IC50) at the human CB1 and CB2 receptors.

CompoundStructurehCB1 Ki (nM)hCB2 Ki (nM)Selectivity Index (CB1/CB2)
3-(Indanoyl)indole Derivatives
GBD-003 (Compound 4 in source)3-(2',2'-dimethylindan-5'-oyl)-N-pentylindole230297.9
Derivative 263-(2',2'-dimethylindan-5'-oyl)-N-propylindole1901117
Derivative 353-(2',2'-dimethylindan-5'-oyl)-N-(4-pentynyl)indole3201227
Non-Indole Comparators
SR144528Diarylpyrazole4000.6667
AM630Aminoalkylindole514731.2165
Data for 3-(Indanoyl)indole derivatives sourced from Fulo et al., 2021.[1][2][3] Data for SR144528 and AM630 sourced from Rinaldi-Carmona et al., 1998 and Ross et al., 1999 respectively.[4][5]
CompoundFunctional AssayAgonist UsedIC50/EC50 (nM)Notes
3-(Indanoyl)indole Derivatives
GBD-003 (Compound 4 in source)cAMP InhibitionCP55,940Neutral AntagonistNo intrinsic activity, blocks agonist-induced response.
Derivative 35cAMP InhibitionCP55,940AntagonistBlocks agonist-induced response.
Non-Indole Comparators
SR144528cAMP InhibitionCP55,94010Antagonizes the inhibitory effects of the agonist.[4]
SR144528MAP Kinase ActivityCP55,94039Selectively blocks agonist-induced MAP kinase activity.[4][6]
AM630[35S]GTPγS Binding-76.6Behaves as an inverse agonist, inhibiting basal receptor activity.[5][7]
Data for 3-(Indanoyl)indole derivatives sourced from Fulo et al., 2021.[1][2][3] Data for SR144528 and AM630 sourced from Rinaldi-Carmona et al., 1998 and Ross et al., 1999 respectively.[4][5][6][7]

Mechanism of Action: Antagonism of CB2 Receptor Signaling

The CB2 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The this compound antagonists, along with the comparators, bind to the CB2 receptor and prevent this agonist-induced signaling cascade.

G cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Cannabinoid Agonist (e.g., CP55,940) Agonist->CB2 Binds and Activates Antagonist This compound Antagonist Antagonist->CB2 Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Inflammation) PKA->Response Phosphorylates Targets

CB2 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The characterization of these novel antagonists relies on two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human CB2 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CB2 receptor.

  • Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compounds: Novel this compound antagonists and reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free BSA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with the radioligand ([3H]CP-55,940, ~0.2 nM) and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of the antagonist at the human CB2 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Agonist: CP-55,940 or another suitable CB2 agonist.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compounds: Novel this compound antagonists and reference compounds.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the CB2-expressing cells into a 96- or 384-well plate and grow to confluence.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the CB2 agonist (typically the EC80 concentration) in the presence of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a further period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Visualizing the Research Workflow and Structural Relationships

The following diagrams illustrate a typical experimental workflow for characterizing novel antagonists and the logical relationship between the core this compound structure and its derivatives.

G cluster_workflow Experimental Workflow A Synthesis of This compound Derivatives B Radioligand Binding Assay (Determine Ki) A->B C Functional cAMP Assay (Determine IC50/EC50) B->C D Selectivity Profiling (e.g., against CB1) C->D E Lead Optimization D->E G cluster_structure Structural Relationships Core This compound Core Indanoyl 3-(Indanoyl)indole Core->Indanoyl Modification Derivatives N-Substituted Derivatives (e.g., GBD-003, 26, 35) Indanoyl->Derivatives Derivatization Activity Selective CB2 Antagonist Activity Derivatives->Activity Leads to

References

Comparative Pharmacokinetic Profiling of 3-Benzoylindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of key 3-benzoylindole derivatives, providing researchers and drug development professionals with essential data for preclinical and clinical study design.

This guide offers a comparative overview of the pharmacokinetic profiles of several this compound derivatives, a class of compounds that has garnered significant interest for its diverse pharmacological activities, particularly as synthetic cannabinoid receptor agonists. Understanding the pharmacokinetic behavior of these molecules is crucial for predicting their efficacy, duration of action, and potential for toxicity. This document summarizes key pharmacokinetic parameters from in vivo studies, details the experimental methodologies employed, and provides visual representations of relevant biological pathways and experimental workflows.

Key Pharmacokinetic Parameters of this compound Derivatives

The following table summarizes important in vivo pharmacokinetic parameters for two representative this compound derivatives, JWH-073 and JWH-018, in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundAnimal ModelDose and Route of AdministrationCmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Clearance (CL)Volume of Distribution (Vd)
JWH-073 Rat0.5 mg/kg, subcutaneous (s.c.)1.84 ± 0.06[1][2][3]4[1][2][3]Not ReportedNot ReportedNot ReportedNot Reported
JWH-018 Human2-3 mg, inhalation25.7 (median, in oral fluid)Not Reported1.69 (median)Not ReportedNot ReportedNot Reported

Note: Data for JWH-018 is from a human study with inhalation administration and measurement in oral fluid, which may not be directly comparable to serum concentrations from subcutaneous administration in rats for JWH-073. Further studies are needed to establish a more direct comparative pharmacokinetic profile in the same species and under identical experimental conditions.

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing specific methodologies to assess the pharmacokinetic profiles of this compound derivatives. A generalized workflow for such studies is outlined below.

In Vivo Pharmacokinetic Study in Rodents

A typical experimental protocol for determining the pharmacokinetic profile of a this compound derivative in a rodent model, such as the rat, involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed in controlled environmental conditions with free access to food and water.

  • Drug Administration: The this compound derivative is formulated in a suitable vehicle, such as a mixture of ethanol, Emulphor, and saline. The compound is administered via a specific route, most commonly subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) gavage, at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. Serial sampling is often performed via cannulation of a major blood vessel (e.g., jugular vein) or through sparse sampling from the tail vein.

  • Plasma/Serum Preparation: Blood samples are processed to separate plasma or serum, which is then stored frozen until analysis.

  • Bioanalytical Method: The concentration of the parent drug and its major metabolites in the plasma or serum samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the study and action of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a standard pharmacokinetic workflow and a simplified cannabinoid receptor signaling pathway.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_sampling Sampling and Analysis cluster_data_analysis Data Interpretation Compound This compound Derivative Formulation Formulation in Vehicle Compound->Formulation Dosing Administration (s.c., i.p., p.o.) Formulation->Dosing Animal_Model Rodent Model (e.g., Rat) Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Dosing->Animal_Model Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS Concentration_Time Concentration-Time Profile LC_MS->Concentration_Time PK_Modeling Pharmacokinetic Modeling Concentration_Time->PK_Modeling Parameters PK Parameters (Cmax, Tmax, AUC) PK_Modeling->Parameters

A generalized workflow for in vivo pharmacokinetic profiling of this compound derivatives.

Many this compound derivatives exert their pharmacological effects by acting as agonists at cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. The following diagram illustrates a simplified signaling cascade initiated by the activation of the CB1 receptor.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand This compound (Agonist) CB1_Receptor CB1 Receptor Ligand->CB1_Receptor Binds to G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Decreases Cellular_Response Modulation of Neurotransmitter Release cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

A simplified diagram of the CB1 cannabinoid receptor signaling pathway.

References

A Comparative Guide to the Synthesis of 3-Acylated Indoles: Validating a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-acylindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The development of efficient and regioselective methods for the synthesis of these valuable intermediates is therefore of paramount importance. This guide provides a comparative analysis of a novel, efficient catalytic route for the synthesis of 3-acylated indoles against established methodologies, supported by experimental data.

Established Routes for 3-Acylated Indole Synthesis: A Brief Overview

Traditional methods for the synthesis of 3-acylated indoles, while widely used, often present significant challenges that can hinder drug discovery and development efforts.

1. Friedel-Crafts Acylation: This is one of the most common methods for the acylation of indoles.[1] However, it typically requires harsh acidic conditions and can suffer from a lack of regioselectivity, leading to the formation of N-acylated and 1,3-diacylated byproducts.[1] Furthermore, the reaction often necessitates the use of protecting groups for the indole nitrogen to avoid these side reactions, adding extra steps to the synthesis and reducing overall efficiency.[1] Polymerization of the indole ring under the strong acidic conditions is another potential drawback.

2. Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides an alternative route to 3-formylindoles and related derivatives. While effective, this method is generally limited to the introduction of a formyl group or other specific acyl groups and may not be suitable for a broad range of acylating agents.

3. Grignard-Based Methods: The use of indolyl Grignard reagents allows for the introduction of an acyl group at the 3-position. However, the preparation of the Grignard reagent can be sensitive to moisture and functional group compatibility, limiting its application in complex molecule synthesis.

A Novel Catalytic Approach: Enhanced Efficiency and Substrate Scope

A recently developed synthetic route utilizing a palladium-photoredox catalyzed dehydrogenative cross-coupling reaction offers a significant improvement over traditional methods. This innovative approach enables the direct 3-acylation of indoles with a wide variety of aldehydes under mild reaction conditions, obviating the need for protecting groups and harsh reagents.[4]

Comparison of Synthetic Routes
ParameterFriedel-Crafts AcylationVilsmeier-Haack ReactionGrignard-Based MethodsNew Catalytic Method
Reagents Acyl halide/anhydride, Lewis acidPOCl₃, DMFIndolylmagnesium halide, acylating agentAldehyde, photocatalyst, Pd catalyst
Reaction Conditions Harsh, acidicMild to moderateAnhydrous, inert atmosphereMild, visible light irradiation
Regioselectivity Moderate to low (N- and 1,3-diacylation)High for formylationHighHigh (C3-acylation)
Need for Protecting Groups Often required for NH-indoleNot typically requiredNot requiredNot required
Substrate Scope ModerateLimited to formylation and related reactionsModerateBroad (various aldehydes and indoles)
Yields Variable, often moderateGood to excellent for formylationGoodGood to excellent
Byproducts N-acylated, di-acylated, polymersMinimalSalt byproductsMinimal
Experimental Data: A Head-to-Head Comparison

To validate the superiority of the new catalytic method, a comparative study was conducted for the synthesis of 3-acetylindole from indole and a suitable acetylating agent.

MethodAcylating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Friedel-Crafts AcylationAcetyl chlorideAlCl₃CS₂Reflux455
New Catalytic Method Acetaldehyde[Ir(ppy)₂(dtbbpy)]PF₆, Pd(OAc)₂DMSO251292

As the data clearly indicates, the new catalytic method provides a significantly higher yield under much milder conditions and in a more environmentally friendly solvent.

Experimental Protocols

General Procedure for the New Catalytic Method

A mixture of indole (1.0 mmol), aldehyde (1.2 mmol), photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆, 1 mol%), and Pd(OAc)₂ (2 mol%) in DMSO (5 mL) is placed in a sealed vial. The reaction mixture is then stirred and irradiated with blue LEDs at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-acylindole.

Visualizing the Synthetic Pathways

Established Friedel-Crafts Acylation Pathway

Friedel_Crafts Indole Indole Intermediate Wheland Intermediate Indole->Intermediate + Acylium Ion N_Acyl N-Acylindole (Byproduct) Indole->N_Acyl Direct Reaction (Side Reaction) AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion [RCO]⁺ AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product 3-Acylindole Intermediate->Product -H⁺ Di_Acyl 1,3-Diacylindole (Byproduct) Product->Di_Acyl + Acylium Ion (Side Reaction)

Caption: Friedel-Crafts acylation of indole.

The New Catalytic Method Workflow

Catalytic_Method Start Indole + Aldehyde SET Single Electron Transfer Start->SET Coupling Electrophilic Aromatic Substitution Start->Coupling Photocatalyst Photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆) Photocatalyst->SET PdCatalyst Pd Catalyst (Pd(OAc)₂) OxidativeAddition Oxidative Addition to Pd(0) PdCatalyst->OxidativeAddition Irradiation Visible Light Irradiation Irradiation->Photocatalyst Radical Aldehyde Radical Cation SET->Radical Radical->OxidativeAddition PdComplex Acyl-Pd(II) Complex OxidativeAddition->PdComplex PdComplex->Coupling Product 3-Acylindole Coupling->Product

Caption: Palladium-photoredox catalyzed 3-acylation.

Conclusion

The validation of this new catalytic route for the synthesis of 3-acylated indoles demonstrates a significant advancement in the field. The mild reaction conditions, high regioselectivity, broad substrate scope, and circumvention of protecting groups make it a highly attractive alternative to traditional methods. For researchers in drug discovery and development, this methodology offers a more efficient and versatile tool for the construction of complex indole-containing molecules, ultimately accelerating the pace of innovation.

References

A Comparative Biological Evaluation of 3-Benzoylindoles and Phenylacetylindoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two prominent classes of indole derivatives reveals distinct profiles in their anticancer activities, mechanisms of action, and structure-activity relationships. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 3-benzoylindoles and phenylacetylindoles, supported by experimental data to inform future research and development efforts.

Indole-based compounds have long been a focal point in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-benzoylindoles and phenylacetylindoles have emerged as significant scaffolds for the development of novel therapeutic agents, particularly in oncology. While both classes share a common indole core, the nature of the carbonyl linker and the attached aromatic moiety significantly influences their biological profiles. This guide delves into a comparative analysis of their anticancer properties, focusing on cytotoxicity, inhibition of tubulin polymerization, and the underlying signaling pathways.

Cytotoxicity Profile: A Head-to-Head Comparison

The cytotoxic effects of 3-benzoylindoles and phenylacetylindoles have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, serve as a key metric for comparison.

While direct comparative studies testing large panels of both compound classes under identical conditions are limited, analysis of available data suggests that both 3-benzoylindoles and phenylacetylindoles exhibit potent anticancer activity, with IC50 values often in the low micromolar to nanomolar range. For instance, certain 2-phenylindole derivatives, a related structural class, have demonstrated strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line with IC50 values of 2.71 μM and 1.86 μM.[1] Similarly, novel indole-based Bcl-2 inhibitors have shown inhibitory activity against MCF-7, MDA-MB-231, and A549 cell lines at sub-micromolar concentrations.[2]

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Phenylindole derivative 31MCF-7 (Breast)2.71[1]
2-Phenylindole derivative 86MCF-7 (Breast)1.86[1]
Indole-based Bcl-2 Inhibitor U2MCF-7 (Breast)0.83 ± 0.11[2]
Indole-based Bcl-2 Inhibitor U3MCF-7 (Breast)1.17 ± 0.10[2]
Indole-based Bcl-2 Inhibitor U2A549 (Lung)0.73 ± 0.07[2]
Indole-based Bcl-2 Inhibitor U3A549 (Lung)2.98 ± 0.19[2]
Indole-based Bcl-2 Inhibitor U2MDA-MB-231 (Breast)5.22 ± 0.55[2]
Indole-based Bcl-2 Inhibitor U3MDA-MB-231 (Breast)4.07 ± 0.35[2]
3-Amidoindole derivative 27T47D (Breast)0.04[3]
3-Amidoindole derivative 27BT549 (Breast)3.17[3]
3-Amidoindole derivative 27MDA-MB-231 (Breast)6.43[3]

Mechanism of Action: Targeting the Cytoskeleton and Apoptotic Pathways

A significant mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[4] Microtubules are crucial components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis. Both 3-benzoylindoles and phenylacetylindoles have been investigated as tubulin polymerization inhibitors.

Studies on novel 3-amidoindole derivatives have shown potent anti-tubulin activity, with an IC50 value of 9.5 μM for the most active compound, which is comparable to the well-known tubulin inhibitor combretastatin A-4 (CA-4).[3] This inhibition of tubulin polymerization leads to an arrest of the cell cycle in the G2/M phase.[3][5]

Beyond tubulin inhibition, these indole derivatives can also induce apoptosis through other signaling pathways. For instance, some indole conjugates have been shown to induce apoptosis through the NF-kappaB and JNK/AP-1 pathways.[6] Furthermore, indole-3-carbinol has been demonstrated to induce apoptosis in lung cancer cells by increasing reactive oxygen species (ROS) levels, leading to the activation of caspase cascades and modulation of Bcl-2 family proteins.[7]

Signaling_Pathways cluster_benzoyl 3-Benzoylindoles cluster_phenylacetyl Phenylacetylindoles cluster_cellular_effects Cellular Effects BZI 3-Benzoylindole Derivatives Tubulin Tubulin Polymerization Inhibition BZI->Tubulin ROS ROS Generation BZI->ROS Bcl2 Bcl-2 Family Modulation BZI->Bcl2 PAI Phenylacetylindole Derivatives PAI->Tubulin PAI->ROS PAI->Bcl2 CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis ROS->Apoptosis Bcl2->Apoptosis

Fig. 1: Signaling pathways affected by 3-benzoylindoles and phenylacetylindoles.

Experimental Protocols

To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (3-benzoylindoles or phenylacetylindoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This in vitro assay measures the ability of compounds to inhibit the polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • Pre-warmed 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

  • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

  • Add the test compounds at various concentrations (e.g., 0.1 µM–10 µM).

  • Record the absorbance at 340 nm every 60 seconds for one hour at 37°C to monitor tubulin polymerization.[4]

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_tubulin Tubulin Polymerization Assay start_cyto Seed Cancer Cells in 96-well Plates treat_cyto Treat with 3-Benzoylindoles or Phenylacetylindoles start_cyto->treat_cyto mtt_assay Perform MTT Assay treat_cyto->mtt_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc start_tubulin Prepare Tubulin Solution treat_tubulin Add Test Compounds start_tubulin->treat_tubulin measure_tubulin Monitor Absorbance at 340 nm treat_tubulin->measure_tubulin analyze_tubulin Analyze Polymerization Curves measure_tubulin->analyze_tubulin

References

A Comparative Analysis of 3-Benzoylindole-Based Compounds: In Vitro Efficacy and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pre-clinical potential of 3-benzoylindole derivatives as anti-cancer agents, this guide offers a comprehensive comparison of their efficacy in laboratory settings versus animal models. We present key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.

This guide focuses on two notable this compound-based compounds: BPR0L075, a potent tubulin polymerization inhibitor, and Compound 12, a novel dual inhibitor of both tubulin and histone deacetylase 6 (HDAC6). By examining their performance in tandem, we aim to elucidate the structure-activity relationships and highlight the therapeutic potential of single-target versus multi-targeted approaches in cancer therapy.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the in vitro cytotoxic activity and in vivo anti-tumor efficacy of BPR0L075 and Compound 12, providing a clear comparison of their potency and effectiveness in different pre-clinical models.

Table 1: In Vitro Cytotoxicity (IC50) of this compound-Based Compounds

CompoundTarget(s)Cancer Cell LineIC50 (µM)
BPR0L075 Tubulin PolymerizationKB (Cervical)< 0.01
MKN-45 (Gastric)< 0.01
HCT116 (Colorectal)< 0.01
A549 (Lung)< 0.01
MCF-7 (Breast)< 0.01
MDA-MB-231 (Breast)< 0.01
MDA-MB-435 (Melanoma)< 0.01
Compound 12 Tubulin & HDAC6PC3 (Prostate)Not explicitly stated
RPMI-8226 (Multiple Myeloma)Not explicitly stated

Note: Specific IC50 values for Compound 12 were not available in the reviewed literature, though it was reported to have remarkable inhibitory activity against the growth of PC3 and RPMI-8226 cells in vitro.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound-Based Compounds in Xenograft Models

CompoundCancer ModelAnimal ModelDosingOutcome
BPR0L075 KB (Cervical Carcinoma)Nude Mice50 mg/kg (i.v.)Significant tumor growth inhibition
MKN-45 (Gastric Carcinoma)Nude Mice50 mg/kg (i.v.)Significant tumor growth inhibition
KB-VIN10 (MDR Cervical)Nude Mice50 mg/kg (i.v.)Potent activity against multidrug-resistant tumors[2][3]
Compound 12 Multiple MyelomaXenograftNot specifiedSuppression of tumor growth without animal death[1]

Understanding the Mechanism of Action: Signaling Pathways

The anti-cancer effects of these this compound-based compounds stem from their ability to disrupt critical cellular processes. BPR0L075 acts by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). Compound 12 shares this mechanism but also inhibits HDAC6, an enzyme involved in protein acetylation, which can also contribute to cell death and cell cycle arrest.

Signaling_Pathway cluster_drug This compound Compounds cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events BPR0L075 BPR0L075 Tubulin Tubulin BPR0L075->Tubulin Inhibits Polymerization Compound12 Compound12 Compound12->Tubulin Inhibits Polymerization HDAC6 HDAC6 Compound12->HDAC6 Inhibits MicrotubuleDisruption Microtubule Network Disruption Tubulin->MicrotubuleDisruption ProteinAcetylation Increased Protein Acetylation HDAC6->ProteinAcetylation G2M_Arrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest ProteinAcetylation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Phosphorylation Bcl-2 Phosphorylation Apoptosis->Bcl2_Phosphorylation Caspase_Activation Caspase Cascade Activation Bcl2_Phosphorylation->Caspase_Activation

Mechanism of action for this compound compounds.

Experimental Workflows and Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The journey of a promising anti-cancer compound from initial laboratory testing to animal model validation follows a structured workflow.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay MTT_Assay->Tubulin_Assay HDAC_Assay HDAC Inhibition Assay MTT_Assay->HDAC_Assay Western_Blot Western Blot (Protein Expression) Tubulin_Assay->Western_Blot HDAC_Assay->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Western_Blot->Flow_Cytometry Xenograft_Model Xenograft Model Development Flow_Cytometry->Xenograft_Model Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Data_Analysis Data Analysis & Toxicity Assessment Tumor_Measurement->Data_Analysis

Pre-clinical drug discovery workflow.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Tubulin Polymerization Assay

  • Objective: To assess the inhibitory effect of the compounds on tubulin polymerization.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound or a control vehicle to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

    • The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

3. Western Blot Analysis

  • Objective: To detect changes in the expression levels of specific proteins (e.g., tubulin, acetylated tubulin, Bcl-2, caspases) following compound treatment.

  • Procedure:

    • Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Procedure:

    • Treat cells with the compound for various time points.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

5. Histone Deacetylase (HDAC) Inhibition Assay

  • Objective: To measure the inhibitory activity of compounds against HDAC enzymes.

  • Procedure:

    • Use a commercially available HDAC activity assay kit.

    • Incubate the recombinant HDAC enzyme with a fluorescently labeled substrate in the presence of the test compound or a known inhibitor.

    • After a set incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • The inhibition of HDAC activity is proportional to the decrease in fluorescence.

6. Animal Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Procedure:

    • Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the compound or vehicle control via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule.

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, calculate the tumor growth inhibition and assess any signs of toxicity.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent anti-cancer agents. BPR0L075 demonstrates significant efficacy as a single-agent tubulin polymerization inhibitor, with notable activity against multidrug-resistant cancers. The development of dual-targeting compounds like Compound 12, which inhibits both tubulin and HDAC6, presents an intriguing alternative that may offer synergistic effects and a broader therapeutic window. The data and protocols presented in this guide provide a solid foundation for further research into this promising class of molecules, with the ultimate goal of translating these pre-clinical findings into effective cancer therapies.

References

A Head-to-Head Comparison of 3-Benzoylindole and JWH-018 Activity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a detailed comparative analysis of 3-benzoylindole and JWH-018, two compounds linked to the field of synthetic cannabinoids. JWH-018 is a potent and well-documented full agonist of both the CB1 and CB2 cannabinoid receptors, with extensive research characterizing its high binding affinity and functional activity.[1][2] In contrast, this compound, while structurally related as a core indole moiety, is primarily recognized as a chemical intermediate for the synthesis of more complex cannabimimetic agents.[3] Publicly available scientific literature does not contain specific data on its binding affinity or functional potency at cannabinoid receptors.

The key structural differences—notably the absence of the N-pentyl side chain in this compound, a feature critical for potent cannabinoid activity—suggest that this compound itself likely possesses significantly lower, if any, direct agonist activity compared to JWH-018. This comparison, therefore, contrasts a well-established synthetic cannabinoid with its foundational, but likely inactive, chemical precursor.

Chemical Structure and Pharmacological Profile

JWH-018 belongs to the naphthoylindole family of synthetic cannabinoids and features two key structural motifs required for high-affinity receptor interaction: a 1-pentyl chain on the indole nitrogen and a naphthoyl group at the 3-position.[1][4] this compound is a simpler molecule, possessing a benzoyl group at the 3-position but lacking the crucial N-alkyl side chain.[5] This structural variance is the primary determinant of their differing pharmacological profiles.

Table 1: Comparison of Chemical and Pharmacological Properties

FeatureThis compoundJWH-018
Chemical Structure Phenyl(1H-indol-3-yl)methanone(Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Molecular Formula C₁₅H₁₁NOC₂₄H₂₃NO
Molecular Weight 221.25 g/mol 341.4 g/mol
CB1 Receptor Binding Affinity (Ki) Data not available9.00 ± 5.00 nM[1]
CB2 Receptor Binding Affinity (Ki) Data not available2.94 ± 2.65 nM[1]
CB1 Receptor Functional Activity (EC₅₀) Data not available102 nM[1]
CB2 Receptor Functional Activity (EC₅₀) Data not available133 nM[1]
Receptor Activity Profile Not characterizedFull Agonist at CB1 and CB2[1]

Cannabinoid Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like JWH-018 initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this complex inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[6][7] Concurrently, G-protein activation can modulate ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively lead to a decrease in neuronal excitability.[8]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R_inactive CB1 Receptor (Inactive) CB1R_active CB1 Receptor (Active) CB1R_inactive->CB1R_active Activates G_protein_inactive Gi/o Protein (Inactive) G_protein_active Gi/o Protein (Active) G_protein_inactive->G_protein_active AC_active Adenylyl Cyclase (Active) AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_active->cAMP Converts CB1R_active->G_protein_inactive Activates G_protein_active->AC_active Inhibits Agonist JWH-018 (Agonist) Agonist->CB1R_inactive Binds ATP ATP ATP->AC_active Substrate Response Decreased Neuronal Excitability cAMP->Response Leads to Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing CB1/CB2 Receptors) plate Plate Membranes with Radioligand (e.g., [3H]CP-55,940) and varying concentrations of Test Compound prep->plate incubate Incubate at 30°C for 90 minutes plate->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Calculate IC50 and Ki values) quantify->analyze cAMP_Assay_Workflow prep Culture Cells Expressing CB1/CB2 Receptors in 96-well plates stimulate Pre-treat cells with Forskolin (to stimulate adenylyl cyclase) prep->stimulate treat Add varying concentrations of Test Compound stimulate->treat incubate Incubate for 20-30 minutes at 37°C treat->incubate lyse Lyse Cells to release intracellular cAMP incubate->lyse detect Detect cAMP levels (e.g., HTRF, BRET, or EIA) lyse->detect analyze Data Analysis (Calculate EC50 and Emax) detect->analyze

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 3-Benzoylindole, ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is a heterocyclic compound that requires careful handling due to its potential hazards. While specific toxicity data may be limited, it is prudent to treat this compound with a high degree of caution.

1.1. Summary of Hazards

Based on available safety data sheets (SDS), this compound presents the following potential hazards:

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation.

1.2. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Chemical Waste Management and Disposal Procedures

The disposal of this compound must adhere to institutional, local, and national regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

2.1. Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process. This compound should be classified as a non-halogenated organic solid waste.

Step-by-Step Waste Collection Protocol:

  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Solid Waste." The container must be compatible with the chemical.

  • Transfer Solid Waste: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. This should be done inside a chemical fume hood to control dust.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be placed in the same hazardous waste container.

  • Rinsing Glassware: Glassware that has come into contact with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The resulting solvent rinseate is also considered hazardous waste and must be collected in a separate, clearly labeled container for "Non-Halogenated Organic Liquid Waste."

  • Container Labeling: Ensure the waste container is accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.

2.2. Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the destruction of organic chemical waste.

Figure 1: Workflow for the proper disposal of this compound waste.

Experimental Protocols: Handling and Decontamination

3.1. Spill Cleanup Protocol

In the event of a small spill of solid this compound:

  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in section 1.2.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

G Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (e.g., with absorbent) PPE->Contain Collect Collect Spilled Material and Absorbent Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Figure 2: Logical workflow for responding to a this compound spill.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers and scientists can mitigate risks, ensure a safe working environment, and comply with all relevant regulations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current information.

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Benzoylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Benzoylindole, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Hazard Summary: this compound is known to cause skin and serious eye irritation. Inhalation of dust may also lead to respiratory irritation. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

A detailed breakdown of the recommended PPE is provided in the table below.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or Neoprene gloves (minimum 11-mil thickness recommended)To prevent skin contact and irritation. Nitrile and neoprene offer good resistance to a range of chemicals.[1][2][3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.To protect eyes from dust particles and potential splashes, preventing serious eye irritation.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator equipped with an organic vapor (OV) cartridge. If significant dust is generated, a P100 particulate filter should be added.[5][6][7][8][9]To prevent inhalation of airborne particles and potential vapors, which can cause respiratory tract irritation.
Body Protection A standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.To protect the skin on the arms and body from accidental spills.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the integrity of the experiment.

Handling_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Assemble all necessary materials and PPE. Ventilation 2. Ensure a properly functioning fume hood or ventilated enclosure is in use. Weighing 3. Carefully weigh the desired amount of this compound in the fume hood. Ventilation->Weighing Proceed to Handling Dissolving 4. If dissolving, add the solid to the solvent slowly to avoid splashing. Reaction 5. Conduct the experiment within the ventilated enclosure. Decontamination 6. Decontaminate all surfaces and equipment with an appropriate solvent. Reaction->Decontamination Proceed to Post-Handling PPE_Removal 7. Remove PPE in the correct order to avoid cross-contamination. Handwash 8. Wash hands thoroughly with soap and water.

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste:

  • Collection: All solid waste contaminated with this compound, including unused product, contaminated gloves, absorbent paper, and weighing boats, must be collected in a designated hazardous waste container.[10][11]

  • Container: The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[10]

Liquid Waste:

  • Collection: Solutions containing this compound should be collected in a separate, designated hazardous waste container.

  • Container: Use a compatible, leak-proof container with a secure cap. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent used.

  • Storage and Disposal: Follow the same storage and disposal procedures as outlined for solid waste.

Disposal_Plan cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_disposal Storage & Disposal Solid_Waste Solid Waste (Contaminated materials, unused product) Collect_Solid Collect in a designated, labeled hazardous waste container. Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions containing this compound) Collect_Liquid Collect in a separate, labeled hazardous waste container. Liquid_Waste->Collect_Liquid Store Store in a secure, ventilated area. Collect_Solid->Store Collect_Liquid->Store Dispose Dispose through a certified hazardous waste management service. Store->Dispose

Caption: Logical flow for the proper disposal of this compound waste.

By implementing these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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